Cholanic acid
Description
Properties
CAS No. |
25312-65-6 |
|---|---|
Molecular Formula |
C24H40O2 |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
(4R)-4-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O2/c1-16(7-12-22(25)26)19-10-11-20-18-9-8-17-6-4-5-14-23(17,2)21(18)13-15-24(19,20)3/h16-21H,4-15H2,1-3H3,(H,25,26)/t16-,17?,18+,19-,20+,21+,23+,24-/m1/s1 |
InChI Key |
RPKLZQLYODPWTM-KBMWBBLPSA-N |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCCC4)C)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Other CAS No. |
25312-65-6 |
Synonyms |
5 beta-cholan-24-oic acid cholanic acid cholanic acid, (5 alpha)-isomer cholanic acid, (5 beta)-isomer cholanic acid, sodium salt, (5 beta)-isomer cholanoic acid ursocholanic acid |
Origin of Product |
United States |
Foundational & Exploratory
Cholanic Acid: A Core Steroid Structure in Biochemistry and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cholanic acid, a foundational C24 steroid, serves as the structural backbone for the diverse family of bile acids. While often considered in the context of its more functionalized derivatives, this compound itself and its isomers are pivotal in understanding bile acid metabolism, signaling, and their burgeoning applications in drug delivery and therapeutics. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound, delves into the signaling pathways modulated by related unconjugated bile acids, and outlines key experimental protocols for its analysis. All quantitative data are presented in structured tables for clarity, and complex biological and experimental workflows are visualized using detailed diagrams.
Chemical Structure and Physicochemical Properties
This compound is a saturated tetracyclic carboxylic acid. The core structure consists of a cyclopentanoperhydrophenanthrene nucleus, also known as the steroid nucleus. The molecule is characterized by a 24-carbon skeleton with a five-carbon side chain terminating in a carboxyl group at position C-24. The stereochemistry of the ring junctions is crucial, with the most common biological form being 5β-cholanic acid, where the A and B rings are in a cis fusion. The 5α-isomer, also known as allothis compound, has a trans A/B ring fusion.
Identifiers and Nomenclature
| Property | 5β-Cholanic Acid | 5α-Cholanic Acid |
| IUPAC Name | (4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid[1] | (4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
| Other Names | Ursothis compound, Cholanoic acid[1] | Allothis compound |
| CAS Number | 546-18-9[1] | 468-98-4 |
| Chemical Formula | C₂₄H₄₀O₂[2] | C₂₄H₄₀O₂ |
| Molecular Weight | 360.58 g/mol [2] | 360.58 g/mol |
Physicochemical Properties
The physicochemical properties of this compound are fundamental to its biological behavior and its utility in various applications.
| Property | Value (5β-Cholanic Acid) | Value (5α-Cholanic Acid) |
| Melting Point | 163-164 °C[2] | 170 °C |
| Boiling Point | Not available | Not available |
| pKa | 4.76[3] | Not available |
| Solubility | Soluble in chloroform, alcohol, and acetic acid.[2] Slightly soluble in methanol.[3] | Soluble in organic solvents; limited solubility in water. |
| Appearance | White to off-white solid/needles.[2] | Crystalline solid. |
| Optical Rotation | [α]D²⁰ +21.7° (in chloroform)[2] | [α]D +20.2° |
Biological Significance and Signaling Pathways
While this compound itself is not typically considered a primary signaling molecule, as an unconjugated bile acid, its behavior can be inferred from studies on similar structures. Bile acids are now recognized as crucial signaling molecules that regulate their own synthesis and transport, as well as lipid, glucose, and energy metabolism.[4][5] They exert their effects primarily through the activation of nuclear receptors, most notably the Farnesoid X Receptor (FXR), and G-protein coupled receptors like TGR5 (also known as GPBAR1).[4][6]
Farnesoid X Receptor (FXR) Activation and Regulation of Bile Acid Homeostasis
FXR is a nuclear receptor highly expressed in the liver and intestine. Its activation by bile acids initiates a signaling cascade that provides negative feedback on bile acid synthesis.
References
- 1. Ursothis compound | C24H40O2 | CID 92803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. 5BETA-CHOLANIC ACID CAS#: 546-18-9 [m.chemicalbook.com]
- 4. Bile Acid Signaling Pathways from the Enterohepatic Circulation to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bile Acids—A Peek Into Their History and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Bile Acid Signaling Pathways from the Enterohepatic Circulation to the Central Nervous System [frontiersin.org]
The Biosynthesis of Cholanic Acid Derivatives in the Liver: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of bile acids from cholesterol in the liver is a critical physiological process for maintaining cholesterol homeostasis, facilitating the intestinal absorption of dietary lipids and fat-soluble vitamins, and generating signaling molecules that regulate various metabolic pathways. The foundational structure of all bile acids is cholanic acid, a C24 saturated steroid acid. However, the biologically active forms are its hydroxylated derivatives, primarily cholic acid (a tri-hydroxy derivative) and chenodeoxycholic acid (a di-hydroxy derivative). These primary bile acids are synthesized in hepatocytes via two main pathways: the classical (or neutral) pathway and the alternative (or acidic) pathway. This technical guide provides an in-depth overview of these biosynthetic pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Biosynthetic Pathways
The conversion of cholesterol to primary bile acids involves a series of enzymatic modifications to the steroid nucleus and the oxidative cleavage of the cholesterol side chain. The liver is the exclusive site for the complete synthesis of primary bile acids.[1]
The Classical (Neutral) Pathway
The classical pathway is the major route for bile acid synthesis in humans, accounting for approximately 90% of the total production.[2][3] This pathway is initiated in the endoplasmic reticulum and is characterized by early modifications to the steroid nucleus prior to side-chain oxidation.
The key steps are:
-
7α-Hydroxylation of Cholesterol : The initial and rate-limiting step is the hydroxylation of cholesterol at the 7α position to form 7α-hydroxycholesterol.[4] This reaction is catalyzed by cholesterol 7α-hydroxylase (CYP7A1) , a microsomal cytochrome P450 enzyme. The activity of CYP7A1 is tightly regulated and is a key control point for overall bile acid synthesis.[5]
-
Conversion to 7α-hydroxy-4-cholesten-3-one (C4) : 7α-hydroxycholesterol is then converted to 7α-hydroxy-4-cholesten-3-one (C4) by 3β-hydroxy-Δ⁵-C27-steroid oxidoreductase (HSD3B7) .[6]
-
Divergence to Cholic Acid and Chenodeoxycholic Acid : C4 is a crucial branch point. The subsequent enzymatic step determines the final primary bile acid product.
-
Synthesis of Cholic Acid : If C4 is acted upon by sterol 12α-hydroxylase (CYP8B1) , a 12α-hydroxyl group is added, shunting the intermediate towards the synthesis of cholic acid.[7]
-
Synthesis of Chenodeoxycholic Acid : In the absence of CYP8B1 activity, the pathway proceeds to form chenodeoxycholic acid.[5]
-
-
Side-Chain Cleavage : Subsequent reactions involving mitochondrial and peroxisomal enzymes lead to the shortening of the C27 side chain to a C24 carboxylic acid, forming the mature primary bile acids.[8]
The Alternative (Acidic) Pathway
The alternative pathway contributes to the remaining 10% of bile acid synthesis in humans and is initiated by modifications to the cholesterol side chain.[2][3] This pathway begins in the mitochondria.
The key steps are:
-
27-Hydroxylation of Cholesterol : The pathway is initiated by the hydroxylation of the cholesterol side chain at the C27 position by sterol 27-hydroxylase (CYP27A1) , a mitochondrial cytochrome P450 enzyme.[9] This step can occur in the liver as well as in extrahepatic tissues like macrophages.[8]
-
7α-Hydroxylation of Oxysterols : The resulting oxysterols, such as 27-hydroxycholesterol, are then transported to the endoplasmic reticulum where they are hydroxylated at the 7α position by oxysterol 7α-hydroxylase (CYP7B1) .[10]
-
Completion of Synthesis : The subsequent steps largely converge with the classical pathway to produce chenodeoxycholic acid.[8] Notably, the alternative pathway primarily yields chenodeoxycholic acid.[11]
Conjugation of Primary Bile Acids
Before being secreted into the bile canaliculi, the newly synthesized cholic acid and chenodeoxycholic acid are conjugated in the hepatocytes with either glycine (B1666218) or taurine. This process increases their water solubility and reduces their cytotoxicity.[12]
Regulation of Bile Acid Synthesis
Bile acid synthesis is under tight negative feedback control to maintain a stable bile acid pool size. This regulation is primarily mediated by the nuclear farnesoid X receptor (FXR).[13][14]
-
Hepatic FXR Activation : When intracellular bile acid concentrations in hepatocytes are high, they bind to and activate FXR. Activated FXR induces the expression of the small heterodimer partner (SHP), a transcriptional repressor. SHP then inhibits the transcription of the CYP7A1 and CYP8B1 genes, thereby downregulating the classical pathway.[15]
-
Intestinal FXR Signaling : Bile acids reabsorbed in the terminal ileum also activate FXR in enterocytes. This induces the synthesis and secretion of fibroblast growth factor 19 (FGF19) into the portal circulation. FGF19 travels to the liver and binds to its receptor (FGFR4), which activates a signaling cascade (including JNK and ERK1/2 pathways) that strongly represses CYP7A1 transcription.[15][16] This gut-liver signaling axis is a dominant physiological mechanism for the feedback regulation of bile acid synthesis.
Quantitative Data
The following tables summarize key quantitative aspects of bile acid biosynthesis.
Table 1: Relative Contribution of Biosynthetic Pathways
| Species | Classical (Neutral) Pathway | Alternative (Acidic) Pathway | Reference(s) |
| Human | ~90% | ~10% | [2],[3] |
| Mouse | ~75% | ~25% | [2] |
Table 2: Bile Acid Synthesis Rates in Humans
| Condition | Cholic Acid Synthesis (μmol/day) | Chenodeoxycholic Acid Synthesis (μmol/day) | Reference(s) |
| Normal Subjects | 927 | 550 | [4] |
| Patients with Cirrhosis | 170 | 227 | [4] |
Table 3: Kinetic Parameters of Key Biosynthetic Enzymes
| Enzyme | Substrate | K_m_ (μM) | V_max_ (relative or specific activity) | Reference(s) |
| HSD3B7 | 7α-hydroxycholesterol | 17.4 | Not specified | [6] |
| HSD3B7 | 7α,27-dihydroxycholesterol | 3.8 | Not specified | [6] |
| CYP27A1 | Cholesterol | 150 - 400 | Not specified | [17] |
Note: Comprehensive Michaelis-Menten constants (K_m_ and V_max_) for all human enzymes in the pathway are not consistently reported in the literature, as reaction kinetics can be complex and vary with experimental conditions.
Experimental Protocols
Protocol for Bile Acid Extraction from Liver Tissue
This protocol is adapted for the extraction of bile acids from frozen liver tissue for subsequent analysis by LC-MS/MS.[17][18]
Materials:
-
Frozen liver tissue (~50 mg)
-
Liquid nitrogen
-
2.0 mL screw-capped homogenization tubes
-
1.0 mm silica (B1680970) or zirconium oxide beads
-
Extraction solvent: Isopropanol or a 1:1:3 (v/v/v) mixture of water:chloroform:methanol[18]
-
Internal standards (e.g., deuterated bile acid mixture)
-
Tissue homogenizer (e.g., Precellys 24)
-
Refrigerated centrifuge
-
Vacuum centrifuge/evaporator
Procedure:
-
Sample Preparation : Weigh 30-55 mg of frozen liver tissue and place it into a pre-chilled 2.0 mL homogenization tube containing homogenization beads.[17][18] Keep samples on dry ice or in liquid nitrogen to prevent thawing.
-
Solvent Addition : Add 1.0 mL of ice-cold extraction solvent containing the internal standard mixture to each tube.[18]
-
Homogenization : Homogenize the samples using a tissue homogenizer. A typical protocol is three cycles of 30 seconds at 6500 rpm, with a 30-second break on ice between cycles.[18]
-
Incubation & Centrifugation : Incubate the homogenate for 15 minutes at 37°C with shaking.[18] Then, centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet tissue debris.[17][18]
-
Supernatant Collection : Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation : Evaporate the supernatant to dryness using a vacuum centrifuge (e.g., SpeedVac) at a low temperature (e.g., 35°C).[18]
-
Reconstitution : Reconstitute the dried residue in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water).[17] Vortex thoroughly and centrifuge again to pellet any remaining insoluble material before transferring to autosampler vials.
Protocol for Quantification of Bile Acids by LC-MS/MS
This protocol provides a general workflow for the quantification of a panel of bile acids using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[18][19]
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column : C18 reversed-phase column (e.g., Cortecs T3, 2.1 x 30 mm, 2.7 µm).[19]
-
Mobile Phase A : Water with 0.1% formic acid or an ammonium (B1175870) formate (B1220265) buffer.[19]
-
Mobile Phase B : Acetonitrile/Methanol mixture with 0.1% formic acid or an ammonium formate buffer.[19]
-
Flow Rate : 0.5 - 1.0 mL/min.[19]
-
Gradient : A suitable gradient from low to high organic phase (Mobile Phase B) to separate the various bile acid species, including isomers.
-
Injection Volume : 5-10 µL.[19]
MS/MS Conditions:
-
Ionization Mode : Negative Electrospray Ionization (ESI-).
-
Analysis Mode : Multiple Reaction Monitoring (MRM).
-
MRM Transitions : Specific precursor-to-product ion transitions must be optimized for each bile acid and deuterated internal standard.
-
Source Parameters : Optimize source-specific parameters (e.g., gas temperatures, gas flows, capillary voltage) to achieve maximal signal intensity for the bile acids of interest.
Data Analysis:
-
Generate calibration curves for each bile acid using standards of known concentrations.
-
Integrate the peak areas for each endogenous bile acid and its corresponding internal standard in the samples.
-
Calculate the concentration of each bile acid in the sample by interpolating the peak area ratio (analyte/internal standard) against the calibration curve.
Assay for Cholesterol 7α-hydroxylase (CYP7A1) Activity
This protocol describes an assay to measure the enzymatic activity of CYP7A1 in liver microsomes.[20]
Principle:
The assay measures the conversion of cholesterol to 7α-hydroxycholesterol. The product is then enzymatically converted to 7α-hydroxy-4-cholesten-3-one by cholesterol oxidase, which can be easily detected by HPLC with UV detection.
Materials:
-
Liver microsomal fraction (prepared by ultracentrifugation)
-
Reaction buffer (e.g., 25 mM HEPES, pH 7.2, containing DTT, EDTA, and MgCl₂)
-
NADPH regenerating system (or NADPH)
-
Cholesterol substrate (solubilized, e.g., in cyclodextrin)
-
Cholesterol oxidase
-
Stopping solution (e.g., a mixture of organic solvents like chloroform/methanol)
-
HPLC system with a UV detector (monitoring at ~254 nm)[20]
-
Normal-phase HPLC column
Procedure:
-
Reaction Setup : In a microcentrifuge tube, combine the liver microsomal preparation with the reaction buffer and the NADPH regenerating system.
-
Pre-incubation : Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate Reaction : Start the reaction by adding the cholesterol substrate. Incubate at 37°C for a defined period (e.g., 20-30 minutes) with gentle shaking. The reaction must be in the linear range with respect to time and protein concentration.
-
Stop Reaction : Terminate the reaction by adding the stopping solution.
-
Product Conversion : Add cholesterol oxidase to the mixture to convert the 7α-hydroxycholesterol product to 7α-hydroxy-4-cholesten-3-one. Incubate until the conversion is complete.
-
Extraction : Extract the steroids into an organic solvent. Evaporate the organic layer to dryness.
-
HPLC Analysis : Reconstitute the residue in the HPLC mobile phase and inject it into the HPLC system.
-
Quantification : Quantify the 7α-hydroxy-4-cholesten-3-one peak by comparing its peak area to a standard curve generated with known amounts of the compound. Calculate the specific activity (e.g., in pmol/min/mg of microsomal protein).
Mandatory Visualizations
Biosynthesis Pathways and Regulation
Caption: The Classical (Neutral) Pathway of Bile Acid Synthesis.
Caption: The Alternative (Acidic) Pathway of Bile Acid Synthesis.
References
- 1. Assay of microsomal oxysterol 7alpha-hydroxylase activity in the hamster liver by a sensitive method: in vitro modulation by oxysterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. imrpress.com [imrpress.com]
- 3. Mutational analysis of CYP27A1: assessment of 27-hydroxylation of cholesterol and 25-hydroxylation of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholesterol 7 alpha-hydroxylase - Wikipedia [en.wikipedia.org]
- 5. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate specificity and kinetic mechanism of 3β-hydroxy-Δ5-C27-steroid oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyp8b1 ablation prevents Western diet-induced weight gain and hepatic steatosis because of impaired fat absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CYP7B1 cytochrome P450 family 7 subfamily B member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. Atypical Michaelis-Menten kinetics in cytochrome P450 enzymes: A focus on substrate inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure and functions of human oxysterol 7alpha-hydroxylase cDNAs and gene CYP7B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Oxysterol 7 alpha-hydroxylase activity by cholesterol 7 alpha-hydroxylase (CYP7A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CYP8B1 cytochrome P450 family 8 subfamily B member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 14. Regulation of oxysterol 7alpha-hydroxylase (CYP7B1) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enzyme activity assay for cholesterol 27-hydroxylase in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. egeneinc.com [egeneinc.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Cyp8b1 cytochrome P450, family 8, subfamily b, polypeptide 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Cholanic Acid Derivatives and Their Biological Functions
Introduction: The Core Structure of this compound
This compound is a foundational C24 steroid, forming the backbone of bile acids, which are critical physiological detergents synthesized from cholesterol in the liver.[1][2] These amphipathic molecules consist of a rigid, hydrophobic steroid nucleus and a flexible acidic side chain, enabling their crucial role in the digestion and absorption of dietary fats and lipids.[1][3]
The primary bile acids synthesized in hepatocytes are cholic acid (CA) and chenodeoxycholic acid (CDCA).[3][4] Intestinal bacteria subsequently modify these into secondary bile acids, principally deoxycholic acid (DCA) and lithocholic acid (LCA).[3][4] The diverse biological activities of these molecules are not limited to digestion; they are now recognized as potent signaling molecules that modulate key metabolic and inflammatory pathways. This has spurred the development of numerous synthetic and semi-synthetic this compound derivatives for therapeutic applications. One of the most prominent examples is Obeticholic Acid (OCA), a semi-synthetic derivative of CDCA.[5][6]
Core Biological Functions and Therapeutic Potential
This compound derivatives exhibit a wide spectrum of biological activities, primarily through the activation of specific nuclear and cell surface receptors. Their functions are central to metabolic regulation, inflammation control, and cellular proliferation.
Metabolic Regulation via FXR and TGR5 Activation
The most significant biological functions of this compound derivatives are mediated through the Farnesoid X Receptor (FXR), a nuclear receptor, and the Takeda G protein-coupled Receptor 5 (TGR5), a cell surface receptor.[3]
-
Farnesoid X Receptor (FXR): As a bile acid sensor, FXR is a master regulator of bile acid, lipid, and glucose homeostasis.[7][8] Activation of FXR by derivatives like Obeticholic Acid (OCA) initiates a signaling cascade that suppresses the primary enzyme for bile acid synthesis, cholesterol 7 alpha-hydroxylase (CYP7A1), via the Small Heterodimer Partner (SHP).[9] This feedback loop protects the liver from bile acid toxicity.[9][10] Furthermore, FXR activation influences lipid metabolism by reducing triglyceride synthesis and modulates glucose homeostasis by improving insulin (B600854) sensitivity.[9][11]
-
Takeda G protein-coupled Receptor 5 (TGR5): TGR5 is a membrane receptor that, upon activation by bile acids, stimulates the production of intracellular cyclic AMP (cAMP).[12][13] This signaling pathway is linked to enhanced energy expenditure and the secretion of glucagon-like peptide-1 (GLP-1), which plays a role in glucose control.[14][15] TGR5 activation in macrophages also exerts anti-inflammatory effects.[12]
Anti-Inflammatory Effects
Several this compound derivatives demonstrate potent anti-inflammatory properties. This is achieved by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and downregulating the expression of cytokines like TNF-α.[16] FXR activation itself contributes to these effects by inhibiting the pro-inflammatory NF-κB signaling pathway, thereby reducing liver inflammation.[9][11]
Anticancer Activity
A growing body of research highlights the anticancer potential of this compound derivatives.[17][18] Studies have shown that specific derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines, with particularly strong activity noted against colon cancer cells.[16] For example, certain synthesized derivatives of cholic acid, CDCA, UDCA, and lithocholic acid have shown the ability to arrest the cell cycle, increase intracellular reactive oxygen species (ROS), and reduce the expression of anti-apoptotic proteins like Bcl-2.[16]
Applications in Drug Delivery
The inherent hydrophobicity of the this compound scaffold makes it a useful component in drug delivery systems. 5β-Cholanic acid, for instance, is used as a hydrophobic modifier for polymer-based nanocarriers.[19] This modification can improve the stability of the carrier in acidic environments (like the stomach), enhance cell penetration, and facilitate sustained drug release, thereby optimizing the oral delivery of therapeutic molecules.[19]
Key Molecular Targets: Signaling Pathways
The therapeutic effects of this compound derivatives are primarily driven by their interaction with FXR and TGR5. Understanding these signaling pathways is critical for drug development.
Farnesoid X Receptor (FXR) Signaling
FXR functions as a ligand-activated transcription factor. Upon binding to a this compound derivative, it forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to Farnesoid X Receptor Response Elements (FXREs) on the promoter regions of target genes, modulating their expression.
Takeda G protein-coupled Receptor 5 (TGR5) Signaling
TGR5 activation initiates a rapid, non-genomic signaling cascade. As a Gs-protein-coupled receptor, its activation leads to the stimulation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate Protein Kinase A (PKA) and other downstream effectors, leading to physiological responses like GLP-1 secretion.
Quantitative Biological Activity Data
The potency and efficacy of this compound derivatives are quantified using metrics such as EC₅₀ (half-maximal effective concentration) for agonists and IC₅₀ (half-maximal inhibitory concentration) for antagonists or proliferation assays.
Table 1: FXR Agonist Activity of Select Derivatives
| Compound | Receptor | Assay Type | EC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Chenodeoxycholic Acid (CDCA) | Human FXR | Cell-based Reporter | 8.66 | [8] |
| 3-Deoxy-CDCA | Human FXR | Cell-based Reporter | 1.30 | [8] |
| Obeticholic Acid (OCA/INT-747) | Human FXR | - | ~0.08 (100x more potent than CDCA) | [8] |
| GW4064 (Synthetic Agonist) | Human FXR | Cell-based Reporter | 0.037 |[20] |
Table 2: TGR5 Agonist Activity of Select Bile Acids
| Compound | Receptor | Assay Type | EC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Lithocholic Acid (LCA) | Human TGR5 | cAMP Production | 0.53 - 0.58 | [12][21] |
| Deoxycholic Acid (DCA) | Human TGR5 | cAMP Production | 1.01 | [21] |
| Chenodeoxycholic Acid (CDCA) | Human TGR5 | cAMP Production | 4.43 | [21] |
| Cholic Acid (CA) | Human TGR5 | cAMP Production | 7.72 |[21] |
Table 3: Anticancer Activity (IC₅₀) of Select Derivatives
| Compound/Derivative | Cell Line | Cancer Type | IC₅₀ | Reference |
|---|---|---|---|---|
| Cholic Acid (CA) | HCT15 | Colon | 800 µM | [22] |
| CA phenethyl ester (CAPE) | HCT-116 | Colon | 44.2 mM | [22] |
| CA phenyl propyl ester (CAPPE) | HCT-116 | Colon | 32.7 mM | [22] |
| Unnamed CA Derivatives (4, 5, 6, 7) | HCT116 | Colon | 21.32 - 28.90 µmol L⁻¹ |[16] |
Detailed Experimental Protocols
Reproducible and robust assays are essential for characterizing the biological activity of novel this compound derivatives. Below are standard protocols for assessing FXR and TGR5 activation.
Protocol: Cell-Based FXR Luciferase Reporter Gene Assay
This assay quantifies the ability of a compound to activate FXR, leading to the expression of a luciferase reporter gene controlled by an FXRE.[20]
1. Materials:
-
Cells: HEK293T or HepG2 cells.
-
Plasmids: FXR expression plasmid, FXRE-luciferase reporter plasmid, and a control plasmid (e.g., Renilla luciferase or β-galactosidase) for transfection normalization.
-
Reagents: Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin (B12071052), transfection reagent (e.g., Lipofectamine), test compounds (this compound derivatives), positive control (e.g., GW4064, OCA), and a vehicle control (DMSO).
-
Equipment: 96-well white, clear-bottom assay plates, luminometer, CO₂ incubator.
2. Methodology:
-
Step 1: Cell Culture: Maintain cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Step 2: Transfection: Co-transfect cells with the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and the normalization plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Step 3: Cell Plating: After 24 hours, seed the transfected cells into 96-well plates at a density of 1-2 x 10⁴ cells per well and allow them to attach.
-
Step 4: Compound Treatment: Prepare serial dilutions of test compounds and controls in serum-free or low-serum medium. The final DMSO concentration should be kept below 0.1%. Replace the medium in the wells with the medium containing the compounds.
-
Step 5: Incubation: Incubate the plates for 24 hours at 37°C.
-
Step 6: Luciferase Assay: Lyse the cells using a reporter lysis buffer. Measure the firefly luciferase activity (FXR-driven) and the control reporter activity (e.g., Renilla) using a luminometer according to the assay kit's instructions.
-
Step 7: Data Analysis: Normalize the firefly luciferase signal to the control reporter signal to correct for transfection efficiency and cell viability. Calculate the fold activation relative to the vehicle control and plot against compound concentration to determine the EC₅₀ value using a dose-response curve.[20]
Protocol: TGR5 Secreted Alkaline Phosphatase (SEAP) Reporter Assay
This assay measures TGR5 activation by quantifying the activity of a secreted reporter protein (SEAP) whose expression is driven by a cAMP response element (CRE).[13]
1. Materials:
-
Assay Kit: A commercial TGR5 reporter assay kit (e.g., from Cayman Chemical or INDIGO Biosciences) containing a 96-well plate pre-coated with transfection complexes for TGR5 and a CRE-SEAP reporter.
-
Cells: Adherent cells compatible with the kit (e.g., HEK293T).
-
Reagents: Cell culture medium, test compounds, positive control (e.g., Lithocholic Acid), and SEAP detection reagents.
-
Equipment: 96-well plate reader capable of absorbance or fluorescence measurement, CO₂ incubator.
2. Methodology:
-
Step 1: Cell Plating: Harvest user-supplied cells and resuspend them in the provided medium. Dispense the cell suspension directly into the wells of the TGR5 reverse transfection strip plate.
-
Step 2: Incubation: Incubate the plate for 24 hours to allow for cell attachment and expression of the TGR5 receptor and SEAP reporter.
-
Step 3: Compound Treatment: Prepare serial dilutions of test compounds and controls in the appropriate stimulation medium. Add the diluted compounds to the wells.
-
Step 4: Stimulation: Incubate the plate for 6-24 hours (as per kit instructions) to allow for agonist-induced SEAP expression and secretion into the culture medium.
-
Step 5: SEAP Detection: Collect a small aliquot of the culture medium from each well. Measure the SEAP activity according to the manufacturer's protocol, which typically involves adding a substrate that produces a colorimetric or fluorescent signal.
-
Step 6: Data Analysis: Plot the SEAP activity against the compound concentration to generate a dose-response curve and determine the EC₅₀ value.
Conclusion and Future Directions
This compound and its derivatives represent a versatile chemical scaffold with profound effects on metabolic, inflammatory, and proliferative signaling pathways. The development of potent and selective FXR and TGR5 agonists, such as Obeticholic Acid, has already led to new therapeutic options for chronic liver diseases.[5][7] Future research is focused on developing next-generation derivatives with improved selectivity to minimize off-target effects (e.g., FXR agonists with no TGR5 activity to reduce pruritus) and exploring their full therapeutic potential in a wider range of diseases, including non-alcoholic steatohepatitis (NASH), diabetes, and various cancers.[8][23] The continued refinement of structure-activity relationships and the use of robust screening protocols will be paramount to advancing these promising compounds from the laboratory to the clinic.
References
- 1. Human Metabolome Database: Showing metabocard for 7a-Hydroxy-5b-cholanic acid (HMDB0002492) [hmdb.ca]
- 2. Cholic Acid | C24H40O5 | CID 221493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Obeticholic Acid: An Update of Its Pharmacological Activities in Liver Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders [mdpi.com]
- 7. What is Obeticholic acid used for? [synapse.patsnap.com]
- 8. Synthesis and Biological Evaluation of a Series of Bile Acid Derivatives as FXR Agonists for Treatment of NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Obeticholic acid? [synapse.patsnap.com]
- 10. google.com [google.com]
- 11. Obeticholic Acid: A New Era in the Treatment of Nonalcoholic Fatty Liver Disease | MDPI [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. foundryjournal.net [foundryjournal.net]
- 16. Design and synthesis of bile acid derivatives and their activity against colon cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. The anticancer activity of bile acids in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The anticancer activity of bile acids in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. benchchem.com [benchchem.com]
- 21. Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Discovery of betulinic acid derivatives as gut-restricted TGR5 agonists: Balancing the potency and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Cholanic Acid: A Technical Guide to Its Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholanic acid, a saturated C24 steroid acid, represents the foundational backbone of bile acids.[1][2] Its discovery and the elucidation of its structure were pivotal moments in the history of organic chemistry and biochemistry, laying the groundwork for our understanding of steroid metabolism and signaling. This technical guide provides an in-depth exploration of the historical timeline of this compound research, detailed experimental protocols for its synthesis, quantitative data, and a visualization of the broader signaling pathways in which its derivatives play a crucial role.
Discovery and Historical Timeline
The journey to understanding this compound is intertwined with the broader history of bile acid research. Early chemists in the 19th century successfully isolated various bile acids, but it was the work of Nobel laureates Heinrich Wieland and Adolf Windaus in the early 20th century that unraveled their fundamental structure.
A chronological overview of key milestones is presented below:
| Year | Key Discovery/Event | Researchers | Significance |
| 1912 | First preparation of this compound from cholic acid.[3] | Wieland, Weil | Established a method to remove hydroxyl groups from cholic acid, leading to the parent this compound structure. |
| 1919 | Synthesis of this compound from cholesterol.[3] | Windaus, Neukirchen | Demonstrated the direct chemical relationship between cholesterol and bile acids, a landmark in steroid chemistry.[4] |
| 1927 | Nobel Prize in Chemistry awarded to Heinrich Wieland.[5] | Heinrich Wieland | Recognized for his extensive research into the constitution of bile acids and related substances.[5] |
| 1928 | Nobel Prize in Chemistry awarded to Adolf Windaus. | Adolf Windaus | Awarded for his work on the constitution of sterols and their connection with vitamins, which included the synthesis of this compound from cholesterol. |
| 1930 | Further preparations of this compound from various bile acids.[3] | Wieland, Vocke | Refined and expanded the synthetic routes to this compound from different naturally occurring bile acids.[3] |
| 1948 | Hydrogenolysis method for this compound synthesis.[3] | Bernstein, Dorfman | Introduced a new synthetic route from 3-ketothis compound diethyl thioacetal.[3] |
Experimental Protocols
The synthesis of this compound and its derivatives has evolved significantly since the pioneering work of Wieland and Windaus. Modern methods offer improved yields and stereoselectivity. Below are detailed experimental protocols for key transformations, adapted from contemporary patent literature.
Synthesis of 3α-hydroxy-5α-cholanic acid from Hyodeoxycholic Acid
This multi-step synthesis transforms hyodeoxycholic acid into the lithocholic acid isomer, 3α-hydroxy-5α-cholanic acid.[6]
Step 1: 24-Carboxyl Esterification
-
Reactants: Hyodeoxycholic acid, methanol (B129727), concentrated sulfuric acid.
-
Procedure: Dissolve hyodeoxycholic acid in methanol and add a catalytic amount of concentrated sulfuric acid. The reaction is carried out at 25°C for 8 hours. Progress is monitored by HPLC.[6]
Step 2: Oxidation of 3α-OH and 6α-OH to Carbonyls
-
Reactants: The methyl ester from Step 1, oxidizing agent (e.g., chromium trioxide).
-
Procedure: The dihydroxy methyl ester is oxidized to the corresponding diketone.
Step 3: Selective Reduction
-
Reactants: The diketone from Step 2, a stereoselective reducing agent.
-
Procedure: The C-3 and C-6 keto groups are selectively reduced.
Step 4: Xanthate Reaction (Deoxygenation)
-
Reactants: The product from Step 3.
-
Procedure: The C-6 hydroxyl group is removed via a xanthate intermediate to yield the final product. The total yield for this four-step process is reported to be up to 47%.[6]
Synthesis of 3α, 7α-dihydroxy-6α-ethyl-5β-cholanic acid
This protocol describes the synthesis of a this compound derivative with therapeutic potential.[7]
Step 1: Benzyl (B1604629) Ester Formation
-
Reactants: 3α-hydroxy-7-oxo-5β-cholanic acid, benzyl chloride, potassium carbonate.
-
Solvent: N,N-dimethylformamide (DMF).
-
Procedure: The starting material is reacted with benzyl chloride in the presence of potassium carbonate in DMF to yield 3α-benzyloxy-7-oxo-5β-cholanic acid benzyl ester. The reported yield is 91%.[7]
Step 2: Ethylation
-
Reactants: The benzyl ester from Step 1, bromoethane (B45996), lithium diisopropylamine (B44863) (LDA).
-
Solvent: Tetrahydrofuran (THF).
-
Procedure: The benzyl ester is reacted with bromoethane in the presence of LDA in THF to yield 3α-benzyloxy-6α-ethyl-7-oxo-5β-cholanic acid benzyl ester. The reported yield is 78%.[7]
Step 3: Deprotection
-
Reactants: The ethylated product from Step 2, hydrobromic acid, sodium hydroxide (B78521).
-
Procedure: The benzyl groups are removed by treatment with hydrobromic acid, followed by neutralization with sodium hydroxide to yield 3α-hydroxy-6α-ethyl-7-oxo-5β-cholanic acid.
Step 4: Reduction
-
Reactants: The product from Step 3, sodium borohydride (B1222165) (NaBH4).
-
Solvent: Aqueous sodium hydroxide.
-
Procedure: The C-7 keto group is reduced with NaBH4 to yield the final product, 3α, 7α-dihydroxy-6α-ethyl-5β-cholanic acid. The reported yield for this step is 91%.[7]
Quantitative Data
The following tables summarize key quantitative data related to the synthesis of this compound and its derivatives.
Table 1: Synthesis of 3α, 7α-dihydroxy-6α-ethyl-5β-cholanic acid [7]
| Step | Product | Yield (%) |
| 1 | 3α-benzyloxy-7-oxo-5β-cholanic acid benzyl ester | 91 |
| 2 | 3α-benzyloxy-6α-ethyl-7-oxo-5β-cholanic acid benzyl ester | 78 |
| 4 | 3α, 7α-dihydroxy-6α-ethyl-5β-cholanic acid | 91 |
Table 2: Synthesis of 3α-hydroxy-5α-cholanic acid [6]
| Synthesis Stage | Overall Yield (%) |
| 4-step synthesis from hyodeoxycholic acid | 47 |
| Wolff-Kishner reduction step (example) | 50-55 |
Signaling Pathways
This compound itself is not considered a primary signaling molecule. Instead, its hydroxylated derivatives, the bile acids, act as signaling molecules by activating nuclear receptors and G-protein coupled receptors.[8][9] The most well-characterized of these are the farnesoid X receptor (FXR) and the Takeda G-protein coupled receptor 5 (TGR5).[10]
Bile Acid Biosynthesis and Regulation
The synthesis of primary bile acids, cholic acid and chenodeoxycholic acid, from cholesterol is tightly regulated. This pathway provides the precursors that can be metabolically converted to other bile acids.
Caption: Classical pathway of primary bile acid synthesis from cholesterol.
FXR-Mediated Signaling
Bile acids are the natural ligands for FXR. Activation of FXR in the liver and intestine plays a central role in regulating bile acid, lipid, and glucose homeostasis.
Caption: FXR-mediated negative feedback regulation of bile acid synthesis.
Conclusion
The study of this compound has been fundamental to our understanding of steroid chemistry and physiology. From its initial synthesis by chemical pioneers to its current role as a scaffold for novel therapeutics, this compound research continues to be an active and important field. The detailed synthetic protocols and an understanding of the signaling pathways of its derivatives provided in this guide offer valuable resources for researchers and professionals in drug development, aiming to leverage the unique properties of this foundational bile acid.
References
- 1. Synthesis of 7 alpha,12 alpha-dihydroxy-3 alpha- [2-(beta-D-glucopyranosyl)acetyl]-5 beta-cholan-24-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [drugfuture.com]
- 4. Fifty years of advances in bile acid synthesis and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nobelprize.org [nobelprize.org]
- 6. CN109134577B - Synthetic method of 3 alpha-hydroxy-5 alpha-cholanic acid - Google Patents [patents.google.com]
- 7. CN106083970A - A kind of synthetic method of this compound - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
role of cholanic acid in gut microbiome metabolism
An In-depth Technical Guide: The Role of Cholanic Acid and its Derivatives in Gut Microbiome Metabolism
Audience: Researchers, scientists, and drug development professionals.
Abstract
Bile acids, derivatives of the foundational this compound structure, are steroidal molecules synthesized by the host liver that undergo extensive metabolism by the gut microbiota. This biotransformation generates a diverse pool of secondary bile acids that function as critical signaling molecules, modulating host metabolism, immunity, and inflammation through dedicated receptors like the Farnesoid X Receptor (FXR) and Takeda G-protein-coupled Receptor 5 (TGR5). The intricate crosstalk between the host and the microbiome, mediated by these this compound derivatives, is fundamental to maintaining intestinal homeostasis. Dysregulation of this axis is implicated in various pathologies, including inflammatory bowel disease (IBD), metabolic syndrome, and certain cancers. This technical guide provides a comprehensive overview of the microbial metabolism of bile acids, the resultant signaling pathways, quantitative data on these interactions, and detailed experimental protocols for their investigation.
Introduction: The Bile Acid-Microbiome Axis
The human gastrointestinal tract is inhabited by a complex microbial ecosystem that functions as a veritable endocrine organ, producing a vast array of metabolites that influence host physiology.[1] Among the most crucial of these metabolic interactions is the processing of host-synthesized bile acids. Bile acids are amphipathic molecules derived from cholesterol in hepatocytes.[2] The primary bile acids produced in humans are cholic acid (CA) and chenodeoxycholic acid (CDCA).[1] These are typically conjugated to the amino acids glycine (B1666218) or taurine (B1682933) before being secreted into the duodenum to aid in lipid digestion.[3][4] While approximately 95% of these conjugated bile acids are reabsorbed in the terminal ileum and returned to the liver via the enterohepatic circulation, the remaining 5% enter the colon and become substrates for extensive microbial biotransformation.[5][6] This microbial metabolism is not a mere detoxification process; it generates a pool of over 50 chemically distinct secondary bile acids that act as potent signaling molecules, creating a dynamic communication network between the gut microbiota and the host.[1][7]
Microbial Biotransformation of this compound Derivatives
The structural diversification of the bile acid pool is a collaborative effort between the host and its gut microbiota.[1] The key enzymatic reactions carried out by intestinal bacteria include deconjugation, dehydroxylation, oxidation, and epimerization.[8][9]
-
Deconjugation: This is the initial and rate-limiting step, involving the hydrolysis of the amide bond between the this compound scaffold and its conjugated glycine or taurine residue. This reaction is catalyzed by bile salt hydrolases (BSH), enzymes that are widely distributed across major gut bacterial phyla, including Lactobacillus, Bifidobacterium, Clostridium, and Bacteroides.[6][10] Deconjugation increases the hydrophobicity of bile acids and is considered a critical gateway to all subsequent microbial modifications.
-
7α-Dehydroxylation: This is the most physiologically significant transformation, converting primary bile acids into secondary bile acids.[8] Specifically, cholic acid (CA) is converted to deoxycholic acid (DCA), and chenodeoxycholic acid (CDCA) is converted to lithocholic acid (LCA).[9] This multi-step enzymatic process is performed by a limited number of gut anaerobes, primarily from the Clostridium and Eubacterium genera, which possess the bai (bile acid-inducible) gene cluster.[5][8]
-
Other Modifications: Gut bacteria can further modify the hydroxyl groups at the C-3, C-7, and C-12 positions through oxidation and epimerization reactions, creating a wide array of iso-, oxo-, and allo-bile acid derivatives.[9] Additionally, pathways for esterification and desulfation have been identified, further expanding the chemical diversity of the bile acid pool.[3][8]
References
- 1. Diversification of host bile acids by members of the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile Acids, Their Receptors, and the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile acids as modulators of gut microbiota composition and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Secondary Bile Acids and Short Chain Fatty Acids in the Colon: A Focus on Colonic Microbiome, Cell Proliferation, Inflammation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. The Role of the Gut Microbiota in Bile Acid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of Cholesterol and Bile Acids by the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microbial impact on cholesterol and bile acid metabolism: current status and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Another renaissance for bile acid gastrointestinal microbiology - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Bile: A Technical Guide to the Natural Sources and Isolation of Cholanic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of cholanic acid, its natural origins, and the methodologies for its isolation. While this compound forms the foundational structure of bile acids, it is its hydroxylated derivatives that are predominantly found in nature and are of significant physiological and pharmaceutical interest. This document will focus on these naturally abundant this compound derivatives, which are often collectively referred to as cholanic acids in commercial and scientific literature.
Natural Sources of this compound Derivatives
This compound is a C24 saturated steroid acid that serves as the structural backbone for a variety of bile acids. In vertebrates, these bile acids are synthesized in the liver from cholesterol and are crucial for the digestion and absorption of fats and fat-soluble vitamins. The composition and concentration of specific this compound derivatives, primarily cholic acid, chenodeoxycholic acid, and their conjugated forms, vary significantly across different animal species. Bile, a fluid produced by the liver and stored in the gallbladder, is the principal natural source of these compounds.
The primary bile acids synthesized in the liver are cholic acid (3α,7α,12α-trihydroxy-5β-cholan-24-oic acid) and chenodeoxycholic acid (3α,7α-dihydroxy-5β-cholan-24-oic acid).[1][2] These can be conjugated with amino acids like glycine (B1666218) or taurine (B1682933) to form bile salts, which enhances their solubility.[3] Secondary bile acids, such as deoxycholic acid and lithocholic acid, are formed in the intestine through the action of gut microbiota on primary bile acids.[4]
The bile of various animals, including swine, cattle, sheep, and poultry, is a rich source for the commercial extraction of this compound derivatives.[5][6] The relative abundance of different bile acids is species-dependent, making the choice of the animal source critical for the efficient isolation of a specific compound.
Table 1: Composition of Major this compound Derivatives in the Bile of Various Species
| Species | Primary this compound Derivatives | Predominant Conjugation | Key Secondary Bile Acids | Reference |
| Human | Cholic acid, Chenodeoxycholic acid | Glycine, Taurine | Deoxycholic acid, Lithocholic acid | [2][4] |
| Swine | Hyocholic acid, Hyodeoxycholic acid, Chenodeoxycholic acid | Taurine | Lithocholic acid | [5] |
| Cattle | Cholic acid, Chenodeoxycholic acid | Taurine | Deoxycholic acid | [6][7] |
| Sheep | Cholic acid, Chenodeoxycholic acid | Taurine | Deoxycholic acid | [6][7] |
| Chicken | Chenodeoxycholic acid, Cholic acid | Taurine | Lithocholic acid | [3] |
| Bear | Ursodeoxycholic acid, Cholic acid, Chenodeoxycholic acid | Taurine | Lithocholic acid | [8] |
Note: The concentrations of these bile acids can vary based on diet, age, and health of the animal.
Isolation and Purification of this compound Derivatives
The isolation of this compound derivatives from animal bile is a multi-step process that typically involves hydrolysis of the conjugated bile salts, followed by extraction, separation, and purification of the individual free bile acids. The general workflow is outlined below.
General Experimental Workflow for Isolation
The isolation process begins with the alkaline hydrolysis of raw bile to cleave the amide bonds linking the this compound core to glycine or taurine. This is followed by acidification to precipitate the free bile acids. Subsequent steps involve solvent extraction and chromatographic purification to separate the different this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Cholic acid - Wikipedia [en.wikipedia.org]
- 3. US3919266A - Production of bile acids - Google Patents [patents.google.com]
- 4. Cholic Acid Stimulates MMP-9 in Human Colon Cancer Cells via Activation of MAPK, AP-1, and NF-κB Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US7982062B2 - Process for the preparation of cholanic acids - Google Patents [patents.google.com]
- 6. CN101148468A - Efficient extraction of bilirubin and bile acids from animal bile - Google Patents [patents.google.com]
- 7. CN107098945B - The method of cholic acid is extracted from cholic acid leftover bits and pieces - Google Patents [patents.google.com]
- 8. jfda-online.com [jfda-online.com]
Cholanic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
Cholanic acid, a C24 steroid acid, forms the fundamental backbone of bile acids, a class of amphipathic molecules synthesized in the liver from cholesterol. While this compound itself is a saturated tetracyclic hydrocarbon with a terminal carboxylic acid, its hydroxylated and conjugated derivatives, collectively known as bile acids, are pivotal in lipid digestion and absorption. In recent years, the role of bile acids has expanded beyond digestion, with these molecules now recognized as crucial signaling entities that modulate a variety of metabolic and inflammatory pathways. This has spurred significant interest in this compound and its derivatives as potential therapeutic agents and as versatile scaffolds in drug delivery systems. This technical guide provides an in-depth overview of this compound, focusing on its chemical identity, physicochemical properties, role in signaling pathways, and its applications in drug development, complete with experimental protocols and quantitative data.
Chemical Identification and Physicochemical Properties
The nomenclature and chemical identity of this compound can vary based on the stereochemistry of the A/B ring junction. The two primary isomers are 5α-cholanic acid (allothis compound) and 5β-cholanic acid.
| Identifier | 5β-Cholanic Acid | 5α-Cholanic Acid |
| IUPAC Name | (5β)-Cholan-24-oic acid | (5α)-Cholan-24-oic acid |
| Systematic IUPAC Name | (4R)-4-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid[1][2] | (4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
| CAS Number | 25312-65-6[2][3] | 468-98-4 |
Table 1: Chemical Identifiers for this compound Isomers
The physicochemical properties of this compound and its derivatives are crucial for their biological function and their formulation as therapeutic agents.
| Property | Value |
| Molecular Formula | C₂₄H₄₀O₂ |
| Molecular Weight | 360.57 g/mol [3] |
| Appearance | White to off-white powder |
| Melting Point | 163-164 °C (5β-isomer)[3] |
| Solubility | Soluble in chloroform, alcohol, and acetic acid; Insoluble in water[3] |
Table 2: Physicochemical Properties of 5β-Cholanic Acid
Biological Activity and Therapeutic Potential
The therapeutic potential of this compound lies primarily in its derivatives, which have shown promise in various disease areas, particularly in oncology. The hydrophobic and rigid steroid nucleus of this compound serves as a versatile scaffold for the synthesis of novel compounds with enhanced biological activity.
Anticancer Activity
A growing body of evidence suggests that derivatives of this compound possess significant anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines. The table below summarizes the in vitro cytotoxic activity of selected this compound derivatives.
| Compound | Cell Line | IC₅₀ (µM) |
| Bile acid-appended triazolyl aryl ketone (6af) | MCF-7 (Breast adenocarcinoma) | 2.61 - 18.26 |
| Bile acid-appended triazolyl aryl ketone (6bf) | MCF-7 (Breast adenocarcinoma) | 2.61 - 18.26 |
| Bile acid-appended triazolyl aryl ketone (6cf) | MCF-7 (Breast adenocarcinoma) | 2.61 - 18.26 |
| Compound 1 (Cinnamic acid derivative) | HCT116 (Colon cancer) | 22.4[4] |
| Compound 2 (Cinnamic acid derivative) | HCT116 (Colon cancer) | 0.34[4] |
Table 3: In Vitro Anticancer Activity of this compound Derivatives
Signaling Pathways
Bile acids, the functional derivatives of this compound, are now well-established as signaling molecules that regulate a multitude of cellular processes. They exert their effects primarily through the activation of nuclear receptors, such as the farnesoid X receptor (FXR), and G-protein coupled receptors, like TGR5.
Cholic Acid-Induced MMP-9 Expression in Colon Cancer Cells
One well-characterized signaling pathway involves the induction of matrix metalloproteinase-9 (MMP-9) by cholic acid in colon cancer cells, which is a critical step in cancer cell invasion and metastasis. This pathway highlights the intricate signaling cascade initiated by a bile acid.
References
The Metabolic Fate of Cholanic Acid in Human Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholanic acid, the foundational C24 steroid acid, serves as the structural backbone for all bile acids. While not a primary endogenous bile acid in humans, its metabolic fate is of significant interest in pharmacology and toxicology. When introduced into human physiology, this compound is presumed to undergo a series of biotransformations primarily in the liver and gut, mirroring the pathways of other bile acids and xenobiotics. This technical guide provides a comprehensive overview of the predicted metabolic journey of this compound, including its absorption, distribution, hepatic metabolism, gut microbiota interactions, and excretion. It details the key enzymatic processes, signaling pathway interactions, and the analytical methodologies required for its study. Quantitative data, where available for closely related compounds, is presented for comparative analysis.
Introduction
Bile acids are critical for the digestion and absorption of dietary lipids and fat-soluble vitamins.[1] They are synthesized from cholesterol in the liver, with cholic acid and chenodeoxycholic acid being the primary human bile acids.[2][3] These are subsequently conjugated with glycine (B1666218) or taurine (B1682933) and secreted into the intestine.[1] Gut bacteria then metabolize these primary bile acids into a plethora of secondary bile acids.[4][5]
This compound is the parent structure of these molecules, a saturated C24 steroid. Its own physiological role and metabolic pathway are less understood, as it is not a major component of the endogenous bile acid pool. However, understanding its metabolism is crucial for the development of bile acid-based therapeutics and for assessing the safety of related xenobiotic compounds. This guide will, therefore, extrapolate from the known metabolism of other bile acids to delineate the likely metabolic fate of this compound.
Absorption, Distribution, Metabolism, and Excretion (ADME)
The metabolic journey of exogenous this compound is expected to follow the general principles of enterohepatic circulation.
2.1. Absorption and Distribution
Upon oral administration, this compound, being a lipophilic molecule, is expected to be absorbed in the small intestine via passive diffusion. Following absorption, it would enter the portal circulation and be transported to the liver. A multicompartmental pharmacokinetic model has been developed to describe the complex enterohepatic cycling of bile acids like cholic acid, involving spaces such as the liver, gallbladder, intestines, and blood compartments.[6][7]
2.2. Hepatic Metabolism
The primary site of this compound metabolism is the liver. The key biotransformations are predicted to be:
-
Phase I Metabolism (Hydroxylation): The steroid nucleus of this compound is a substrate for cytochrome P450 (CYP) enzymes.[8] These enzymes would introduce hydroxyl groups at various positions, converting the non-polar this compound into more polar, hydroxylated bile acids.[8] Studies on the metabolism of lithocholic acid (3α-hydroxy-5β-cholanic acid) in rat liver microsomes have shown that CYP3A and CYP2C enzymes are involved in its hydroxylation.[8] A similar enzymatic machinery is expected to act on this compound.
-
Phase II Metabolism (Conjugation): Following hydroxylation, the resulting bile acids would undergo conjugation with amino acids (glycine or taurine) or with glucuronic acid or sulfate.[1] Conjugation significantly increases the water solubility of bile acids, which is a critical step for their secretion into bile.[1][9]
2.3. Gut Microbiota Metabolism
Bile acids that escape absorption in the small intestine and reach the colon are subject to extensive metabolism by the gut microbiota.[4][5] Microbial enzymes can perform a variety of transformations, including deconjugation, oxidation of hydroxyl groups, and epimerization.[10] For this compound, gut bacteria could potentially introduce hydroxyl groups or perform other modifications.
2.4. Excretion
The conjugated and modified forms of this compound are eliminated from the body primarily through biliary excretion into the feces.[1] A smaller fraction may be excreted in the urine. The efficient enterohepatic circulation means that a significant portion of the metabolites will be reabsorbed from the intestine and return to the liver.[4]
Quantitative Data
Table 1: Pharmacokinetic Parameters of Cholic Acid in Healthy Human Subjects Following Subcutaneous Administration [8]
| Parameter | 60 mg Dose | 120 mg Dose | 150 mg Dose |
| Cmax (ng/mL) | 1055.7 ± 553.8 | 2153.2 ± 1011.8 | 3193.3 ± 1563.4 |
| Tmax (h) | 0.25 (0.25-0.5) | 0.25 (0.25-0.5) | 0.25 (0.25-0.5) |
| AUC0-24h (ng·h/mL) | 2758.3 ± 1383.1 | 5573.9 ± 2814.7 | 8344.2 ± 4123.5 |
| t1/2 (h) | 1.5 ± 0.4 | 1.6 ± 0.5 | 1.7 ± 0.6 |
Data are presented as mean ± standard deviation, except for Tmax which is median (range). Cmax = Maximum plasma concentration; Tmax = Time to reach Cmax; AUC0-24h = Area under the plasma concentration-time curve from 0 to 24 hours; t1/2 = Elimination half-life.
Table 2: Predicted Metabolic Transformations of this compound
| Metabolic Step | Enzyme Family/Process | Location | Resulting Products |
| Hydroxylation | Cytochrome P450 (e.g., CYP3A, CYP2C) | Liver | Monohydroxy-, dihydroxy-, and trihydroxy-cholanic acids |
| Conjugation | UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs), Bile acid-CoA:amino acid N-acyltransferase (BAAT) | Liver | Glucuronide, sulfate, glycine, and taurine conjugates |
| Microbial Metabolism | Bacterial hydrolases, dehydrogenases, etc. | Gut | Various modified this compound derivatives |
Signaling Pathways
Bile acids are not just digestive aids; they are also important signaling molecules that activate nuclear receptors and G protein-coupled receptors to regulate their own synthesis and a variety of metabolic processes.[11][12] The two key receptors are the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled Receptor 5 (TGR5).[11][12]
The affinity of this compound for these receptors is expected to be significantly lower than that of its hydroxylated counterparts. For instance, lithocholic acid is the most potent endogenous agonist for TGR5.[13] The introduction of hydroxyl groups is critical for high-affinity binding and receptor activation. Therefore, this compound itself is likely a very weak agonist for FXR and TGR5. Its metabolic products (hydroxylated derivatives), however, would be able to engage these signaling pathways.
Experimental Protocols
5.1. In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol is designed to identify the metabolites of this compound formed by Phase I enzymes in the liver.
Objective: To determine the metabolites of this compound produced by human liver microsomes and to identify the P450 enzymes involved.
Materials:
-
Human liver microsomes (pooled from multiple donors)
-
This compound
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Formic acid
-
Internal standard (e.g., deuterated this compound)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein), this compound (at various concentrations, e.g., 1-100 µM), and phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 50% methanol (B129727) in water) for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method for bile acids.
-
5.2. Quantification of this compound and its Metabolites in Human Plasma by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of this compound and its hydroxylated metabolites in human plasma.
Objective: To accurately quantify the concentrations of this compound and its major metabolites in human plasma samples.
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a mixture of internal standards (deuterated analogues of the analytes).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50% methanol in water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for injection.
LC-MS/MS Conditions (Illustrative Example):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate the analytes of interest.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each analyte and internal standard.
Visualizations
Signaling Pathways
Caption: Bile Acid Signaling Pathways.
Experimental Workflows
Caption: LC-MS/MS Workflow for this compound Analysis.
Predicted Metabolic Pathway of this compound
Caption: Predicted Metabolic Pathway of this compound.
Conclusion
The metabolic fate of this compound in human physiology, while not extensively studied directly, can be reliably predicted based on the well-established pathways of bile acid and xenobiotic metabolism. Upon entering the body, it is expected to be absorbed and transported to the liver, where it undergoes hydroxylation and conjugation to increase its water solubility. These metabolites then enter the enterohepatic circulation, where they can be further modified by the gut microbiota before being primarily excreted in the feces. While this compound itself is likely a poor signaling molecule, its hydroxylated metabolites can interact with key receptors like FXR and TGR5, thereby influencing various metabolic pathways. The experimental protocols outlined in this guide provide a robust framework for the detailed investigation of this compound metabolism, which will be invaluable for the development of novel bile acid-based drugs and for understanding the physiological impact of related compounds. Further research is warranted to obtain specific quantitative data on the pharmacokinetics and metabolic profile of this compound in humans.
References
- 1. [Conjugation of chenodeoxycholic acid and cholic acid during passage through liver] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aragen.com [aragen.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. In vitro transformation of chlorogenic acid by human gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biogeography of microbial bile acid transformations along the murine gut - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of bile acid derivatives and their activity against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of Bile Acid with UHPLC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 8. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Cholic Acid (MT921) after a Subcutaneous Injection in the Submental Area to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of conjugation reactions in enhancing biliary secretion of bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Review: microbial transformations of human bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biogeography of microbial bile acid transformations along the murine gut (Journal Article) | OSTI.GOV [osti.gov]
- 13. The role of FXR and TGR5 in reversing and preventing progression of Western diet–induced hepatic steatosis, inflammation, and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Cholanic Acid's Role in Regulating Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cholanic acid, a foundational C24 steroid, forms the structural backbone of all bile acids. While not a primary signaling molecule itself, its hydroxylated and conjugated derivatives are potent regulators of lipid and energy homeostasis. This technical guide explores the pivotal role of the this compound scaffold in lipid metabolism, focusing on the mechanisms of action of its key derivatives, such as cholic acid. By activating the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5), these molecules orchestrate a complex network of signaling pathways that influence cholesterol, triglyceride, and fatty acid metabolism. This document provides an in-depth analysis of these pathways, supported by quantitative data from relevant studies, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of this critical area of metabolic research.
Introduction: The this compound Framework
This compound is a saturated C-24 steroid acid that provides the fundamental chemical structure for all bile acids.[1] Its IUPAC name is (4R)-4-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid.[1] In its native form, this compound is not considered a primary bioactive signaling molecule in lipid metabolism. However, enzymatic modifications in the liver, primarily the addition of hydroxyl groups, convert the this compound skeleton into primary bile acids like cholic acid and chenodeoxycholic acid (CDCA).[2]
Cholic acid, or 3α,7α,12α-trihydroxy-5β-cholan-24-oic acid, is one of the two major primary bile acids synthesized from cholesterol in the human liver.[3][4] It is the 3α,7α,12α-trihydroxy derivative of this compound.[3] This hydroxylation dramatically alters the molecule's physicochemical properties, transforming it into an amphipathic molecule capable of emulsifying dietary fats and activating specific nuclear and membrane receptors that govern lipid metabolism.[5][6] Therefore, to understand the role of the this compound structure in lipid regulation, it is essential to examine the biological activities of its hydroxylated derivatives.
Core Signaling Pathways in Lipid Regulation
The metabolic effects of this compound derivatives are primarily mediated through the activation of two key receptors: the farnesoid X receptor (FXR), a nuclear receptor, and the Takeda G protein-coupled receptor 5 (TGR5), a cell surface receptor.[7]
Farnesoid X Receptor (FXR) Pathway
Bile acids are the natural ligands for FXR.[1] Upon activation by bile acids like cholic acid and CDCA, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[8] FXR activation plays a central role in regulating cholesterol, triglyceride, and fatty acid metabolism.
Cholesterol Metabolism:
-
Inhibition of Bile Acid Synthesis: FXR activation in hepatocytes induces the expression of the small heterodimer partner (SHP), which in turn inhibits the transcription of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol.[2] This represents a negative feedback mechanism to control the size of the bile acid pool.
-
Reverse Cholesterol Transport: FXR activation has been shown to influence reverse cholesterol transport, the process of transporting cholesterol from peripheral tissues back to the liver for excretion.
Triglyceride Metabolism:
-
Repression of Lipogenesis: FXR activation represses the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis.[9] This leads to decreased production of triglycerides in the liver.
-
Increased VLDL Clearance: FXR can also influence the clearance of very-low-density lipoproteins (VLDL) from the circulation.
Fatty Acid Metabolism:
-
Inhibition of Fatty Acid Synthesis: By downregulating SREBP-1c, FXR activation leads to reduced expression of key enzymes in fatty acid synthesis, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS).[9]
-
Stimulation of Fatty Acid Oxidation: There is evidence to suggest that FXR activation may also promote the beta-oxidation of fatty acids.
TGR5 Signaling Pathway
TGR5 is a G protein-coupled receptor expressed in various tissues, including the intestine, gallbladder, and certain immune cells. Activation of TGR5 by bile acids leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of protein kinase A (PKA).
Energy Expenditure:
-
Thermogenesis: TGR5 activation in brown adipose tissue and skeletal muscle can increase energy expenditure by promoting the conversion of the inactive thyroid hormone T4 to the active form T3.
Glucose Homeostasis:
-
GLP-1 Secretion: In the intestine, TGR5 activation stimulates the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells. GLP-1 is an incretin (B1656795) hormone that enhances insulin (B600854) secretion, thereby improving glucose tolerance.
While the effects of TGR5 on lipid metabolism are less direct than those of FXR, by improving overall energy and glucose homeostasis, TGR5 activation can indirectly lead to a more favorable lipid profile.
Quantitative Data on Lipid Profile Modulation
Direct experimental data on the effects of this compound on lipid profiles is scarce. However, studies utilizing its primary derivative, cholic acid, provide valuable insights into the potential impact of the this compound scaffold when appropriately functionalized. The following tables summarize representative data from studies investigating the effects of bile acid administration on lipid parameters.
Table 1: Effects of Cholic Acid Administration on Plasma Lipids in a Preclinical Model of Dyslipidemia
| Parameter | Control Group (Vehicle) | Cholic Acid Treated Group | % Change | p-value | Reference |
| Total Cholesterol (mg/dL) | 250 ± 25 | 180 ± 20 | -28% | <0.05 | Hypothetical Data |
| LDL Cholesterol (mg/dL) | 180 ± 20 | 120 ± 15 | -33% | <0.05 | Hypothetical Data |
| HDL Cholesterol (mg/dL) | 40 ± 5 | 45 ± 6 | +12.5% | >0.05 | Hypothetical Data |
| Triglycerides (mg/dL) | 300 ± 30 | 150 ± 25 | -50% | <0.01 | Hypothetical Data |
Table 2: Gene Expression Changes in Hepatic Lipid Metabolism Following this compound Derivative Treatment
| Gene | Fold Change vs. Control | Function |
| CYP7A1 | -3.5 | Rate-limiting enzyme in bile acid synthesis |
| SREBP-1c | -2.8 | Master regulator of lipogenesis |
| FAS | -2.5 | Fatty acid synthesis |
| ACC | -2.2 | Fatty acid synthesis |
| CPT1A | +1.8 | Fatty acid oxidation |
This table represents hypothetical gene expression data to illustrate the expected effects of an FXR-activating this compound derivative based on known mechanisms.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of bile acid effects on lipid metabolism. These protocols can be adapted for the investigation of this compound and its derivatives.
In Vivo Study: Induction of Dyslipidemia and Treatment
Protocol:
-
Animal Model: Male C57BL/6J mice, 8 weeks old, are acclimatized for one week.
-
Induction of Dyslipidemia: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for 8 weeks to induce obesity and dyslipidemia.
-
Treatment: Mice are randomly assigned to a control group (receiving vehicle, e.g., 0.5% carboxymethylcellulose) or a treatment group (receiving the this compound derivative at a specified dose, e.g., 10 mg/kg body weight) via oral gavage daily for 4 weeks.
-
Sample Collection: At the end of the treatment period, mice are fasted overnight, and blood is collected via cardiac puncture. Liver tissue is also harvested.
-
Biochemical Analysis: Plasma levels of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides are measured using commercially available enzymatic kits.
-
Gene Expression Analysis: RNA is isolated from liver tissue, reverse-transcribed to cDNA, and gene expression levels of key lipid metabolism targets (e.g., CYP7A1, SREBP-1c, FAS, ACC, CPT1A) are quantified using real-time quantitative PCR (RT-qPCR).
In Vitro Study: Hepatocyte Lipid Accumulation Assay
References
- 1. Bile acids: natural ligands for an orphan nuclear receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cholic acid - Wikipedia [en.wikipedia.org]
- 5. Cholic Acid | C24H40O5 | CID 221493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cholic acid | chemical compound | Britannica [britannica.com]
- 7. Bile acid signaling in lipid metabolism: Metabolomic and lipidomic analysis of lipid and bile acid markers linked to anti-obesity and anti-diabetes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients [frontiersin.org]
- 9. Mechanisms of regulation of gene expression by fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereoisomerism of Cholanic Acid and Its Significance
This technical guide provides a comprehensive overview of the stereoisomerism of cholanic acid, a foundational structure for bile acids. It is intended for researchers, scientists, and professionals in drug development who are interested in the nuanced roles that stereochemistry plays in the biological activity, physicochemical properties, and therapeutic potential of this important class of molecules.
Introduction to this compound and its Stereochemical Complexity
This compound is a C24 saturated steroid acid that forms the basic skeleton of bile acids.[1] Its structure is derived from the gonane (B1236691) (perhydrocyclopenta[a]phenanthrene) nucleus, featuring four fused rings (A, B, C, and D) and a five-carbon carboxylic acid side chain at position C-17. The complexity of this compound arises from its numerous chiral centers, leading to a large number of possible stereoisomers.
The most significant stereochemical variations occur at:
-
The A/B Ring Junction (C-5): The fusion of the A and B rings can be either cis or trans. In the cis configuration (5β-series), the hydrogen atom at C-5 is oriented on the same side of the steroid nucleus as the C-19 methyl group, resulting in a bent molecular shape. In the trans configuration (5α-series or "allo" series), the hydrogen at C-5 is on the opposite side, leading to a more planar and thermodynamically stable structure.[2]
-
Hydroxyl Group Substituents: The orientation of hydroxyl groups, typically at positions C-3, C-6, C-7, and C-12, can be either α (pointing below the plane of the ring) or β (pointing above the plane). These variations create epimers with distinct biological properties.
These stereochemical differences are not trivial; they profoundly influence the molecule's three-dimensional shape, its interaction with biological targets like enzymes and receptors, and its overall physiological function.
Caption: Basic steroid nucleus of this compound highlighting key sites of stereoisomerism.
Major Stereoisomers of this compound
The combination of the A/B ring fusion and the orientation of hydroxyl groups gives rise to the primary families of bile acids.
-
5β-Series (Normal): This series, characterized by a cis-fused A/B ring system, includes the most common primary bile acids synthesized in the human liver from cholesterol.[3]
-
Cholic Acid: 3α,7α,12α-trihydroxy-5β-cholan-24-oic acid. It is one of the two major primary bile acids produced by the liver.[3][4]
-
Chenodeoxycholic Acid (CDCA): 3α,7α-dihydroxy-5β-cholan-24-oic acid.
-
Deoxycholic Acid (DCA): 3α,12α-dihydroxy-5β-cholan-24-oic acid. A secondary bile acid formed by the action of intestinal bacteria on cholic acid.
-
Ursodeoxycholic Acid (UDCA): 3α,7β-dihydroxy-5β-cholan-24-oic acid. An epimer of CDCA, with the hydroxyl group at C-7 in the β-position.[5]
-
Ursocholic Acid: 3α,7β,12α-trihydroxy-5β-cholan-24-oic acid, the 7β-epimer of cholic acid.[6]
-
-
5α-Series (Allo): This series features a trans-fused A/B ring system, making the molecules more planar. These are less common in adult mammals but can be found in fetal stages or certain pathological conditions.[7]
References
- 1. This compound | C24H40O2 | CID 9548797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. Cholic acid - Wikipedia [en.wikipedia.org]
- 4. Cholic Acid | C24H40O5 | CID 221493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ursocholic acid | C24H40O5 | CID 122340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Allocholic acid | C24H40O5 | CID 160636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Potential bile acid metabolites. 9. 3,12-Dihydroxy- and 12 beta-hydroxy-5 alpha-cholanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Cholanic Acid: A Steroidal Scaffolding for Next-Generation Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cholanic acid, a foundational C24 steroid acid, has emerged as a versatile and powerful building block in medicinal chemistry and drug development. Its rigid steroidal nucleus, coupled with a flexible carboxylic acid side chain, provides a unique scaffold for the synthesis of novel therapeutic agents. This guide delves into the core chemical and physical properties of this compound, outlines detailed synthetic methodologies for its derivatization, and explores its burgeoning applications in targeting critical signaling pathways implicated in a myriad of diseases. Particular focus is given to the modulation of the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 5 (TGR5), highlighting the potential of this compound derivatives in the treatment of metabolic disorders, inflammatory conditions, and cancer. This document serves as a comprehensive resource, providing structured data, detailed experimental protocols, and visual representations of key biological pathways to facilitate further research and development in this promising area.
Introduction
The steroidal backbone, a ubiquitous motif in natural products, has long been a source of inspiration for the development of new drugs. This compound, a saturated C24 bile acid, represents a fundamental and highly adaptable scaffold within this class of molecules.[1] While naturally occurring bile acids such as cholic acid and chenodeoxycholic acid are known for their physiological roles in digestion and lipid metabolism, the parent this compound structure offers a simplified yet potent starting point for synthetic modification.[2] Its inherent biocompatibility and ability to interact with specific biological targets make it an attractive core for the design of novel therapeutics.[3]
The unique amphipathic nature of this compound derivatives, arising from the hydrophobic steroid nucleus and the potential for introducing hydrophilic functionalities, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] This has led to the exploration of this compound conjugates in a variety of applications, including as drug delivery vehicles to enhance oral bioavailability and as active pharmaceutical ingredients themselves.[4] Recent research has underscored the potential of these derivatives to modulate key signaling pathways, such as those governed by the nuclear receptor FXR and the membrane-bound receptor TGR5, which are central to metabolic homeostasis and inflammatory responses.[5][6]
This technical guide provides a detailed overview of this compound as a steroidal building block, offering valuable insights for researchers and drug development professionals. It covers the essential physicochemical properties, provides detailed synthetic protocols for key derivatives, and visually maps the critical signaling pathways influenced by these compounds.
Physicochemical Properties of 5β-Cholanic Acid
A thorough understanding of the physicochemical properties of 5β-cholanic acid is crucial for its effective utilization in synthetic chemistry and drug design. The following table summarizes key quantitative data for this foundational steroidal acid.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₄₀O₂ | [3] |
| Molecular Weight | 360.57 g/mol | [4] |
| Melting Point | 163-164 °C | [1][7] |
| Boiling Point (est.) | 473.6 ± 13.0 °C at 760 mmHg | [4] |
| Density (est.) | 1.0 ± 0.1 g/cm³ | [4] |
| pKa (Predicted) | 4.76 ± 0.10 | [7] |
| Solubility | Soluble in chloroform, alcohol, acetic acid. Limited solubility in water. | [1][3] |
| Appearance | White to off-white powder/needles | [1][3] |
| Optical Rotation | [α]D²⁰ +21.7° (chloroform) | [1] |
Synthesis of this compound Derivatives: Experimental Protocols
The true potential of this compound as a building block is realized through its chemical modification. The carboxylic acid group at C-24 is a prime site for derivatization, most commonly through amide bond formation with amino acids or other amine-containing moieties. The steroidal backbone can also be functionalized, though this often requires more complex multi-step syntheses.
General Protocol for the Synthesis of N-(5β-cholan-24-oyl) Amino Acid Conjugates
This protocol outlines the synthesis of amino acid conjugates of this compound via carbodiimide-mediated coupling, a widely used and efficient method.
Materials:
-
5β-Cholanic acid
-
Appropriate amino acid methyl ester hydrochloride (e.g., Glycine methyl ester hydrochloride, β-Alanine methyl ester hydrochloride)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI)
-
N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM)
-
Sodium Hydroxide (B78521) (NaOH) solution (15% w/v)
-
Hydrochloric acid (concentrated)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
Step 1: Amide Coupling
-
To a stirred solution of 5β-cholanic acid (1.0 eq) in anhydrous DCM under a nitrogen atmosphere, add the desired amino acid methyl ester hydrochloride (1.1 eq) and NMM (2.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDCI (1.03 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the methyl ester of the N-(5β-cholan-24-oyl) amino acid.
Step 2: Saponification
-
Dissolve the purified methyl ester from Step 1 in ethanol.
-
Add a 15% (w/v) aqueous solution of NaOH and stir the mixture at room temperature for 1-2 hours.
-
Monitor the hydrolysis by TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution with concentrated HCl until a precipitate forms.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final N-(5β-cholan-24-oyl) amino acid conjugate.[8]
Synthesis of 3α,7α-dihydroxy-6α-ethyl-5β-cholanic acid
This multi-step synthesis demonstrates the modification of the steroidal backbone, starting from a functionalized this compound derivative.
Materials:
-
3α-hydroxy-7-oxo-5β-cholanic acid
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate
-
Benzyl (B1604629) chloride
-
Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA)
-
Hydrobromic acid
-
Sodium hydroxide (NaOH)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Protection of the hydroxyl and carboxylic acid groups: React 3α-hydroxy-7-oxo-5β-cholanic acid with benzyl chloride in DMF with potassium carbonate as a base to obtain 3α-benzyloxy-7-oxo-5β-cholanic acid benzyl ester.
-
Alkylation: In THF, treat the product from step 1 with LDA at low temperature (-78 °C) followed by the addition of bromoethane to yield 3α-benzyloxy-6α-ethyl-7-oxo-5β-cholanic acid benzyl ester.
-
Deprotection: React the product from step 2 with hydrobromic acid, followed by treatment with aqueous sodium hydroxide to obtain 3α-hydroxy-6α-ethyl-7-oxo-5β-cholanic acid.
-
Reduction: Reduce the ketone at the C-7 position using sodium borohydride in an aqueous sodium hydroxide solution to yield the final product, 3α,7α-dihydroxy-6α-ethyl-5β-cholanic acid.
This compound Derivatives as Modulators of Key Signaling Pathways
This compound and its derivatives exert their biological effects by interacting with specific cellular receptors, primarily the farnesoid X receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5). These interactions trigger downstream signaling cascades that regulate a wide range of physiological processes.
Farnesoid X Receptor (FXR) Signaling
FXR is a nuclear receptor that acts as a key sensor of bile acid levels.[9] Its activation by this compound derivatives leads to the regulation of genes involved in bile acid synthesis, transport, and metabolism, as well as lipid and glucose homeostasis.[10]
Caption: FXR Signaling Pathway Activation by this compound Derivatives.
TGR5 Signaling
TGR5 is a G-protein coupled receptor located on the cell membrane that is activated by bile acids.[6] Activation of TGR5 by this compound derivatives initiates a signaling cascade involving cyclic AMP (cAMP) that influences energy expenditure, glucose metabolism, and inflammation.[5]
Caption: TGR5 Signaling Cascade Triggered by this compound Derivatives.
Applications in Drug Development
The unique structural features and biological activities of this compound derivatives have positioned them as promising candidates in various therapeutic areas.
-
Metabolic Diseases: By activating FXR and TGR5, this compound derivatives can improve glucose tolerance, increase insulin (B600854) sensitivity, and enhance energy metabolism, making them attractive for the treatment of type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[6][9]
-
Inflammatory Diseases: The anti-inflammatory effects mediated by TGR5 signaling suggest the potential of this compound derivatives in treating inflammatory bowel disease and other chronic inflammatory conditions.[5]
-
Oncology: Certain this compound derivatives have demonstrated cytotoxic activity against various cancer cell lines.[8] Their ability to target specific receptors that are overexpressed in tumors opens up avenues for the development of targeted cancer therapies.
-
Drug Delivery: The amphipathic nature of this compound conjugates can be exploited to create nanocarriers that improve the oral bioavailability of poorly soluble drugs.[4]
Experimental Workflow for Evaluating Biological Activity
A critical step in the development of novel this compound derivatives is the assessment of their biological activity. The following workflow outlines a general approach for evaluating the in vitro cytotoxicity of these compounds.
Caption: General Workflow for In Vitro Cytotoxicity Assessment.
Protocol for MTT Cytotoxicity Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37 °C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.
Conclusion
This compound represents a highly valuable and underexplored scaffold in the landscape of modern drug discovery. Its inherent steroid structure, combined with the ease of synthetic modification, provides a robust platform for generating diverse libraries of compounds with tunable physicochemical and biological properties. The ability of this compound derivatives to potently and selectively modulate key metabolic and inflammatory signaling pathways, such as those mediated by FXR and TGR5, opens up exciting new avenues for the development of innovative therapies for a range of challenging diseases. This technical guide provides a solid foundation of data, protocols, and pathway visualizations to empower researchers to further unlock the therapeutic potential of this versatile steroidal building block.
References
- 1. This compound [drugfuture.com]
- 2. Cholic acid - Wikipedia [en.wikipedia.org]
- 3. CAS 546-18-9: 5β-Cholanic acid | CymitQuimica [cymitquimica.com]
- 4. 5β-cholanoic acid | CAS#:546-18-9 | Chemsrc [chemsrc.com]
- 5. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of FXR and TGR5 in reversing and preventing progression of Western diet–induced hepatic steatosis, inflammation, and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cas 25312-65-6,this compound | lookchem [lookchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
understanding the amphiphilic nature of cholanic acid
An In-Depth Technical Guide to the Amphiphilic Nature of Cholanic Acid
For Researchers, Scientists, and Drug Development Professionals
This compound, a foundational steroid acid within the bile acid family, possesses a distinct amphiphilic architecture that dictates its biological functions and therapeutic potential. This document provides a comprehensive technical overview of the core principles underlying the amphiphilicity of this compound. It is intended to serve as a detailed resource for researchers, scientists, and professionals engaged in drug development, offering insights into its physicochemical properties, relevant biological pathways, and the experimental methodologies used for its characterization.
Introduction to this compound
This compound is a C24 steroid acid characterized by a rigid, hydrophobic steroid nucleus and a flexible, hydrophilic carboxylic acid side chain.[1] This dual nature, termed amphiphilicity, allows it to interact with both lipidic and aqueous environments, a property fundamental to its physiological roles, including the emulsification of dietary fats.[2] In recent years, the unique structure of this compound and its derivatives has garnered significant interest in the field of drug delivery, where it is utilized as a hydrophobic modifier to enhance the stability, cell penetration, and sustained-release profiles of nanocarriers.[3][4]
Chemical Structure and Physicochemical Properties
The chemical structure of 5β-cholanic acid consists of a saturated four-ring steroid core (cyclopentanoperhydrophenanthrene) and a pentanoic acid side chain at position C-17.[5] The stereochemistry of the A/B ring junction is cis, resulting in a bent overall shape.
Table 1: Physicochemical Properties of 5β-Cholanic Acid
| Property | Value | Reference |
| Molecular Formula | C₂₄H₄₀O₂ | [6] |
| Molecular Weight | 360.57 g/mol | [6] |
| Melting Point | 150 °C | [7] |
| pKa | ~4.76 (Predicted) | [7] |
| Appearance | White to off-white solid | [7] |
Qualitative Solubility:
-
Slightly Soluble: Chloroform, Methanol (with heating and sonication)[7][8]
-
Soluble: Alcohol, Acetic Acid[8]
Quantitative Analysis of Amphiphilicity
The amphiphilic character of a molecule like this compound is quantified by parameters such as the Critical Micelle Concentration (CMC) and the Hydrophilic-Lipophilic Balance (HLB).
Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant molecules spontaneously self-assemble into micelles in an aqueous solution.[9] Below the CMC, this compound exists predominantly as monomers. Above the CMC, additional molecules form micelles, which can encapsulate hydrophobic substances.
Table 2: Critical Micelle Concentration (CMC) of Related Bile Acids
| Bile Acid | Number of -OH Groups | CMC (mM) in aqueous solution | Reference |
| Cholic acid | 3 | 12-16 | [8] |
| Deoxycholic acid | 2 | 4-6 | [8] |
| Chenodeoxycholic acid | 2 | 6-8 | [9] |
| Lithocholic acid | 1 | ~1 | [9] |
Hydrophilic-Lipophilic Balance (HLB)
The HLB value is an empirical scale that indicates the degree of hydrophilicity or lipophilicity of a surfactant.[10] While a specific HLB value for this compound has not been reported, it can be estimated from its octanol-water partition coefficient (log P). A higher log P value corresponds to greater lipophilicity and a lower HLB value.
The lipophilicity of bile acids is a key determinant of their biological activity and is influenced by the number and position of hydroxyl groups. The order of lipophilicity for common bile acids is generally: Deoxycholic acid > Chenodeoxycholic acid > Cholic acid.[11]
Experimental Protocols for Characterizing Amphiphilicity
Determination of Critical Micelle Concentration (CMC)
Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[12]
Protocol:
-
Preparation of Solutions: Prepare a series of aqueous solutions of the sodium salt of this compound at varying concentrations.
-
Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) at a constant temperature.[13]
-
Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration. The CMC is determined from the intersection of the two linear portions of the resulting curve.[12]
Principle: The fluorescence emission spectrum of a hydrophobic probe like pyrene (B120774) is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene exhibits a characteristic emission spectrum. Upon micelle formation, pyrene partitions into the hydrophobic core of the micelles, leading to a change in the ratio of the intensities of its vibronic bands (I₁/I₃).[10]
Protocol:
-
Sample Preparation: Prepare a series of this compound solutions of varying concentrations in water. Add a small aliquot of a stock solution of pyrene in a volatile solvent (e.g., acetone (B3395972) or methanol) to each solution and allow the solvent to evaporate, leaving the pyrene solubilized.[14]
-
Fluorescence Measurement: Excite the pyrene in each sample at approximately 334 nm and record the emission spectrum.[14]
-
Data Analysis: Calculate the ratio of the fluorescence intensities of the first vibronic peak (I₁, around 373 nm) to the third vibronic peak (I₃, around 384 nm). Plot the I₁/I₃ ratio against the logarithm of the this compound concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.[14]
Determination of the Octanol-Water Partition Coefficient (log P)
Principle: The shake-flask method is a standard technique for determining the log P value, which is the logarithm of the ratio of the concentrations of a compound in the octanol (B41247) and aqueous phases of a two-phase system at equilibrium.[1][11]
Protocol (based on OECD Guideline 107): [1]
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
-
Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and aqueous buffer (typically at a physiological pH of 7.4) in a suitable vessel.
-
Equilibration: Agitate the vessel at a constant temperature until equilibrium is reached. This can be achieved by shaking for a defined period.
-
Phase Separation: Separate the octanol and aqueous phases, typically by centrifugation to ensure complete separation.
-
Concentration Analysis: Determine the concentration of this compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the log P value using the formula: log P = log ( [this compound]octanol / [this compound]aqueous ).
Biological Significance: Farnesoid X Receptor (FXR) Signaling
Bile acids, including this compound and its more hydroxylated derivatives, are endogenous ligands for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[15][16] The activation of FXR by bile acids in the liver and intestine initiates a complex signaling cascade that governs the expression of genes involved in bile acid synthesis, transport, and detoxification.[15]
Figure 1: Simplified Farnesoid X Receptor (FXR) signaling pathway activated by bile acids.
Experimental and Logical Workflows
The characterization of the amphiphilic properties of this compound follows a logical workflow, from initial qualitative assessments to precise quantitative measurements.
Figure 2: Experimental workflow for characterizing the amphiphilicity of this compound.
Conclusion
The amphiphilic nature of this compound is a cornerstone of its biological function and its utility in pharmaceutical sciences. A thorough understanding and quantification of its amphiphilicity through parameters like CMC and HLB are critical for the rational design of novel drug delivery systems and for elucidating its role in complex biological signaling pathways. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and drug development professionals to effectively harness the unique properties of this compound. Further research to determine the specific CMC and HLB values for this compound will be invaluable for advancing its applications.
References
- 1. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method | OECD [oecd.org]
- 2. health.selfdecode.com [health.selfdecode.com]
- 3. acri.gov.tw [acri.gov.tw]
- 4. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Amphiphilic Poly(γ‐glutamic acid) Derivatives for Delivering Doxorubicin in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5BETA-CHOLANIC ACID CAS#: 546-18-9 [m.chemicalbook.com]
- 9. Determination of bile salt critical micellization concentration on the road to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new pyrene-based fluorescent probe for the determination of critical micelle concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oecd.org [oecd.org]
- 12. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 13. biolinscientific.com [biolinscientific.com]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Cholanic Acid: The Unadorned Backbone of Primary Bile Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cholanic acid, a C24 steroid acid, represents the fundamental chemical scaffold from which all bile acids are derived. While not a primary signaling molecule itself, its structure is the basis for the primary bile acids, cholic acid and chenodeoxycholic acid, which are critical regulators of lipid digestion and metabolic signaling. This technical guide provides a comprehensive overview of this compound and its direct relationship to these primary bile acids. It details their comparative physicochemical properties, outlines the biosynthetic pathways leading from cholesterol to cholic and chenodeoxycholic acid, and describes the key signaling pathways they modulate. Furthermore, this guide furnishes detailed experimental protocols for the extraction and analysis of bile acids from biological matrices, serving as a valuable resource for researchers in the field.
Introduction to this compound and Primary Bile Acids
Bile acids are a family of steroid molecules synthesized in the liver from cholesterol. They are essential for the digestion and absorption of dietary fats and fat-soluble vitamins in the intestine. Beyond this classical role, bile acids have emerged as crucial signaling molecules that regulate a wide array of metabolic processes, including their own synthesis and transport, as well as glucose, lipid, and energy homeostasis.
At the core of every bile acid is the this compound structure. This compound is a saturated C24 steroid acid characterized by a four-ring carbon framework known as the sterane nucleus. The primary bile acids synthesized in the human liver, cholic acid and chenodeoxycholic acid, are hydroxylated derivatives of 5β-cholanic acid. The specific pattern of hydroxylation on this backbone dictates their physicochemical properties and biological activities.
-
This compound (3α, 5β-cholan-24-oic acid): The foundational, unhydroxylated bile acid structure.
-
Cholic Acid (3α, 7α, 12α-trihydroxy-5β-cholan-24-oic acid): A tri-hydroxylated primary bile acid.
-
Chenodeoxycholic Acid (3α, 7α-dihydroxy-5β-cholan-24-oic acid): A di-hydroxylated primary bile acid.
This guide will explore the intricate relationship between the this compound backbone and its functionally active primary bile acid derivatives.
Comparative Physicochemical Properties
The differing hydroxylation patterns of this compound, cholic acid, and chenodeoxycholic acid result in distinct physicochemical properties that influence their biological functions. The addition of hydroxyl groups increases the hydrophilicity of the molecule.
| Property | This compound | Cholic Acid | Chenodeoxycholic Acid |
| Molecular Formula | C₂₄H₄₀O₂ | C₂₄H₄₀O₅ | C₂₄H₄₀O₄ |
| Molecular Weight ( g/mol ) | 360.57 | 408.57 | 392.57 |
| Melting Point (°C) | 163-164 | 200-201 | 165-167 |
| pKa | ~4.76 (Predicted) | ~4.98 | ~4.6-5.0 |
| Water Solubility | Limited/Insoluble | 0.28 g/L (15 °C) | ~0.09 mg/mL |
| Hydroxylation | None | 3α, 7α, 12α | 3α, 7α |
Biosynthesis of Primary Bile Acids from Cholesterol
Primary bile acids are synthesized from cholesterol in hepatocytes through a series of enzymatic reactions occurring in the endoplasmic reticulum, mitochondria, and peroxisomes. There are two main pathways for their synthesis: the classic (or neutral) pathway and the alternative (or acidic) pathway.
The Classic (Neutral) Pathway
The classic pathway is the major route for bile acid synthesis in humans. The initial and rate-limiting step is the hydroxylation of cholesterol at the 7α position by the enzyme cholesterol 7α-hydroxylase (CYP7A1). The subsequent steps diverge to form either cholic acid or chenodeoxycholic acid, with the hydroxylation at the 12α position by sterol 12α-hydroxylase (CYP8B1) being the key determining step for cholic acid synthesis.
The Alternative (Acidic) Pathway
The alternative pathway is initiated by the hydroxylation of the cholesterol side chain at the 27 position by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). This is followed by hydroxylation at the 7α position by oxysterol 7α-hydroxylase (CYP7B1). This pathway primarily produces chenodeoxycholic acid.
Signaling Pathways of Primary Bile Acids
Primary bile acids act as signaling molecules by activating specific receptors, most notably the nuclear farnesoid X receptor (FXR) and the membrane-bound G-protein coupled receptor TGR5. This compound itself is not a significant ligand for these receptors.
Farnesoid X Receptor (FXR) Pathway
FXR is highly expressed in the liver and intestine and is a key regulator of bile acid, lipid, and glucose metabolism. Chenodeoxycholic acid is the most potent endogenous ligand for FXR. Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to FXR response elements in the promoter regions of target genes, thereby regulating their transcription. A key function of FXR activation is the negative feedback inhibition of bile acid synthesis via the induction of the small heterodimer partner (SHP), which in turn inhibits the expression of CYP7A1.
TGR5 Signaling Pathway
TGR5 is a G-protein coupled receptor expressed in various tissues, including the intestine, gallbladder, and certain immune cells. Activation of TGR5 by bile acids leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of protein kinase A (PKA). This pathway is involved in the regulation of energy expenditure, glucose homeostasis, and inflammation. One of the key functions of TGR5 activation in intestinal L-cells is the stimulation of glucagon-like peptide-1 (GLP-1) secretion, which has beneficial effects on glucose metabolism.
Experimental Protocols for Bile Acid Analysis
Accurate quantification of bile acids in biological samples is crucial for studying their roles in health and disease. The two most common analytical techniques are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Workflow for Bile Acid Analysis
A general workflow for the analysis of bile acids from biological samples is outlined below.
An In-depth Technical Guide on the Molecular Mechanisms of Cholanic Acid's Physiological Action
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed overview of the molecular mechanisms underlying the physiological effects of cholanic acid, with a primary focus on its role as a signaling molecule interacting with key nuclear and cell surface receptors.
Introduction to this compound
This compound is a C24 steroid and the parent structure of bile acids. In physiological contexts, the term is often used to refer to its most common derivative, cholic acid, a primary bile acid synthesized from cholesterol in the liver. Cholic acid and other bile acids are critical for the digestion and absorption of dietary fats and fat-soluble vitamins[1]. Beyond this classical role, bile acids, including cholic acid, have emerged as pivotal signaling molecules that regulate a wide array of metabolic and inflammatory pathways. They exert these effects primarily through the activation of the Farnesoid X Receptor (FXR), a nuclear receptor, and the Takeda G-protein coupled receptor 5 (TGR5), a cell surface receptor[2][3][4][5].
Interaction with Key Receptors: Quantitative Data
This compound, primarily as cholic acid, and its derivatives are endogenous ligands for FXR and TGR5. The activation of these receptors initiates downstream signaling cascades that mediate the diverse physiological effects of bile acids. The potency of various bile acids in activating these receptors differs, as detailed in the tables below.
Table 1: FXR Activation by Bile Acids
| Bile Acid | Receptor | EC50 (µM) | Potency Rank |
| Chenodeoxycholic acid (CDCA) | FXR | ~17 - 50 | 1 |
| Deoxycholic acid (DCA) | FXR | ~50 | 2 |
| Lithocholic acid (LCA) | FXR | ~50 | 3 |
| Cholic acid (CA) | FXR | ~600 | 4 |
Data sourced from multiple studies, EC50 values can vary based on the specific assay conditions.[6][7]
Table 2: TGR5 Activation by Bile Acids
| Bile Acid | Receptor | EC50 (µM) | Potency Rank |
| Taurolithocholic acid (TLCA) | TGR5 | 0.33 | 1 |
| Lithocholic acid (LCA) | TGR5 | 0.53 | 2 |
| Deoxycholic acid (DCA) | TGR5 | 1.01 | 3 |
| Chenodeoxycholic acid (CDCA) | TGR5 | 4.43 | 4 |
| Cholic acid (CA) | TGR5 | 7.72 | 5 |
Data sourced from multiple studies, EC50 values can vary based on the specific assay conditions.[1][8]
Note: While EC50 values are available, specific binding affinity data (Kd) for cholic acid with FXR and TGR5 are not readily found in the surveyed literature.
Signaling Pathways
Farnesoid X Receptor (FXR) Signaling
FXR is a nuclear receptor that forms a heterodimer with the Retinoid X Receptor (RXR) upon ligand binding. This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription[2][9].
A primary function of FXR activation is the negative feedback regulation of bile acid synthesis. This is achieved through two main pathways:
-
Hepatic Pathway: In the liver, activated FXR induces the expression of the Small Heterodimer Partner (SHP), a nuclear receptor that in turn inhibits the activity of Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α). These are key transcription factors for Cholesterol 7α-hydroxylase (CYP7A1) and Sterol 12α-hydroxylase (CYP8B1), the rate-limiting enzymes in bile acid synthesis[2][10][11].
-
Intestinal Pathway: In the intestine, FXR activation leads to the induction and secretion of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents). FGF19 travels to the liver and binds to its receptor, FGFR4, which then activates a signaling cascade that also represses CYP7A1 and CYP8B1 expression[2][10][11].
Takeda G-protein coupled Receptor 5 (TGR5) Signaling
TGR5 is a cell surface receptor that, upon activation by bile acids, couples to Gαs proteins. This initiates a signaling cascade involving the production of cyclic AMP (cAMP) by adenylyl cyclase, which in turn activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac)[6][12][13].
In intestinal L-cells, TGR5 activation is a key mechanism for the secretion of Glucagon-Like Peptide-1 (GLP-1), an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis. The increase in intracellular cAMP and subsequent activation of PKA and Epac leads to the exocytosis of GLP-1-containing granules[7][12][14].
Experimental Protocols
FXR Luciferase Reporter Gene Assay
This assay is used to quantify the activation of FXR by a test compound.
Principle: Cells are co-transfected with an FXR expression vector and a reporter vector containing a luciferase gene under the control of an FXR-responsive promoter. Activation of FXR by a ligand leads to the expression of luciferase, and the resulting luminescence is proportional to the extent of FXR activation[6].
Detailed Methodology:
-
Cell Culture and Seeding:
-
Culture a suitable mammalian cell line (e.g., HEK293T or HepG2) in complete culture medium.
-
Seed the cells into a 96-well white, opaque plate at a density that will result in 70-80% confluency on the day of transfection. Incubate overnight.
-
-
Transfection:
-
Prepare a transfection mixture per well containing:
-
FXR expression plasmid
-
FXRE-luciferase reporter plasmid
-
A control plasmid expressing Renilla luciferase (for normalization of transfection efficiency)
-
Transfection reagent (according to the manufacturer's protocol).
-
-
Add the transfection mixture to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh complete culture medium and incubate for another 18-24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound (or other test compounds) in serum-free medium.
-
Replace the culture medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., GW4064).
-
Incubate for 18-24 hours.
-
-
Luciferase Assay:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and calculate the EC50 value.
-
TGR5 cAMP Accumulation Assay
This assay measures the ability of a compound to activate TGR5 and induce intracellular cAMP production.
Principle: Cells expressing TGR5 are treated with a test compound. TGR5 activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cAMP levels, which can be quantified using various methods, such as an enzyme-linked immunosorbent assay (ELISA)[15][16].
Detailed Methodology:
-
Cell Culture and Preparation:
-
Culture cells stably or transiently expressing TGR5 (e.g., HEK293-TGR5).
-
On the day of the assay, harvest the cells and resuspend them in an appropriate assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Compound Treatment:
-
Add the cell suspension to a 96-well plate.
-
Add serial dilutions of this compound or other test compounds to the wells. Include a vehicle control and a positive control (e.g., a known TGR5 agonist like INT-777 or forskolin, which directly activates adenylyl cyclase).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP concentration in the cell lysates using a competitive cAMP ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration for each sample from the standard curve.
-
Plot the cAMP concentration against the compound concentration to create a dose-response curve and determine the EC50 value.
-
In Vivo Model: High-Fat Diet-Induced Metabolic Syndrome in Mice
This model is used to investigate the in vivo effects of this compound on metabolic parameters.
Principle: Mice fed a high-fat diet (HFD) develop obesity, insulin (B600854) resistance, and hepatic steatosis, mimicking aspects of human metabolic syndrome. Treatment with this compound can then be evaluated for its ability to ameliorate these conditions[17][18][19].
Detailed Methodology:
-
Animal Model:
-
Diet and Treatment:
-
Acclimate the mice to a standard chow diet.
-
Divide the mice into groups:
-
Control group: fed a standard chow diet.
-
HFD group: fed a high-fat diet (e.g., 45-60% kcal from fat).
-
HFD + this compound group: fed a high-fat diet supplemented with a specific concentration of cholic acid (e.g., 0.5% w/w)[17].
-
-
Monitor body weight, food intake, and general health throughout the study (e.g., for 8-12 weeks).
-
-
Metabolic Phenotyping:
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose homeostasis and insulin sensitivity.
-
Collect blood samples to measure plasma levels of glucose, insulin, triglycerides, and cholesterol.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and collect tissues such as the liver, adipose tissue, and intestine.
-
Analyze liver tissue for lipid accumulation (e.g., by Oil Red O staining and measurement of triglyceride content).
-
Perform gene expression analysis (e.g., by qPCR) on relevant tissues to investigate the molecular mechanisms of this compound's effects (e.g., expression of FXR and TGR5 target genes).
-
Conclusion
This compound, primarily through its physiological form cholic acid, is a multifaceted signaling molecule with significant effects on metabolism and inflammation. Its actions are predominantly mediated by the activation of the nuclear receptor FXR and the cell surface receptor TGR5. Understanding the quantitative aspects of these interactions and the intricacies of the downstream signaling pathways is crucial for the development of novel therapeutic strategies targeting metabolic diseases such as non-alcoholic fatty liver disease, type 2 diabetes, and obesity. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound's physiological actions and the screening of new modulators of bile acid signaling.
References
- 1. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 2. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Luciferase Reporter Assays to Assess Liver X Receptor Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Release of GLP-1 and PYY in response to the activation of G protein-coupled bile acid receptor TGR5 is mediated by Epac/PLC- pathway and modulated by endogenous H2S [frontiersin.org]
- 8. fxr target genes: Topics by Science.gov [science.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. Negative feedback regulation of bile acid metabolism: impact on liver metabolism and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. physoc.org [physoc.org]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Cholic Acid Supplementation of a High-Fat Obesogenic Diet Suppresses Hepatic Triacylglycerol Accumulation in Mice via a Fibroblast Growth Factor 21-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Ursolic acid and rosiglitazone combination alleviates metabolic syndrome in high fat diet fed C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bile acid supplementation decreases body mass gain in C57BL/6J but not 129S6/SvEvTac mice without increasing energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Animal Models to Study Bile Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Laboratory Synthesis of 3α-hydroxy-5α-cholanic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the laboratory synthesis of 3α-hydroxy-5α-cholanic acid, an isomer of the secondary bile acid, lithocholic acid. The synthesis described herein starts from the readily available hyodeoxycholic acid and proceeds through a four-step reaction sequence. This isomer is of interest in the field of drug development and bile acid research.
Synthetic Strategy Overview
The synthesis of 3α-hydroxy-5α-cholanic acid from hyodeoxycholic acid involves a four-step process. The key transformations include the protection of the carboxylic acid group via esterification, oxidation of the hydroxyl groups, selective reduction of the 3-keto group, and finally, a Wolff-Kishner reduction to remove the 6-keto group and establish the 5α-stereochemistry.[1]
Logical Workflow of the Synthesis
References
Application Notes: Extraction of Cholanic Acids from Bile Samples
Introduction Cholanic acids are foundational steroid acids from which all bile acids are derived. They are metabolic products of cholesterol in the liver and play crucial roles in digestion and signaling pathways.[1][2] Accurate quantification and characterization of cholanic acids and their derivatives in biological samples, particularly bile, are essential for research in hepatobiliary diseases, metabolic disorders, and drug development. Bile is a complex fluid rich in bile acids, making their selective extraction a critical first step for downstream analysis.[3] This document provides detailed protocols for the extraction of cholanic acids from bile samples using two common and effective methods: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Principle of Methods The primary goal of the extraction process is to isolate bile acids from interfering substances in the bile matrix, such as proteins, lipids, and inorganic salts.[2][4][5]
-
Liquid-Liquid Extraction (LLE): This classic technique relies on the differential solubility of cholanic acids in two immiscible liquid phases, typically an aqueous sample phase and an organic solvent phase. An organic solvent (e.g., methanol (B129727), acetonitrile, or ethyl acetate) is used to precipitate larger molecules like proteins and to extract the more lipophilic bile acids into the organic layer.[6] This method is straightforward and cost-effective.[2]
-
Solid-Phase Extraction (SPE): SPE is a more advanced and selective method that uses a solid sorbent material, commonly a C18 reversed-phase column, to retain the bile acids.[7] The bile sample is loaded onto a pre-conditioned cartridge. Interfering compounds are washed away, and the purified bile acids are then eluted with a solvent like methanol. SPE generally provides higher purity and recovery rates compared to LLE.[3]
Analytical Techniques Following extraction, the purified cholanic acids are typically analyzed using highly sensitive techniques. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is considered the gold standard for the robust and accurate quantification of individual bile acids.[2][8][9]
Experimental Workflow for Cholanic Acid Extraction
Caption: Workflow for this compound extraction and analysis from bile samples.
Quantitative Data Summary
This table summarizes typical performance metrics for the described extraction methods based on published literature.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Reference(s) |
| Recovery Rate | 89.1% to 100.2% | 83.58% to 122.41% (fecal samples) | [1] |
| Purity | High (removes salts and polar compounds) | Moderate (may retain some impurities) | [5] |
| Selectivity | High (sorbent specifically retains bile acids) | Lower (based on general solubility) | [3] |
| Throughput | Can be high (up to 60 samples/hour with automation) | Generally lower | [10] |
| Cost | Higher (requires SPE cartridges) | Lower (requires only solvents) | [2] |
| Analysis Limit | Detection limits of 1-6 nM with LC-MS/MS | Dependent on cleanup efficiency | [11] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Cholanic Acids from Bile
This protocol is a foundational method for isolating total cholanic acids from bile samples.
1. Materials and Reagents:
-
Bile samples
-
Methanol or Acetonitrile (LC-MS Grade)
-
Deionized Water
-
Internal standards (e.g., deuterated cholic acid)
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Vortex mixer
-
Centrifuge (capable of >12,000 x g)
-
Nitrogen gas evaporator or vacuum concentrator
2. Sample Preparation:
-
Thaw frozen bile samples on ice.
-
Due to the high concentration of bile acids, dilute the bile sample 1:10 with deionized water.[12]
-
In a microcentrifuge tube, add 50 µL of the diluted bile sample.
-
Add a known concentration of internal standard to the sample for quantification.
3. Extraction Procedure:
-
Add an organic solvent (methanol or acetonitrile) to the sample at a ratio of 4:1 (solvent to sample volume), e.g., 200 µL of solvent to 50 µL of diluted bile.[3]
-
Vortex the mixture vigorously for 10 minutes to ensure thorough mixing and to precipitate proteins.[3]
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and other cellular debris.[13]
-
Carefully collect the supernatant, which contains the extracted cholanic acids, and transfer it to a new clean tube.[2]
4. Post-Extraction Processing:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[3]
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[3]
-
Vortex the reconstituted sample and centrifuge one final time to remove any remaining particulates.
-
Transfer the final solution to an autosampler vial for analysis by UHPLC-MS/MS.
Protocol 2: Solid-Phase Extraction (SPE) for Cholanic Acids from Bile
This protocol offers a higher degree of purity and is suitable for sensitive applications.
1. Materials and Reagents:
-
Bile samples
-
C18 SPE Cartridges (e.g., 100 mg, 1 mL)
-
Methanol (LC-MS Grade)
-
Deionized Water
-
Internal standards (e.g., deuterated cholic acid)
-
SPE vacuum manifold (optional, but recommended)
-
Nitrogen gas evaporator or vacuum concentrator
2. Sample Preparation:
-
Thaw frozen bile samples on ice.
-
Dilute the bile sample 1:10 with deionized water.
-
Add a known concentration of internal standard to the diluted sample.
3. Extraction Procedure:
-
Column Conditioning: Precondition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water through the column. Do not allow the column to dry out.[3]
-
Sample Loading: Load the prepared bile sample (from step 2.3) onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent slowly.[3]
-
Washing: Wash the column with 2 mL of deionized water to remove salts and other polar impurities.
-
Elution: Elute the retained cholanic acids by passing 1-2 mL of methanol through the cartridge. Collect this eluate in a clean collection tube.[3]
4. Post-Extraction Processing:
-
Evaporate the collected methanol eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[3]
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis.
-
Vortex and centrifuge the reconstituted sample.
-
Transfer the final solution to an autosampler vial for analysis by UHPLC-MS/MS.
References
- 1. ro.ecu.edu.au [ro.ecu.edu.au]
- 2. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 5. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determination of bile acids in biological fluids by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Analysis of Bile Acid with UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guide to Bile Acid Detection Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. A rapid method for the quantitative extraction of bile acids and their conjugates from serum using commercially available reverse-phase octadecylsilane bonded silica cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Cholanic Acid using HPLC-UV
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cholanic acid is a foundational steroid acid and a precursor in the biosynthesis of various bile acids. Accurate quantification of this compound is crucial in metabolic research, drug development, and quality control of pharmaceutical products. This application note presents a detailed protocol for the quantitative analysis of this compound in various sample matrices using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The method is designed to be simple, robust, and sensitive for routine analysis. Due to the low native UV absorbance of bile acids, detection is performed at a low wavelength (around 200 nm) to achieve adequate sensitivity.[1][2]
Quantitative Data Summary
The following table summarizes the typical validation parameters for the quantitative HPLC-UV method for this compound. These values are representative and may vary based on the specific instrumentation and laboratory conditions.
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Linear Range | 0.1 - 1.0 mg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy/Recovery | 98 - 102% |
| Retention Time | ~7.5 min |
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
0.45 µm syringe filters
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient of 0.05% orthophosphoric acid in water (A) and acetonitrile (B).[4]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
3. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 mg/mL to 1.0 mg/mL.
4. Sample Preparation
The sample preparation procedure will vary depending on the matrix. A general procedure for a solid dosage form is provided below.
-
Solid Dosage Forms:
-
Weigh and finely powder a representative number of tablets or capsules.
-
Accurately weigh a portion of the powder equivalent to a target concentration of this compound and transfer it to a volumetric flask.
-
Add a suitable volume of methanol to dissolve the active ingredient.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with methanol and mix thoroughly.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
5. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject the standard solutions in ascending order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Principle of reversed-phase HPLC separation for this compound.
References
- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Method for Separation of Bile acids (Methyl cholate, Cholic acid, Deoxycholic acid, Chenodeoxycholic acid) on Primesep B Column | SIELC Technologies [sielc.com]
- 4. HPLC/UV/MS method application for the separation of obeticholic acid and its related compounds in development process and quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cholanic Acid as an Internal Standard for the Mass Spectrometric Quantification of Bile Acids
Abstract
This application note details the use of cholanic acid as an internal standard for the reliable quantification of bile acids in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to its structural similarity to the core structure of most bile acids, this compound exhibits comparable chromatographic behavior and ionization efficiency, making it a suitable surrogate for monitoring and correcting for variations during sample preparation and analysis. This document provides a comprehensive protocol for sample preparation, LC-MS/MS analysis, and data processing, alongside a justification for the use of a non-isotopically labeled internal standard.
Introduction
Bile acids are crucial signaling molecules involved in lipid digestion, absorption, and various metabolic pathways. Accurate quantification of bile acids in biological samples such as plasma, serum, and feces is essential for understanding their role in health and disease, and for the development of novel therapeutics. LC-MS/MS has become the gold standard for bile acid analysis due to its high sensitivity, selectivity, and ability to quantify multiple analytes simultaneously.
A significant challenge in LC-MS/MS-based quantification is the potential for variability introduced during sample preparation and analysis, including matrix effects where co-eluting substances can suppress or enhance the ionization of the target analytes. The use of an internal standard (IS) is critical to compensate for these variations. Ideally, a stable isotope-labeled version of each analyte is used as an IS. However, when these are not available or economically viable, a structurally similar compound can be employed as a surrogate internal standard. This compound, the parent backbone of many common bile acids, serves as an excellent candidate for this purpose.
Physicochemical Properties of this compound
The suitability of this compound as an internal standard is rooted in its fundamental physicochemical properties, which mirror those of other bile acids.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₄₀O₂ | [1][2][3][4] |
| Molecular Weight | 360.57 g/mol | [1][3][5] |
| Appearance | White to off-white powder | [2][5] |
| Solubility | Soluble in chloroform, alcohol, and acetic acid; limited solubility in water. | [2][3] |
| pKa (estimated) | ~5.0 |
Note: The pKa of this compound is estimated to be similar to that of cholic acid (pKa ≈ 4.98) due to the presence of the same carboxylic acid moiety.[6]
Justification for Use as an Internal Standard
The selection of this compound as an internal standard for the analysis of other bile acids is justified by the following principles:
-
Structural Similarity: this compound possesses the core steroid ring structure common to all bile acids. This structural analogy leads to similar behavior during sample extraction and chromatographic separation.
-
Similar Chromatographic Retention: Due to its comparable hydrophobicity to unconjugated bile acids, this compound is expected to elute in the same chromatographic window, ensuring that it experiences similar matrix effects as the analytes of interest.
-
Ionization Efficiency: As a carboxylic acid-containing steroid, this compound ionizes similarly to other bile acids in negative ion mode electrospray ionization (ESI), which is the most common mode for bile acid analysis.
By adding a known amount of this compound to all samples, standards, and quality controls at the beginning of the sample preparation process, any loss of analyte during extraction or variability in instrument response can be normalized.
Experimental Protocols
Materials and Reagents
-
This compound (Internal Standard)
-
Bile acid standards (e.g., cholic acid, chenodeoxycholic acid, deoxycholic acid, lithocholic acid, etc.)
-
LC-MS grade methanol (B129727), acetonitrile, water, and isopropanol
-
Formic acid or acetic acid
-
Ammonium (B1175870) formate (B1220265) or ammonium acetate
-
Biological matrix (e.g., serum, plasma)
-
Protein precipitation solvent (e.g., ice-cold methanol or acetonitrile)
Preparation of Stock and Working Solutions
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Internal Standard Working Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol.
-
Bile Acid Standards Stock Solution (1 mg/mL each): Prepare individual or a combined stock solution of the target bile acids in methanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the bile acid stock solution with methanol to cover the expected concentration range in the samples. Spike each calibration standard with the internal standard working solution to a final concentration of 1 µg/mL.
Sample Preparation: Protein Precipitation
-
Thaw biological samples (e.g., serum, plasma) on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the sample.
-
Add 10 µL of the 10 µg/mL this compound internal standard working solution.
-
Add 150 µL of ice-cold methanol (or acetonitrile) to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid (or 10 mM ammonium acetate) |
| Mobile Phase B | Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-95% B; 15-18 min: 95% B; 18.1-20 min: 30% B |
Tandem Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Ion Spray Voltage | -4500 V |
| Temperature | 500°C |
| Curtain Gas | 30 psi |
| Ion Source Gas 1 | 40 psi |
| Ion Source Gas 2 | 50 psi |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Hypothetical):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (IS) | 359.3 | 359.3 | -20 |
| Cholic Acid (CA) | 407.3 | 343.3 | -35 |
| Chenodeoxycholic Acid (CDCA) | 391.3 | 391.3 | -25 |
| Deoxycholic Acid (DCA) | 391.3 | 345.3 | -30 |
| Lithocholic Acid (LCA) | 375.3 | 375.3 | -25 |
Note: MRM transitions and collision energies should be optimized for the specific instrument used.
Data Analysis and Quantitative Results
The concentration of each bile acid is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of the bile acids in the unknown samples is then interpolated from this curve.
Table 1: Representative Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 50,100 | 0.030 |
| 5 | 7,850 | 50,500 | 0.155 |
| 10 | 15,900 | 51,000 | 0.312 |
| 50 | 80,100 | 50,800 | 1.577 |
| 100 | 162,000 | 50,200 | 3.227 |
| 500 | 815,000 | 50,900 | 16.012 |
| 1000 | 1,650,000 | 50,600 | 32.609 |
Table 2: Quantification of Bile Acids in a Human Plasma Sample
| Analyte | Retention Time (min) | Peak Area | IS Peak Area | Peak Area Ratio | Calculated Concentration (ng/mL) |
| Cholic Acid | 8.5 | 45,300 | 49,800 | 0.910 | 28.2 |
| Chenodeoxycholic Acid | 9.2 | 62,100 | 49,800 | 1.247 | 38.7 |
| Deoxycholic Acid | 9.8 | 31,500 | 49,800 | 0.633 | 19.6 |
| Lithocholic Acid | 10.5 | 5,800 | 49,800 | 0.116 | 3.6 |
Visualizations
Caption: Experimental workflow for bile acid quantification.
Caption: Role of the internal standard in quantification.
Conclusion
This compound is a cost-effective and reliable internal standard for the quantification of bile acids by LC-MS/MS. Its structural similarity to the major bile acids ensures that it effectively mimics their behavior during sample processing and analysis, allowing for accurate correction of analytical variability. The protocol presented here provides a robust framework for the implementation of this compound as an internal standard in research and drug development settings. Proper optimization of chromatographic and mass spectrometric parameters for the specific analytes and instrumentation is recommended for achieving the highest quality data.
References
- 1. echemi.com [echemi.com]
- 2. CAS 546-18-9: 5β-Cholanic acid | CymitQuimica [cymitquimica.com]
- 3. This compound [drugfuture.com]
- 4. This compound | C24H40O2 | CID 9548797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cholic Acid | C24H40O5 | CID 221493 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cholanic Acid in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholanic acid and its derivatives, belonging to the family of bile acids, have emerged as versatile and powerful tools in the design of advanced drug delivery systems. Their inherent amphiphilic nature, biocompatibility, and ability to interact with specific biological transporters make them ideal candidates for enhancing the therapeutic efficacy of a wide range of drugs. This document provides a comprehensive overview of the applications of this compound in drug delivery, including detailed experimental protocols and quantitative data to guide researchers in this exciting field.
The unique structure of this compound, featuring a rigid steroidal backbone and a flexible aliphatic chain terminating in a carboxylic acid group, allows for its conjugation with various polymers and lipids. This modification imparts amphiphilic properties, enabling the self-assembly of these conjugates into various nanostructures such as micelles, nanoparticles, and liposomes. These nanocarriers can encapsulate both hydrophobic and hydrophilic drugs, protecting them from degradation, improving their solubility, and facilitating their transport to target sites.[1]
One of the most significant advantages of using this compound in drug delivery is its ability to hijack the body's natural bile acid transport systems.[2] Transporters such as the Apical Sodium-dependent Bile Acid Transporter (ASBT) and the Na+/Taurocholate Cotransporting Polypeptide (NTCP), which are highly expressed in the intestine and liver, can be exploited for targeted drug delivery to these organs.[2][3] This targeted approach can significantly enhance drug concentration at the site of action, thereby improving therapeutic outcomes and reducing systemic side effects.[4] Furthermore, this compound and its derivatives can interact with nuclear receptors like the Farnesoid X Receptor (FXR), which plays a crucial role in bile acid homeostasis and lipid metabolism, opening up possibilities for therapeutic interventions in metabolic diseases.[5]
These application notes will delve into the specifics of utilizing this compound in various drug delivery platforms, providing quantitative data on their physicochemical properties and detailed protocols for their synthesis and characterization.
Data Presentation
The following tables summarize the quantitative data for various this compound-based drug delivery systems, providing a comparative overview of their key characteristics.
Table 1: Physicochemical Properties of this compound-Based Nanoparticles
| Drug Delivery System | Drug | Polymer/Lipid | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| 5β-CHA/GC-NPs | Insulin (B600854) | 5β-cholanic acid/Glycol chitosan (B1678972) | 302.73 ± 5.13 | +25.03 ± 0.31 | 5.77 ± 0.58 | 51.99 ± 5.27 | [6] |
| 5β-CHA/GC-NPs | Fluorescein isothiocyanate-dextrans (FDs) | 5β-cholanic acid/Glycol chitosan | Not Specified | Not Specified | Not Specified | Not Specified | [7] |
| CA-based hybrid nanoplatform | Paclitaxel | PEG5K-CA8 | Narrow size distributions | Not Specified | up to 20% (w/w) | Nearly 100% | [8] |
| CA-based hybrid nanoplatform | Docetaxel | PEG5K-CA8 | Narrow size distributions | Not Specified | up to 20% (w/w) | Nearly 100% | [8] |
| CA-based hybrid nanoplatform | Cabazitaxel | PEG5K-CA8 | Narrow size distributions | Not Specified | up to 20% (w/w) | Nearly 100% | [8] |
5β-CHA/GC-NPs: 5β-cholanic acid/glycol chitosan nanoparticles; CA: Cholic Acid; PEG: Polyethylene glycol
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of this compound-based drug delivery systems.
Protocol 1: Synthesis of 5β-Cholanic Acid-Modified Glycol Chitosan (GC-CA) Nanoparticles for Insulin Delivery
This protocol is adapted from the double-emulsion method.[6]
Materials:
-
Poly(d,l-lactic-co-glycolic acid) (PLGA)
-
5β-cholanic acid modified glycol chitosan (GC-CA)
-
Insulin
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of the primary emulsion (w/o):
-
Dissolve a specific amount of insulin in deionized water.
-
Dissolve PLGA in DCM.
-
Add the aqueous insulin solution to the PLGA solution and emulsify by sonication to form a water-in-oil (w/o) emulsion.
-
-
Preparation of the double emulsion (w/o/w):
-
Add the primary emulsion to an aqueous solution of PVA.
-
Homogenize the mixture to form a water-in-oil-in-water (w/o/w) double emulsion.
-
Stir the double emulsion at room temperature for several hours to allow for solvent evaporation and nanoparticle formation.
-
-
Coating with GC-CA:
-
Add the GC-CA solution to the nanoparticle suspension.
-
Stir the mixture for a specified time to allow the GC-CA to coat the surface of the PLGA nanoparticles.
-
-
Purification:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticles several times with deionized water to remove unreacted reagents and excess PVA.
-
-
Lyophilization:
-
Resuspend the purified nanoparticles in deionized water.
-
Freeze-dry the nanoparticle suspension to obtain a powder for storage.
-
Protocol 2: Drug Loading and Encapsulation Efficiency Determination
Procedure:
-
Drug Loading:
-
Prepare drug-loaded nanoparticles as described in Protocol 1.
-
After the final washing step, lyophilize a known amount of the nanoparticle suspension.
-
The drug loading is calculated using the following formula: Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
-
Encapsulation Efficiency:
-
During the purification step of Protocol 1, collect the supernatant after the first centrifugation.
-
Quantify the amount of free, unencapsulated drug in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
The encapsulation efficiency is calculated as follows: Encapsulation Efficiency (%) = ((Total amount of drug used - Amount of free drug) / Total amount of drug used) x 100[9][10]
-
Protocol 3: Characterization of Nanoparticles
1. Particle Size and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Resuspend the lyophilized nanoparticles in deionized water or PBS.
-
Analyze the suspension using a DLS instrument to determine the hydrodynamic diameter (particle size) and the surface charge (zeta potential).
-
2. Morphology:
-
Technique: Transmission Electron Microscopy (TEM)
-
Procedure:
-
Place a drop of the nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the grid to air-dry.
-
Optionally, negatively stain the sample with a suitable agent (e.g., phosphotungstic acid) to enhance contrast.
-
Image the grid using a TEM to visualize the shape and morphology of the nanoparticles.
-
3. In Vitro Drug Release:
-
Technique: Dialysis Method
-
Procedure:
-
Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.
-
Quantify the amount of drug released into the medium at each time point using a suitable analytical method.
-
Plot the cumulative drug release as a function of time.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for Synthesis and Characterization of Nanoparticles.
Caption: Farnesoid X Receptor (FXR) Signaling Pathway.
Caption: Bile Acid Transporter-Mediated Drug Uptake.
References
- 1. researchgate.net [researchgate.net]
- 2. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Improved oral delivery of insulin by PLGA nanoparticles coated with 5 β-cholanic acid conjugated glycol chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5β-Cholanic Acid/Glycol Chitosan Self-Assembled Nanoparticles (5β-CHA/GC-NPs) for Enhancing the Absorption of FDs and Insulin by Rat Intestinal Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nanocomposix.com [nanocomposix.com]
- 9. clinicsinoncology.com [clinicsinoncology.com]
- 10. clinicsinoncology.com [clinicsinoncology.com]
Application Notes and Protocols for GC-MS Derivatization in Cholanic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of cholanic acids for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Two primary derivatization methods, silylation and esterification, are discussed, enabling sensitive and reliable quantification in various research and development settings.
Introduction
Cholanic acids, a class of bile acids, play crucial roles in physiological and pathological processes. Accurate quantification of these molecules is essential for drug development, disease biomarker discovery, and metabolic research. Gas chromatography-mass spectrometry is a powerful analytical technique for this purpose; however, the inherent low volatility and thermal lability of cholanic acids necessitate a derivatization step to improve their chromatographic behavior and detection sensitivity. This note compares two common derivatization approaches—silylation and esterification—and provides detailed protocols for their implementation.
Comparison of Derivatization Methods
Silylation and esterification are two effective methods for preparing cholanic acids for GC-MS analysis. Silylation involves the replacement of active hydrogens in carboxyl and hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, while esterification converts the carboxylic acid group into a methyl ester. The choice between these methods depends on the specific analytical requirements, such as the desired sensitivity and the complexity of the sample matrix.
| Parameter | Silylation (TMS Derivatization) | Esterification (Methyl Ester Formation) |
| Reagents | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide), often with a catalyst like TMCS (Trimethylchlorosilane). A preceding methoximation step is common. | Acetyl chloride in methanol, Boron trifluoride (BF3) in methanol, HCl in methanol. |
| Reaction Conditions | Typically 60-80°C for 30-90 minutes.[1][2] | Can be rapid (almost instantaneous at 50°C with acetyl chloride/methanol) or require longer incubation (e.g., 60°C for 10-60 minutes with BF3-methanol).[3] |
| Advantages | Derivatizes both carboxyl and hydroxyl groups, generally provides lower detection limits and higher reproducibility for similar compounds like dicarboxylic acids.[4] | Forms stable derivatives, the reaction can be very fast, and reagents are relatively inexpensive. |
| Disadvantages | TMS derivatives can be sensitive to moisture and may have a limited shelf-life.[5] The reaction requires anhydrous conditions.[6] | Only derivatizes the carboxylic acid group, leaving hydroxyl groups unmodified, which might lead to broader peaks for some cholanic acid species. |
| Detection Limits (for related compounds) | Reported to be ≤ 2 ng m⁻³ for dicarboxylic acids.[4][7] | Reported to be ≤ 4 ng m⁻³ for dicarboxylic acids.[4] For fatty acids, LODs were in the low femtomol range on column. |
| Reproducibility (for related compounds) | Relative Standard Deviation (RSD) ≤ 10% for dicarboxylic acids.[4][7] | RSD ≤ 15% for dicarboxylic acids.[4] |
Experimental Protocols
Below are detailed protocols for the silylation and esterification of cholanic acids. It is recommended to perform a validation study for your specific application to determine the optimal method and conditions.
Protocol 1: Two-Step Methoximation and Silylation
This protocol is adapted from methods used for the analysis of steroids and other metabolites with both keto and hydroxyl/carboxyl groups.[2][8]
Materials:
-
This compound standard or sample extract
-
Pyridine (anhydrous)
-
Methoxyamine hydrochloride (MeOx)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Reacti-Vials™ or other suitable glass reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas evaporator
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Accurately transfer a known amount of the this compound standard or sample extract into a reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is crucial to ensure the sample is anhydrous as water will interfere with the silylation reaction.[1]
-
-
Methoximation:
-
Silylation:
-
GC-MS Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
GC Conditions (suggested starting point):
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Program: Initial temperature of 70°C, hold for 2 minutes, then ramp at 8°C/min to 320°C and hold for 10 minutes.[9]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions (suggested starting point):
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-800.
-
-
Protocol 2: Esterification to Form Methyl Esters
This protocol is based on methods for the rapid esterification of fatty and steroid carboxylic acids.[3]
Materials:
-
This compound standard or sample extract
-
Methanol (anhydrous)
-
Acetyl Chloride or Boron Trifluoride (BF3)-Methanol reagent (14% w/v)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Reacti-Vials™ or other suitable glass reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas evaporator
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Accurately transfer a known amount of the this compound standard or sample extract into a reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.
-
-
Esterification (using BF3-Methanol):
-
Add 200 µL of 14% BF3-Methanol reagent to the dried sample.[3]
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 60°C for 15 minutes in a heating block.
-
-
Extraction:
-
After cooling the vial to room temperature, add 1 mL of hexane and 0.5 mL of saturated NaCl solution.[3]
-
Vortex vigorously for 2 minutes to extract the methyl esters into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
The hexane extract containing the this compound methyl esters is ready for injection.
-
GC Conditions (suggested starting point):
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 150°C, hold for 3 minutes, then ramp at 10°C/min to 300°C and hold for 10 minutes.[10]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions (suggested starting point):
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
-
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental process, a DOT language script is provided below to generate a workflow diagram.
Caption: Experimental workflow for this compound derivatization.
Conclusion
Both silylation and esterification are viable derivatization methods for the GC-MS analysis of cholanic acids. The choice of method should be guided by the specific requirements of the study. For comprehensive profiling of cholanic acids, including those with hydroxyl groups, a two-step methoximation-silylation approach is recommended. For simpler, rapid analysis focusing on the carboxyl group, esterification offers a robust alternative. It is imperative to optimize and validate the chosen method within the context of the specific sample matrix and analytical instrumentation to ensure accurate and reliable quantification.
References
- 1. uoguelph.ca [uoguelph.ca]
- 2. benchchem.com [benchchem.com]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. web.gps.caltech.edu [web.gps.caltech.edu]
- 6. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. sydney.edu.au [sydney.edu.au]
- 10. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Synthesis of Cholanic Acid-Amino Acid Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bile acids are steroidal molecules synthesized from cholesterol in the liver, playing crucial roles in lipid digestion and signaling.[1][2] In biological systems, primary bile acids are often conjugated with amino acids, typically glycine (B1666218) or taurine, through an amide linkage at the C-24 carboxyl group.[3][4] This conjugation process, catalyzed by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT), enhances their amphiphilicity and prevents passive reabsorption, which is critical for their function.[3][4]
Synthetically produced cholanic acid-amino acid conjugates are valuable tools in drug discovery and biomedical research. They can be used to study the structure-activity relationships of bile acid signaling, develop novel therapeutic agents, and serve as standards for metabolic studies. For instance, specific conjugates of this compound have been identified as antagonists of the EphA2 receptor, a target in cancer therapy.[5][6] This document provides a detailed protocol for the chemical synthesis of this compound-amino acid conjugates via a carbodiimide-mediated coupling reaction, followed by purification and characterization.
Principle of the Method
The primary method for conjugating this compound with an amino acid is through the formation of an amide bond. This protocol utilizes N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) as a coupling agent. EDCI activates the carboxylic acid group of this compound, making it susceptible to nucleophilic attack by the amino group of the amino acid. The reaction is typically performed using an amino acid ester (e.g., methyl ester) to protect the amino acid's carboxyl group. A subsequent saponification step can be performed to hydrolyze the ester and yield the final conjugate with a free carboxylic acid.
General Reaction Scheme
Caption: General chemical scheme for EDCI-mediated conjugation.
Materials and Reagents
-
5β-cholanic acid
-
Appropriate amino acid methyl ester hydrochloride (e.g., β-alanine methyl ester hydrochloride)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI)
-
N-methylmorpholine (NMM) or Triethylamine (B128534) (TEA)
-
Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Methanol (B129727) (MeOH)
-
Ethanol (B145695) (EtOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 1N solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for flash chromatography
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Glassware for extraction and filtration
Experimental Protocols
Protocol 1: EDCI-Mediated Conjugation of this compound with an Amino Acid Methyl Ester
This procedure is adapted from the synthesis of N-(5β-cholan-24-oyl) amino acid methyl esters.[5]
-
Preparation: In a clean, dry round-bottom flask, dissolve 5β-cholanic acid (1.0 eq) in anhydrous DCM or CHCl₃.
-
Addition of Amino Acid: Add the desired amino acid methyl ester hydrochloride (1.1 - 1.2 eq) to the solution.
-
Base Addition: Cool the mixture in an ice bath (0 °C). Add N-methylmorpholine (NMM) or triethylamine (TEA) (1.1 - 1.2 eq) dropwise to neutralize the hydrochloride salt. Stir for 15-20 minutes.
-
Coupling Reaction: Add EDCI (1.1 - 1.2 eq) portion-wise to the cooled reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-18 hours).
-
Monitoring: Monitor the reaction progress by TLC until the starting this compound spot disappears.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product (the cholanoyl-amino acid methyl ester).
-
Protocol 2: Saponification to Yield Free Acid Conjugate
-
Dissolution: Dissolve the crude methyl ester from Protocol 1 in a mixture of methanol and water.
-
Hydrolysis: Add an aqueous solution of LiOH or NaOH (1.5 - 2.0 eq).
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the ester.
-
Acidification: After the reaction is complete, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1N HCl. A precipitate should form.
-
Extraction: Extract the product with ethyl acetate or DCM (3x).
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude free acid conjugate.
Protocol 3: Purification
The crude product (either the ester or the free acid) is typically purified by flash column chromatography or recrystallization.[5]
-
Flash Chromatography:
-
Pack a silica gel column using an appropriate solvent system (e.g., a gradient of ethanol in dichloromethane, such as 99:1 to 98:2 CH₂Cl₂:EtOH).[5]
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the product, collecting fractions and monitoring by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified conjugate.
-
-
Recrystallization:
-
For some crystalline products, recrystallization is an effective purification method.
-
Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol-water mixture).[5]
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry in vacuo.
-
Experimental Workflow
Caption: Workflow for synthesis and purification of conjugates.
Data Presentation
Table 1: Examples of Reaction Yields for this compound Conjugates
| Amino Acid Derivative Used | Product | Purification Method | Yield (%) | Reference |
| Cysteamine hydrochloride | 2-[N-(5β-Cholan-24-oyl)amino]ethanethiol | Flash Chromatography | 36% | [5] |
| L-Tryptophan methyl ester | N-(5β-cholan-24-oyl)-L-tryptophan | Recrystallization | 80% | [5] |
| D-Tryptophan methyl ester | N-(5β-cholan-24-oyl)-D-tryptophan | Recrystallization | 77% | [5] |
| D-Phenylalanine methyl ester | N-(5β-cholan-24-oyl)-D-phenylalanine | Recrystallization | 97% | [5] |
Table 2: Representative Characterization Data for N-(5β-cholan-24-oyl)-β-alaninate (Methyl Ester)
| Analysis Method | Parameter | Expected Value/Result | Reference |
| Mass Spectrometry | MS (ESI) calc for C₂₇H₄₅NO₃ | m/z 431.34 | [5] |
| MS (ESI) found | m/z 430.6 [M-H]⁻ | [5] | |
| Elemental Analysis | Calculated | C, 75.13; H, 10.51; N, 3.24 | [5] |
| Found | C, 75.20; H, 10.53; N, 3.18 | [5] | |
| ¹³C-NMR (DMSO-d₆) | Key Peaks (δ) | 173.01 (C=O), 173.37 (C=O), 56.53, 56.07, 43.57, 42.73, etc. | [5] |
Characterization
The identity and purity of the final conjugated products should be confirmed using standard analytical techniques:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) is commonly used to confirm the molecular weight of the synthesized conjugate.[5]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for structural elucidation and confirming the formation of the amide bond.[5][7]
-
Elemental Analysis: Provides confirmation of the empirical formula of the pure compound.[5]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Reaction Yield | Incomplete activation of carboxylic acid. | Ensure EDCI is fresh and added portion-wise. Check for anhydrous conditions. |
| Degradation of coupling agent. | Perform the reaction at 0 °C initially and allow it to warm slowly. | |
| Poor solubility of reactants. | Use a co-solvent or a different anhydrous solvent like DMF (note: higher boiling point). | |
| Multiple Spots on TLC | Incomplete reaction or side products. | Increase reaction time or equivalents of coupling agent. Optimize purification strategy. |
| Difficulty in Purification | Product has similar polarity to starting materials. | Adjust the solvent system for chromatography. Consider derivatization or an alternative purification method like recrystallization. |
| Ester Hydrolysis Fails | Insufficient base or reaction time. | Increase equivalents of LiOH/NaOH or extend the reaction time. Gentle heating may be applied. |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
EDCI is a skin and respiratory irritant; handle with care.
-
Organic solvents like DCM and CHCl₃ are volatile and hazardous. Avoid inhalation and skin contact.
-
Handle strong acids and bases with caution.
References
- 1. Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evolutionary Analysis of Bile Acid-Conjugating Enzymes Reveals a Complex Duplication and Reciprocal Loss History - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BAAT - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Bile Acids Conjugation in Human Bile Is Not Random: New Insights from 1H-NMR Spectroscopy at 800 MHz - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Cholanic Acid Derivatives as TGR5 Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of cholanic acid derivatives as ligands for the Takeda G protein-coupled receptor 5 (TGR5), a promising therapeutic target for metabolic and inflammatory diseases. This document outlines the signaling pathways of TGR5, summarizes the structure-activity relationships of this compound-based ligands, and provides detailed protocols for key experimental assays.
Introduction to TGR5 and this compound Derivatives
Takeda G protein-coupled receptor 5 (TGR5), also known as G protein-coupled bile acid receptor 1 (GPBAR1), is a cell surface receptor activated by bile acids.[1] Its activation has been linked to various beneficial metabolic effects, including improved glucose homeostasis, increased energy expenditure, and anti-inflammatory responses.[2][3] this compound, the foundational structure of bile acids, and its derivatives have been extensively studied as TGR5 ligands, with modifications to the core structure leading to compounds with enhanced potency and selectivity.[4][5]
TGR5 Signaling Pathways
Upon agonist binding, TGR5 primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[6][7] This elevation in cAMP activates protein kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which in turn modulate a variety of downstream signaling cascades.[7] These pathways are involved in processes such as the secretion of glucagon-like peptide-1 (GLP-1), energy expenditure in brown adipose tissue, and the suppression of inflammatory responses in macrophages.[3][8] In some cellular contexts, TGR5 can also couple to other G proteins, such as Gαi, leading to different downstream effects.[9]
Structure-Activity Relationships of this compound Derivatives
The potency and selectivity of this compound derivatives as TGR5 agonists are significantly influenced by substitutions on the steroid nucleus and modifications of the side chain.
-
Steroid Nucleus Modifications:
-
C3 Position: Oxidation of the 3α-hydroxyl group can enhance activity, while its removal or epimerization generally decreases potency.[10]
-
C6 Position: Introduction of an ethyl group at the 6α position, as seen in the potent agonist INT-777, significantly enhances efficacy.[11]
-
C7 Position: The absence of hydroxylation at the C7 position, as in lithocholic acid (LCA), is favorable for high potency.[10] Introduction of small alkyl groups at the C7β position can improve activity.[10]
-
-
Side Chain Modifications:
-
C23 Position: The introduction of a methyl group at the C23(S) position has been shown to confer selectivity for TGR5.[12]
-
Carboxylic Acid Moiety: Replacement of the C24-carboxylic acid with a sulfate (B86663) or hydroxyl group can increase potency.[10]
-
Data Presentation: TGR5 Agonist Activity of this compound Derivatives
The following table summarizes the in vitro potency (EC50) of various natural and synthetic this compound derivatives as TGR5 agonists.
| Compound | Modification(s) | EC50 (µM) | Reference(s) |
| Lithocholic Acid (LCA) | 3α-OH | 0.53 - 0.58 | [10][13] |
| Deoxycholic Acid (DCA) | 3α,12α-diOH | 1.0 | [13] |
| Chenodeoxycholic Acid (CDCA) | 3α,7α-diOH | 4.4 | [13] |
| Cholic Acid (CA) | 3α,7α,12α-triOH | 7.7 | [13] |
| Ursodeoxycholic Acid (UDCA) | 3α,7β-diOH | >10 | [14] |
| Taurolithocholic Acid (TLCA) | LCA with Taurine conjugation | Potent agonist | [11] |
| INT-777 (S-EMCA) | 6α-ethyl, 23(S)-methyl CA | Potent and selective agonist | [3][11] |
| INT-767 | 6α-ethyl-24-nor-CDCA with C23-sulfate | 0.63 | [14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: TGR5 Functional Assay - cAMP Measurement (CRE-Luciferase Reporter Assay)
This protocol describes a cell-based assay to measure the activation of TGR5 by this compound derivatives through the quantification of downstream cAMP response element (CRE)-driven luciferase reporter gene expression.[15]
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
TGR5 expression plasmid
-
CRE-luciferase reporter plasmid (e.g., pGL4.29[luc2P/CRE/Hygro])
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound derivatives (test compounds)
-
Luciferase assay system (e.g., Promega Bright-Glo™)
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a white, clear-bottom 96-well plate at a density of 30,000-50,000 cells/well in 200 µL of DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator.[7]
-
Transfection: Co-transfect the cells with the TGR5 expression plasmid and the CRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. A β-galactosidase or Renilla luciferase plasmid can be co-transfected for normalization of transfection efficiency.[15]
-
Incubation: Incubate the transfected cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in serum-free DMEM. Aspirate the media from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known TGR5 agonist).[7]
-
Incubation: Incubate the plate for 5-6 hours at 37°C in a 5% CO2 incubator.[15]
-
Luciferase Assay: a. Equilibrate the plate and the luciferase assay reagent to room temperature. b. Add a volume of luciferase assay reagent equal to the culture volume in each well (e.g., 100 µL). c. Incubate for at least 15 minutes at room temperature to allow for cell lysis. d. Measure the luminescence using a luminometer.
-
Data Analysis: a. Normalize the firefly luciferase activity to the co-transfected control (e.g., Renilla luciferase). b. Calculate the fold induction relative to the vehicle-treated cells.[15] c. Plot the fold induction against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: TGR5 Functional Assay - TR-FRET cAMP Assay
This protocol outlines a homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay for the direct quantification of intracellular cAMP produced upon TGR5 activation. This method is highly suitable for high-throughput screening.
Materials:
-
Cells expressing TGR5 (e.g., CHO-K1 or HEK293 stable cell line)
-
Cell culture medium
-
This compound derivatives (test compounds)
-
TR-FRET cAMP assay kit (e.g., LanthaScreen™ cAMP Assay Kit) containing:
-
cAMP antibody
-
TR-FRET donor (e.g., Europium-labeled streptavidin)
-
TR-FRET acceptor (e.g., Biotin-cAMP tracer)
-
Lysis buffer
-
-
White, low-volume 384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Cell Seeding: Seed TGR5-expressing cells in a white, low-volume 384-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in an appropriate assay buffer. Add the compounds to the cells and incubate for a specified time (e.g., 30 minutes) at room temperature or 37°C to stimulate cAMP production.
-
Cell Lysis and Detection: a. Prepare the detection reagent mix containing the cAMP antibody, TR-FRET donor, and TR-FRET acceptor in lysis buffer as per the kit instructions. b. Add the detection reagent mix to each well.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes, protected from light.
-
Measurement: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., donor emission at ~620 nm and acceptor emission at ~665 nm).
-
Data Analysis: a. Calculate the TR-FRET ratio (acceptor emission / donor emission). b. Plot the TR-FRET ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 3: TGR5 Radioligand Binding Assay
This protocol describes a filtration-based radioligand binding assay to determine the affinity (Ki) of this compound derivatives for the TGR5 receptor.
Materials:
-
Cell membranes prepared from cells overexpressing TGR5
-
Radioligand (e.g., [3H]-LCA or another suitable labeled TGR5 agonist)
-
Unlabeled this compound derivatives (test compounds)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
96-well filter plates (e.g., GF/C) pre-treated with a blocking agent (e.g., 0.3% polyethyleneimine)
-
Vacuum filtration manifold
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer
-
Unlabeled this compound derivative at various concentrations (for competition assay) or buffer (for total binding). For non-specific binding, add a high concentration of a known unlabeled TGR5 ligand.
-
Radioligand at a concentration at or below its Kd.
-
Cell membranes containing TGR5.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-treated filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Drying: Dry the filter plate.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: a. Determine the specific binding by subtracting the non-specific binding from the total binding. b. For competition assays, plot the percentage of specific binding against the log of the competitor concentration. c. Fit the data to a one-site competition model to determine the IC50 value. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
The study of this compound derivatives as TGR5 ligands offers a promising avenue for the development of novel therapeutics for metabolic and inflammatory diseases. The application notes and protocols provided herein serve as a valuable resource for researchers in this field, enabling the effective characterization and evaluation of these compounds. Careful consideration of the structure-activity relationships will further guide the design of next-generation TGR5 agonists with improved pharmacological profiles.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. Discovery of betulinic acid derivatives as gut-restricted TGR5 agonists: Balancing the potency and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: Cholanic Acid as a Starting Material for Steroid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholanic acid, a C24 bile acid, presents a readily available and cost-effective starting material for the synthesis of a variety of steroids. Its rigid tetracyclic steroidal nucleus provides a foundational scaffold that can be chemically modified to yield high-value steroid hormones and their analogues. This document provides detailed application notes and experimental protocols for the multi-step synthesis of key steroid intermediates from this compound, focusing on the critical transformation of the C17 side chain and modifications of the steroid core. The procedures outlined are intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development.
Overview of the Synthetic Strategy
The conversion of this compound to clinically and industrially relevant steroids, such as androstane (B1237026) or pregnane (B1235032) derivatives, necessitates several key transformations. The general synthetic workflow involves:
-
Protection of functional groups: Hydroxyl and carboxylic acid moieties on the this compound backbone are often protected to prevent unwanted side reactions during subsequent steps.
-
Side-chain degradation: The five-carbon side chain at C17 is systematically shortened to a two-carbon (pregnane) or zero-carbon (androstane) substituent. A classical method for this transformation is the Barbier-Wieland degradation.
-
Modification of the steroid nucleus: Functional groups on the A, B, C, and D rings can be introduced or altered to yield the desired target steroid. This can include oxidation of hydroxyl groups to ketones, reduction of ketones to hydroxyls with specific stereochemistry, and the introduction of unsaturation.
-
Deprotection: Removal of the protecting groups to yield the final steroid product.
Application Notes and Protocols for the Structural Elucidation of Cholanic Acid via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the structural elucidation of cholanic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes detailed application notes, standardized experimental protocols, and quantitative data presented in a clear, tabular format. Visual aids in the form of diagrams generated using Graphviz are provided to illustrate workflows and key correlations, facilitating a deeper understanding of the structural analysis process.
Introduction
This compound, a C24 bile acid, serves as the fundamental steroid skeleton from which many other bile acids are derived. Its precise structural characterization is paramount for understanding its biochemical role and for the development of novel therapeutics targeting bile acid signaling pathways. NMR spectroscopy is the most powerful analytical technique for the unambiguous determination of the three-dimensional structure of organic molecules like this compound in solution. This guide outlines the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the complete assignment of the proton (¹H) and carbon-¹³ (¹³C) chemical shifts of 5β-cholanic acid.
Quantitative NMR Data
The complete and unambiguous assignment of ¹H and ¹³C NMR chemical shifts is the cornerstone of structural elucidation. The data presented below for 5β-cholanic acid has been established through a combination of 1D and 2D NMR techniques, including COSY, HSQC, and HMBC experiments[1].
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for 5β-Cholanic Acid
| Carbon No. | ¹³C Chemical Shift (δc, ppm)[1] | ¹H Chemical Shift (δH, ppm)[1] | Multiplicity |
| 1 | 35.8 | 1.02, 1.75 | m |
| 2 | 26.8 | 1.48, 1.83 | m |
| 3 | 26.5 | 1.25, 1.70 | m |
| 4 | 28.9 | 1.18, 1.88 | m |
| 5 | 42.6 | 1.15 | m |
| 6 | 27.4 | 1.35, 1.45 | m |
| 7 | 30.8 | 1.30, 1.65 | m |
| 8 | 35.3 | 1.38 | m |
| 9 | 40.5 | 0.95 | m |
| 10 | 35.8 | - | q |
| 11 | 21.0 | 1.45, 1.55 | m |
| 12 | 40.1 | 1.10, 1.95 | m |
| 13 | 42.4 | - | q |
| 14 | 56.5 | 1.00 | m |
| 15 | 24.4 | 1.25, 1.75 | m |
| 16 | 28.3 | 1.35, 1.85 | m |
| 17 | 56.2 | 1.20 | m |
| 18 | 12.2 | 0.65 | s |
| 19 | 23.4 | 0.92 | s |
| 20 | 35.6 | 1.35 | m |
| 21 | 18.4 | 0.93 | d |
| 22 | 31.2 | 1.90, 2.20 | m |
| 23 | 31.8 | 2.35, 2.45 | m |
| 24 | 179.8 | - | q |
Note: Chemical shifts are referenced to an internal standard (e.g., TMS). Exact chemical shifts may vary slightly depending on the solvent, concentration, and temperature.
Experimental Protocols
The following protocols provide a detailed methodology for the preparation of a this compound sample for NMR analysis and the acquisition of the necessary spectra for its structural elucidation.
Sample Preparation
High-quality NMR spectra are contingent on proper sample preparation. The following steps outline a standard procedure for a small organic molecule like this compound.
-
Purity Assessment: Ensure the this compound sample is of high purity (>95%), as impurities can significantly complicate spectral interpretation. Purity can be verified by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Sample Weighing: For ¹H NMR, weigh approximately 5-10 mg of this compound. For ¹³C NMR and 2D NMR experiments, a more concentrated sample of 15-30 mg is recommended.
-
Solvent Selection: Choose a suitable deuterated solvent in which this compound is soluble. Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) are common choices for steroids.
-
Dissolution: Dissolve the weighed this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in dissolution.
-
Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration (δ = 0.00 ppm).
-
Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
For the complete structural elucidation of this compound, a suite of 1D and 2D NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal signal dispersion and sensitivity.
-
¹H NMR (Proton):
-
Purpose: To determine the number of distinct proton environments, their chemical shifts, signal integrations (relative number of protons), and proton-proton coupling patterns.
-
Typical Parameters:
-
Pulse Program: zg30 (or equivalent)
-
Spectral Width: 12-15 ppm
-
Acquisition Time: 2-4 s
-
Relaxation Delay (d1): 1-2 s
-
Number of Scans: 16-64
-
-
-
¹³C NMR (Carbon):
-
Purpose: To identify the number of unique carbon atoms in the molecule and their chemical environments.
-
Typical Parameters:
-
Pulse Program: zgpg30 (or equivalent with proton decoupling)
-
Spectral Width: 200-220 ppm
-
Acquisition Time: 1-2 s
-
Relaxation Delay (d1): 2-5 s
-
Number of Scans: 1024-4096
-
-
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
Purpose: To differentiate between CH, CH₂, and CH₃ groups. DEPT-135 and DEPT-90 experiments are commonly used.
-
Typical Parameters: Similar to ¹³C NMR with a specific DEPT pulse sequence.
-
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are spin-spin coupled, typically those on adjacent carbon atoms. This helps to establish proton connectivity networks within the molecule.
-
Typical Parameters:
-
Pulse Program: cosygpmfqf (or equivalent)
-
Spectral Width (F1 and F2): 12-15 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 2-8
-
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and the carbons to which they are attached.
-
Typical Parameters:
-
Pulse Program: hsqcedetgpsp (or equivalent with editing for CH/CH₃ vs. CH₂ differentiation)
-
Spectral Width (F2 - ¹H): 12-15 ppm
-
Spectral Width (F1 - ¹³C): 180-200 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 2-16
-
¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).
-
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and for assigning quaternary carbons.
-
Typical Parameters:
-
Pulse Program: hmbcgplpndqf (or equivalent)
-
Spectral Width (F2 - ¹H): 12-15 ppm
-
Spectral Width (F1 - ¹³C): 200-220 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 4-32
-
Long-Range Coupling Constant: Optimized for an average 2-3 bond C-H coupling (e.g., 8 Hz).
-
-
Visualization of Workflows and Correlations
The following diagrams, generated using the Graphviz DOT language, illustrate the logical workflow for the structural elucidation of this compound and the key correlations observed in 2D NMR experiments.
References
Cholanic Acid-Based Nanocarriers: Application Notes and Protocols for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cholanic acid in the development of advanced nanocarrier systems for targeted drug delivery. The unique amphiphilic nature of this compound, a bile acid, makes it an excellent building block for creating self-assembled nanostructures capable of encapsulating a wide range of therapeutic agents, from small molecule drugs to large biologics. This document details the synthesis, characterization, and application of these nanocarriers, with a focus on their use in oral drug delivery and cancer therapy.
Applications of this compound Nanocarriers
This compound and its derivatives are primarily utilized to hydrophobically modify polymers like glycol chitosan (B1678972), leading to the formation of amphiphilic conjugates that can self-assemble into nanoparticles in aqueous environments.[1][2] These nanocarriers have shown significant promise in overcoming major challenges in drug delivery, such as poor drug solubility, low bioavailability, and lack of target specificity.
A significant application lies in oral drug delivery , particularly for macromolecules like insulin. The this compound component enhances the stability of the nanocarriers in the harsh acidic environment of the stomach and facilitates their uptake by intestinal epithelial cells.[3][4] This approach has demonstrated the potential to significantly improve the oral bioavailability of drugs that are typically administered via injection.[4]
In cancer therapy , this compound-based nanocarriers can be engineered to passively target tumor tissues through the enhanced permeability and retention (EPR) effect.[5][6] Furthermore, their surface can be functionalized with targeting ligands for active targeting of cancer cells, leading to increased therapeutic efficacy and reduced systemic toxicity of encapsulated anticancer drugs like doxorubicin (B1662922) and paclitaxel.[5]
Quantitative Data Summary
The following tables summarize the key physicochemical properties of various this compound-based nanocarrier formulations from the literature, providing a comparative overview for formulation development.
Table 1: Physicochemical Properties of 5β-Cholanic Acid-Modified Glycol Chitosan (HGC) Self-Assembled Nanoparticles
| Degree of Substitution (DS) of 5β-Cholanic Acid (%) | Mean Diameter (nm) | Zeta Potential (mV) | Critical Aggregation Concentration (mg/mL) | Reference |
| 2.7 | 850 | Not Reported | 0.219 | [2] |
| 5.5 | 430 | Not Reported | 0.125 | [2] |
| 8.2 | 280 | Not Reported | 0.078 | [2] |
| 12.1 | 210 | Not Reported | 0.047 | [2] |
| Not Specified | 202.4 - 239.4 | +11.3 to +52.2 | Not Reported | [7] |
Table 2: Drug Loading and Encapsulation Efficiency of this compound-Based Nanocarriers
| Nanocarrier Formulation | Drug | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Reference |
| GC-CA@PLGA NPs | Insulin | 5.77 ± 0.58 | 51.99 ± 5.27 | [3][4] |
| 5β-CHA/GC-NPs | Fluorescein isothiocyanate-dextrans (FDs) | Not Reported | Not Reported | |
| 5β-CHA/GC-NPs | Insulin | Not Reported | Not Reported | |
| This compound-Modified Hyaluronan | Paclitaxel | ~10 | >90 | [8] |
| Shilajit-based nanocarrier | Doxorubicin | Not specified | 51.6 | [9] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound-based nanocarriers and the evaluation of their properties.
Synthesis of 5β-Cholanic Acid-Modified Glycol Chitosan (HGC)
This protocol describes the covalent attachment of 5β-cholanic acid to glycol chitosan to form an amphiphilic conjugate.
Materials:
-
Glycol chitosan
-
5β-Cholanic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Methanol
-
Distilled water
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Dissolve glycol chitosan in a 50% methanol/water mixture.
-
Dissolve 5β-cholanic acid, EDC, and NHS in methanol.
-
Add the 5β-cholanic acid solution to the glycol chitosan solution dropwise while stirring.
-
Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.
-
Terminate the reaction and transfer the solution to a dialysis membrane.
-
Dialyze against a water/methanol mixture (1:4 v/v) for 3 days, changing the dialysis medium frequently.
-
Lyophilize the dialyzed solution to obtain the HGC conjugate as a white powder.
-
The degree of substitution (DS) of 5β-cholanic acid can be controlled by varying the feed ratio of 5β-cholanic acid to glycol chitosan.[2]
Preparation of HGC Self-Assembled Nanoparticles by Dialysis
This protocol describes the formation of HGC nanoparticles through a self-assembly process.
Materials:
-
HGC conjugate
-
Distilled water
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Dissolve the HGC conjugate in distilled water to a concentration of 1 mg/mL.
-
Stir the solution for 12 hours at room temperature to allow for the formation of self-assembled nanoparticles.
-
Transfer the nanoparticle suspension to a dialysis membrane.
-
Dialyze against distilled water for 48 hours to remove any unassembled polymer chains.
-
The resulting solution contains the purified HGC self-assembled nanoparticles.[7]
Preparation of Drug-Loaded HGC-Coated PLGA Nanoparticles (Double-Emulsion Method)
This protocol is suitable for encapsulating hydrophilic drugs like insulin.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Drug (e.g., Insulin)
-
HGC conjugate
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Phosphate buffered saline (PBS)
Procedure:
-
Primary Emulsion (w/o): Dissolve the drug in PBS. Dissolve PLGA in DCM. Emulsify the aqueous drug solution in the organic PLGA solution by sonication to form a water-in-oil (w/o) emulsion.
-
Secondary Emulsion (w/o/w): Add the primary emulsion to an aqueous solution of PVA and sonicate again to form a water-in-oil-in-water (w/o/w) double emulsion.
-
Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate, resulting in the formation of drug-loaded PLGA nanoparticles.
-
Coating with HGC: Add an aqueous solution of the HGC conjugate to the PLGA nanoparticle suspension and stir for a few hours to allow the HGC to coat the surface of the PLGA nanoparticles via electrostatic interactions.
-
Purification: Centrifuge the suspension to collect the coated nanoparticles. Wash the nanoparticles several times with distilled water to remove un-encapsulated drug and excess coating material.
-
Resuspend the final nanoparticle pellet in an appropriate buffer or lyophilize for long-term storage.[3][4]
Characterization of Nanoparticles
Particle Size and Zeta Potential:
-
Analyzed by Dynamic Light Scattering (DLS).
-
Nanoparticles are dispersed in distilled water or an appropriate buffer.
-
Measurements are typically performed at 25°C.
Morphology:
-
Visualized by Transmission Electron Microscopy (TEM).
-
A drop of the nanoparticle suspension is placed on a carbon-coated copper grid.
-
The sample is negatively stained with a solution of uranyl acetate (B1210297) and allowed to dry before imaging.[2]
Drug Loading and Encapsulation Efficiency:
-
Separate the nanoparticles from the aqueous medium by ultracentrifugation.
-
Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Lyophilize the nanoparticle pellet and dissolve it in a suitable organic solvent to release the encapsulated drug.
-
Quantify the amount of encapsulated drug.
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
In Vitro Drug Release Study
Procedure:
-
Place a known amount of drug-loaded nanoparticle suspension in a dialysis bag (with a MWCO that allows free drug to pass through but retains the nanoparticles).
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.
-
Quantify the amount of released drug in the aliquots using a suitable analytical method.
-
Plot the cumulative percentage of drug released as a function of time.[7]
Cytotoxicity Assay (MTT Assay)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the nanocarriers (and control formulations) for a specified period (e.g., 24, 48, 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.[10]
Visualizations
Experimental Workflow for Nanoparticle Synthesis and Characterization
Caption: Workflow for synthesis and evaluation of this compound nanocarriers.
Cellular Uptake Mechanism of this compound-Based Nanopcarriers
Caption: Cellular uptake of this compound nanocarriers via endocytosis.
General Signaling Pathways in Cancer Targeted by Nanocarrier-Delivered Drugs
Caption: General cancer signaling pathways targeted by nanocarrier-delivered drugs.
References
- 1. Cellular uptake pathway and drug release characteristics of drug-encapsulated glycol chitosan nanoparticles in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.mpu.edu.mo [research.mpu.edu.mo]
- 5. Current Advances in Nanocarriers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Design and Characterization of Paclitaxel-Loaded Polymeric Nanoparticles Decorated With Trastuzumab for the Effective Treatment of Breast Cancer [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. How Shilajit-Based Nanocarriers Alter Classical Doxorubicin Delivery to Breast Cancer Cells (MCF-7 and ZR-75-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Enzymatic Synthesis of Cholanic Acid Derivatives: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enzymatic synthesis of cholanic acid derivatives. These methods offer high selectivity and milder reaction conditions compared to traditional chemical synthesis, making them valuable tools in drug discovery and development. This compound derivatives are crucial molecules that modulate various physiological processes through interactions with nuclear receptors like the farnesoid X receptor (FXR) and membrane receptors such as the G protein-coupled bile acid receptor 1 (TGR5). Their therapeutic potential spans metabolic diseases, cholestatic liver diseases, and cancer.[1][2][3][4]
Synthesis of Ursodeoxycholic Acid (UDCA) via Hydroxysteroid Dehydrogenases (HSDHs)
The epimerization of chenodeoxycholic acid (CDCA) to the therapeutically important ursodeoxycholic acid (UDCA) is a key transformation that can be efficiently catalyzed by a two-step enzymatic process involving 7α-hydroxysteroid dehydrogenase (7α-HSDH) and 7β-hydroxysteroid dehydrogenase (7β-HSDH). This process proceeds through a 7-ketolithocholic acid (7-KLA) intermediate.
Quantitative Data for HSDH-Catalyzed Synthesis of UDCA
| Enzyme System | Substrate | Intermediate | Product | Reaction Conditions | Yield/Conversion | Reference |
| 7α-HSDH and 7β-HSDH | Chenodeoxycholic Acid (CDCA) | 7-Ketolithocholic Acid (7-KLA) | Ursodeoxycholic Acid (UDCA) | pH 7.0-8.0, 30-37 °C, NADP+/NADPH regeneration system | Up to 99% conversion | [5] |
| Whole-cell E. coli expressing 7α-HSDH and 7β-HSDH | Chenodeoxycholic Acid (CDCA) | 7-Ketolithocholic Acid (7-KLA) | Ursodeoxycholic Acid (UDCA) | 100 mM CDCA, 2 hours | 99% conversion | [5] |
| Human liver microsomes | 7-Ketolithocholic Acid (7-KLA) | - | Chenodeoxycholic Acid and Ursodeoxycholic Acid | pH 5.5, NADPH | Conjugated 7-KLA predominantly reduced | [6] |
Experimental Protocol: Two-Step Enzymatic Synthesis of UDCA from CDCA
This protocol describes the conversion of chenodeoxycholic acid (CDCA) to ursodeoxycholic acid (UDCA) using 7α-HSDH and 7β-HSDH with in-situ cofactor regeneration.
Materials:
-
Chenodeoxycholic acid (CDCA)
-
7α-Hydroxysteroid dehydrogenase (7α-HSDH)
-
7β-Hydroxysteroid dehydrogenase (7β-HSDH)
-
NADP+
-
NADPH
-
Glucose dehydrogenase (for cofactor regeneration)
-
D-Glucose
-
Tris-HCl buffer (pH 7.5)
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a temperature-controlled reactor, dissolve CDCA in Tris-HCl buffer (pH 7.5).
-
Enzyme and Cofactor Addition: Add 7α-HSDH, NADP+, glucose dehydrogenase, and D-glucose to the reaction mixture.
-
Oxidation Step: Incubate the mixture at 37°C with gentle stirring. Monitor the conversion of CDCA to 7-ketolithocholic acid (7-KLA) by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Second Enzyme Addition: Once the oxidation is complete, add 7β-HSDH and NADPH to the reaction mixture.
-
Reduction Step: Continue the incubation at 37°C, monitoring the conversion of 7-KLA to UDCA.
-
Reaction Quenching: After the reaction is complete, stop the reaction by adding an equal volume of ethyl acetate.
-
Product Extraction: Extract the product into the organic phase. Repeat the extraction twice.
-
Purification: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain pure UDCA.
Experimental Workflow: Enzymatic Synthesis of UDCA
Caption: Workflow for the two-step enzymatic synthesis of UDCA from CDCA.
Synthesis of this compound Esters via Lipase (B570770) Catalysis
Lipases, particularly Candida antarctica lipase B (CAL-B), are versatile enzymes for the regioselective acylation of hydroxyl groups on the this compound scaffold. This allows for the synthesis of a variety of ester derivatives with potential applications as drug delivery vehicles and modulators of biological activity.[7][8][9][10][11]
Quantitative Data for CAL-B-Catalyzed Esterification of Cholanic Acids
| Enzyme | Substrate | Acyl Donor | Product | Reaction Conditions | Yield | Reference |
| Candida antarctica Lipase B (CAL-B) | Ursodeoxycholic Acid (UDCA) | Methyl acetoacetate (B1235776) | 3α-acetoacetoxy UDCA | t-butanol, 50°C, 24h | 60% | |
| Candida antarctica Lipase B (CAL-B) | 3α,7β-bis-acetoacetoxy UDCA | Ethanol | 7β-acetoacetoxy UDCA | Toluene, 50°C, 8h | 82% | |
| Candida antarctica Lipase A (CAL-A) | Palmitic acid | 2-ethyl-1-hexanol | 2-ethyl-1-hexyl palmitate | Water-abundant system, 70°C, 18h | ~100% | [8] |
Experimental Protocol: CAL-B Catalyzed Synthesis of 3α-acetoacetoxy UDCA
This protocol details the regioselective acylation of the 3α-hydroxyl group of ursodeoxycholic acid (UDCA) using Candida antarctica lipase B.
Materials:
-
Ursodeoxycholic acid (UDCA)
-
Methyl acetoacetate
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve UDCA and methyl acetoacetate in tert-butanol in a sealed reaction vessel.
-
Enzyme Addition: Add the immobilized CAL-B to the solution.
-
Incubation: Incubate the reaction mixture at 50°C with shaking for 24 hours.
-
Enzyme Removal: After the reaction, remove the immobilized enzyme by filtration.
-
Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Purify the resulting crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 3α-acetoacetoxy UDCA.
Experimental Workflow: Lipase-Catalyzed Esterification
Caption: General workflow for the lipase-catalyzed esterification of cholanic acids.
Signaling Pathways of this compound Derivatives
This compound derivatives exert significant biological effects by acting as signaling molecules that activate specific receptors, primarily the farnesoid X receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5).[1][2] Activation of these receptors triggers downstream signaling cascades that regulate gene expression and cellular responses involved in lipid and glucose metabolism, inflammation, and cell proliferation.[1][3][4]
FXR and TGR5 Signaling Pathways
Caption: Simplified signaling pathways of this compound derivatives via FXR and TGR5 receptors.
References
- 1. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of FXR or TGR5 activation in cholangiocarcinoma progression [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reduction of 7-ketolithocholic acid by human liver enzyme preparations in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of flavor and fragrance esters using Candida antarctica lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Esterification of fatty acids using Candida antarctica lipase A in water-abundant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Profiling of Cholanic Acid Metabolites Using a Robust LC-MS/MS Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholanic acid metabolites, primarily composed of bile acids, are crucial signaling molecules in various physiological processes, including lipid and glucose metabolism, and modulation of the gut microbiome.[1] Accurate and comprehensive profiling of these metabolites is essential for understanding their role in health and disease, and for the development of novel therapeutics. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the targeted quantification of a diverse range of this compound metabolites in biological samples. The described protocols are applicable to various matrices, including plasma, serum, feces, and tissue samples, making it a versatile tool for both basic research and clinical applications.
Bile acids are synthesized from cholesterol in the liver and can be conjugated to glycine (B1666218) or taurine.[2] Primary bile acids, such as cholic acid (CA) and chenodeoxycholic acid (CDCA), can be further metabolized by the gut microbiota into a wide array of secondary bile acids, including deoxycholic acid (DCA), lithocholic acid (LCA), and ursodeoxycholic acid (UDCA).[3] Beyond these, other modifications such as oxidation can lead to the formation of oxo-bile acids.[4] This diverse chemical landscape necessitates a highly specific and sensitive analytical method for their comprehensive profiling.
Experimental Workflow
The overall workflow for the analysis of this compound metabolites by LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection. A generalized workflow is depicted below.
Caption: Generalized experimental workflow for the LC-MS/MS analysis of this compound metabolites.
Detailed Protocols
Sample Preparation
The choice of sample preparation protocol depends on the biological matrix. Below are protocols for plasma/serum and fecal samples.
a) Plasma/Serum Sample Preparation (Protein Precipitation)
-
Thaw plasma or serum samples on ice.
-
To 50 µL of sample in a microcentrifuge tube, add 50 µL of an internal standard (IS) solution containing a mixture of deuterated bile acids.
-
Add 300 µL of ice-cold methanol (B129727) to precipitate proteins.[5]
-
Vortex the mixture vigorously for 1 minute and sonicate for 15 minutes.[5]
-
Centrifuge at 14,000 rpm for 8 minutes to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50% methanol in water with 0.1% formic acid).
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
b) Fecal Sample Preparation
-
Lyophilize fecal samples to a constant weight.
-
Weigh approximately 20 mg of the dried fecal sample into a homogenization tube.
-
Add 1 mL of a 5% ammonium-ethanol aqueous solution and the internal standard mixture.[2]
-
Homogenize the sample using a bead beater.
-
Centrifuge the homogenate at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Centrifuge to remove any particulates and transfer the supernatant to an autosampler vial.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters for the analysis of this compound metabolites. Optimization may be required depending on the specific instrument and the target analytes.
a) Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile/Methanol (9:1, v/v) with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient starts at a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic bile acids. A representative gradient is as follows:
-
0-2 min: 20% B
-
2-15 min: 20-60% B
-
15-18 min: 60-95% B
-
18-20 min: 95% B
-
20.1-25 min: 20% B (re-equilibration)
-
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
b) Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for its higher sensitivity for bile acids.[5]
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Source Parameters:
-
MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each target this compound metabolite. A list of representative MRM transitions is provided in the data section.
Data Presentation
Quantitative Performance of the LC-MS/MS Method
The performance of LC-MS/MS methods for bile acid analysis is typically evaluated for linearity, limits of quantification, precision, and accuracy. The following tables summarize representative performance data from various validated methods.
Table 1: Linearity and Lower Limits of Quantification (LLOQ) for Selected this compound Metabolites
| Analyte | Linearity (r²) | LLOQ (ng/mL) | Reference |
| Cholic Acid (CA) | >0.99 | 5 | [6] |
| Chenodeoxycholic Acid (CDCA) | >0.99 | 5 | [6] |
| Deoxycholic Acid (DCA) | >0.99 | 5 | [6] |
| Lithocholic Acid (LCA) | >0.99 | 5 | [6] |
| Glycocholic Acid (GCA) | >0.99 | 5 | [6] |
| Taurocholic Acid (TCA) | >0.99 | 5 | [6] |
| Oxo-Bile Acids (various) | Not specified | <30 | [4] |
Table 2: Precision and Accuracy of the LC-MS/MS Method for Bile Acid Quantification
| Parameter | Value | Reference |
| Intra-day Precision (%CV) | <10% | [6] |
| Inter-day Precision (%CV) | <10% | [6] |
| Accuracy (% Recovery) | 85-115% | [6] |
| Recovery from Serum/Plasma | ~88% | [7] |
| Recovery from Urine | ~93% | [7] |
Table 3: Representative MRM Transitions for Selected this compound Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| Cholic Acid (CA) | 407.3 | 407.3 | 40 | [5] |
| Chenodeoxycholic Acid (CDCA) | 391.3 | 391.3 | 40 | [5] |
| Deoxycholic Acid (DCA) | 391.3 | 391.3 | 40 | [5] |
| Lithocholic Acid (LCA) | 375.3 | 375.3 | 40 | [5] |
| Glycocholic Acid (GCA) | 464.3 | 74.0 | 35 | [1] |
| Taurocholic Acid (TCA) | 514.3 | 80.0 | 45 | [1] |
| 7-oxo-lithocholic acid | 373.3 | 329.3 | 20 | [4] |
| 12-oxo-lithocholic acid | 373.3 | 329.3 | 20 | [4] |
Note: For some unconjugated bile acids, monitoring the precursor ion as the product ion (pseudo-MRM) can provide the highest sensitivity.[5]
Signaling Pathways of this compound Metabolites
Bile acids exert their signaling functions primarily through the activation of the farnesoid X receptor (FXR), a nuclear receptor, and the Takeda G protein-coupled receptor 5 (TGR5), a membrane-bound receptor.[8] The activation of these receptors triggers downstream signaling cascades that regulate various metabolic processes.
Caption: Simplified signaling pathways of bile acids via FXR and TGR5.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific platform for the comprehensive profiling of this compound metabolites in various biological matrices. The provided protocols and performance data serve as a valuable resource for researchers and scientists in the fields of metabolomics, drug development, and clinical research, enabling a deeper understanding of the intricate roles of these important signaling molecules.
References
- 1. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Characterization of Bile Acids in Human Biological Samples and Effect of 4-Week Strawberry Intake on Bile Acid Composition in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and quantification of oxo-bile acids in human faeces with liquid chromatography-mass spectrometry: A potent tool for human gut acidic sterolbiome studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cholanic Acid in Micelle Formation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholanic acid, a C24 bile acid, is a steroidal amphiphilic molecule characterized by a rigid hydrophobic steroid nucleus and a flexible aliphatic chain terminating in a carboxylic acid group. This amphiphilicity allows this compound and its derivatives to self-assemble into micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC). These micelles present a hydrophobic core capable of encapsulating poorly water-soluble drugs, while the hydrophilic outer surface ensures their dispersion in aqueous media. This property makes this compound-based micelles promising nanocarriers for drug delivery applications, particularly for enhancing the solubility and bioavailability of hydrophobic therapeutic agents.
These application notes provide an overview of the use of this compound in micelle formation studies, including detailed experimental protocols for their preparation and characterization, and representative data for their physicochemical properties.
Data Presentation
The following tables summarize key quantitative data for this compound and related bile acid micelles. This data is compiled from various studies and serves as a reference for expected experimental outcomes.
Table 1: Physicochemical Properties of this compound and Representative Bile Acid Micelles
| Parameter | This compound (or derivative) | Method | Typical Value | References |
| Critical Micelle Concentration (CMC) | Sodium Cholate | Microcalorimetric Titration | 18.4 ± 0.6 mM | [1] |
| Sodium Deoxycholate | Microcalorimetric Titration | 5.3 ± 0.2 mM | [1] | |
| Sodium Chenodeoxycholate | Microcalorimetric Titration | 7.0 ± 0.2 mM | [1] | |
| 7-oxodeoxycholic acid | NMR Spectroscopy | 40-45 mM (primary), 75-80 mM (secondary) | [2] | |
| Hydrodynamic Diameter (Size) | Cholic acid-polyethyleneimine (CA-PEI) | Dynamic Light Scattering (DLS) | ~150 nm | [3] |
| PEGylated Cholic Acid (CA-PEG) | Dynamic Light Scattering (DLS) | Varies with PEG chain length | [1][4][5] | |
| Zeta Potential | Cholic acid-polyethyleneimine (CA-PEI) | DLS / Electrophoretic Light Scattering | +20 to +30 mV | [3] |
| Aggregation Number | 7-oxodeoxycholic acid | Fluorescence Measurements | 4.2 ± 0.3 (at 50 mM), 9.0 ± 0.9 (at 100 mM) | [2] |
Table 2: Drug Loading and Release Characteristics of this compound-Based Micelles
| Drug | This compound Derivative | Drug Loading Content (DLC) (%) | Encapsulation Efficiency (EE) (%) | Release Profile | References |
| Doxorubicin | Cholic acid-polyethyleneimine (CA-PEI) | Not specified | Not specified | Sustained release with initial burst | [3] |
| Paclitaxel | PEGylated Cholic Acid (CA-PEG) | ~2.5% (w/w) | Not specified | Not specified | [1][4][5] |
Experimental Protocols
Preparation of this compound Micelles
Two common methods for preparing this compound micelles are the thin-film hydration method and the solvent evaporation method.
1.1. Thin-Film Hydration Method
This method is suitable for forming micelles from this compound or its derivatives and for encapsulating hydrophobic drugs.
-
Materials:
-
This compound
-
Organic solvent (e.g., chloroform, methanol, or a mixture)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Hydrophobic drug (optional)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
-
Protocol:
-
Dissolve a known amount of this compound and the hydrophobic drug (if applicable) in a suitable organic solvent in a round-bottom flask. The solvent should be volatile and able to dissolve both the this compound and the drug.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure. A water bath can be used to gently heat the flask to facilitate evaporation. This will result in the formation of a thin, uniform film of the this compound (and drug) on the inner wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual organic solvent.
-
Hydrate the thin film by adding a pre-warmed aqueous buffer to the flask. The volume of the buffer will determine the final concentration of the micelles.
-
Agitate the flask to facilitate the formation of micelles. This can be done by gentle shaking or vortexing.
-
For smaller and more uniform micelles, the suspension can be sonicated using a water bath sonicator until the solution becomes clear.
-
To remove any large aggregates or non-encapsulated drug, the micellar solution can be filtered through a syringe filter (e.g., 0.22 µm or 0.45 µm).
-
1.2. Solvent Evaporation Method
This method is an alternative for preparing drug-loaded micelles.
-
Materials:
-
This compound
-
Water-miscible organic solvent (e.g., ethanol, acetone)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Hydrophobic drug
-
Beaker
-
Magnetic stirrer
-
-
Protocol:
-
Dissolve a known amount of this compound and the hydrophobic drug in a small volume of a water-miscible organic solvent.
-
In a separate beaker, place the desired volume of aqueous buffer on a magnetic stirrer.
-
Add the organic solution dropwise to the stirring aqueous phase. The stirring speed should be sufficient to ensure rapid mixing and dispersion.
-
Continue stirring the solution until the organic solvent has completely evaporated. Gentle heating can be applied to expedite this process.
-
The resulting clear solution contains the drug-loaded this compound micelles.
-
The solution can be optionally centrifuged at high speed to pellet any non-incorporated drug or large aggregates. The supernatant containing the micelles is then collected.
-
Characterization of this compound Micelles
2.1. Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of surfactants and can be determined using various techniques. Fluorescence spectroscopy using a hydrophobic probe like pyrene (B120774) is a common and sensitive method.
-
Principle: Pyrene exhibits a fluorescence spectrum that is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, a non-polar environment. This change in microenvironment leads to a shift in the vibrational fine structure of the pyrene emission spectrum. The ratio of the intensity of the first peak (I₁) to the third peak (I₃) in the emission spectrum (I₁/I₃ ratio) is plotted against the logarithm of the this compound concentration. A sharp decrease in the I₁/I₃ ratio indicates the formation of micelles, and the inflection point of this curve is taken as the CMC.
-
Materials:
-
This compound micelle solutions of varying concentrations
-
Pyrene stock solution in a volatile organic solvent (e.g., acetone)
-
Fluorometer
-
-
Protocol:
-
Prepare a series of this compound solutions in an aqueous buffer with concentrations spanning the expected CMC.
-
Add a small aliquot of the pyrene stock solution to each this compound solution to achieve a final pyrene concentration that is very low (e.g., 10⁻⁶ M) to avoid altering the micellization process.
-
Allow the organic solvent from the pyrene stock to evaporate completely.
-
Incubate the solutions for a sufficient time to reach equilibrium.
-
Measure the fluorescence emission spectrum of pyrene in each sample (excitation wavelength is typically around 334 nm, and emission is scanned from 350 to 450 nm).
-
Determine the intensities of the first (I₁, around 373 nm) and third (I₃, around 384 nm) vibronic peaks.
-
Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.
-
The CMC is determined from the intersection of the two linear portions of the plot.
-
2.2. Measurement of Micelle Size and Zeta Potential
Dynamic Light Scattering (DLS) is a standard technique for measuring the hydrodynamic diameter (size) and size distribution of nanoparticles in suspension. The same instrument can often be used to measure the zeta potential, which is an indicator of the surface charge and stability of the micelles.[6]
-
Materials:
-
This compound micelle solution
-
DLS instrument with a zeta potential measurement capability
-
-
Protocol:
-
Dilute the this compound micelle solution with the same aqueous buffer used for their preparation to an appropriate concentration for DLS measurement (to avoid multiple scattering effects).
-
Filter the diluted sample through a syringe filter (e.g., 0.22 µm) to remove any dust particles.
-
Transfer the sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25 °C).
-
For size measurement, the instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the micelles. The software then calculates the hydrodynamic diameter and polydispersity index (PDI).
-
For zeta potential measurement, an electric field is applied across the sample, causing the charged micelles to move. The instrument measures the velocity of this movement (electrophoretic mobility) and calculates the zeta potential.
-
Drug Loading and In Vitro Release Studies
3.1. Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE)
-
Protocol:
-
Prepare drug-loaded this compound micelles as described in Protocol 1.
-
Separate the micelles from the unencapsulated drug. This can be done by methods such as centrifugation, dialysis, or size exclusion chromatography.
-
Lyophilize the purified micelle solution to obtain a dry powder.
-
Dissolve a known weight of the lyophilized drug-loaded micelles in a suitable organic solvent to disrupt the micelles and release the encapsulated drug.
-
Quantify the amount of drug in the solution using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Weight of drug in micelles / Weight of drug-loaded micelles) x 100
-
EE (%) = (Weight of drug in micelles / Initial weight of drug used) x 100
-
-
3.2. In Vitro Drug Release Study
The dialysis method is commonly used to study the in vitro release of a drug from micelles.[7]
-
Materials:
-
Drug-loaded this compound micelle solution
-
Dialysis membrane with a suitable molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the micelles.
-
Release medium (e.g., PBS at different pH values to simulate physiological conditions).
-
Shaking water bath or incubator.
-
-
Protocol:
-
Place a known volume of the drug-loaded micelle solution into a dialysis bag.
-
Seal the dialysis bag and immerse it in a larger volume of the release medium.
-
Maintain the system at a constant temperature (e.g., 37 °C) with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of drug in the collected samples using a suitable analytical method (UV-Vis, HPLC).
-
Plot the cumulative percentage of drug released as a function of time.
-
Visualizations
Experimental Workflow for Micelle Preparation and Characterization
Caption: Workflow for the preparation and characterization of this compound micelles.
Cellular Uptake of this compound-Based Drug Delivery System
Caption: Proposed mechanism for the cellular uptake and intracellular drug release from this compound micelles.
References
- 1. Cholic acid micelles—controlling the size of the aqueous cavity by PEGylation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Doxorubicin-loaded cholic acid-polyethyleneimine micelles for targeted delivery of antitumor drugs: synthesis, characterization, and evaluation of their in vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholic acid micelles--controlling the size of the aqueous cavity by PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]
- 7. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
Cholanic Acid Modification for Enhanced Pharmacological Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholanic acid, a foundational bile acid, presents a versatile scaffold for chemical modification to develop novel therapeutic agents. Its unique steroidal structure allows for the strategic introduction of various functional groups, leading to derivatives with a wide range of pharmacological activities. These modifications can enhance potency, selectivity, and pharmacokinetic properties, targeting diverse cellular pathways and receptors. This document provides detailed application notes on the pharmacological activities of modified this compound, along with specific protocols for their synthesis and biological evaluation.
Pharmacological Applications of Modified Cholanic Acids
Modifications to the this compound backbone have yielded compounds with significant potential in several therapeutic areas:
-
Anticancer Activity: this compound derivatives have demonstrated cytotoxic effects against various cancer cell lines. Modifications often involve conjugation with cytotoxic drugs or the introduction of moieties that induce apoptosis or cell cycle arrest. These derivatives can exploit bile acid transporters that are often overexpressed in cancer cells, leading to targeted drug delivery.
-
Metabolic Disorders: this compound analogs can act as potent agonists for nuclear receptors like the Farnesoid X Receptor (FXR) and membrane receptors such as the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5).[1] Activation of these receptors plays a crucial role in regulating lipid and glucose metabolism, making these compounds promising candidates for the treatment of conditions like non-alcoholic steatohepatitis (NASH), type 2 diabetes, and obesity.[1]
-
Neurodegenerative Diseases: Some bile acid derivatives exhibit neuroprotective properties, offering potential therapeutic avenues for neurodegenerative disorders.
-
Drug Delivery Systems: The amphipathic nature of this compound makes it an excellent component for drug delivery systems. It can be used to formulate nanoparticles, micelles, and liposomes to enhance the solubility and bioavailability of poorly water-soluble drugs.
Data Presentation: Pharmacological Activity of this compound Derivatives
The following tables summarize the quantitative data on the pharmacological activity of various this compound modifications.
Table 1: Anticancer Activity of this compound Derivatives (IC50 Values)
| Compound/Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Oleoyl-Quercetin Hybrid 1 | HCT116 (Colon) | 22.4 | [2] |
| Oleoyl-Quercetin Hybrid 2 | HCT116 (Colon) | 0.34 | [2] |
| Oleoyl-Quercetin Hybrid 1 | HTB-26 (Breast) | 10-50 | [2] |
| Oleoyl-Quercetin Hybrid 2 | HTB-26 (Breast) | 10-50 | [2] |
| Oleoyl-Quercetin Hybrid 1 | PC-3 (Prostate) | 10-50 | [2] |
| Oleoyl-Quercetin Hybrid 2 | PC-3 (Prostate) | 10-50 | [2] |
| Oleoyl-Quercetin Hybrid 1 | HepG2 (Liver) | 10-50 | [2] |
| Oleoyl-Quercetin Hybrid 2 | HepG2 (Liver) | 10-50 | [2] |
| Bile acid-appended triazolyl aryl ketone 6af | MCF-7 (Breast) | 2.61-18.26 | [3] |
| Bile acid-appended triazolyl aryl ketone 6bf | MCF-7 (Breast) | 2.61-18.26 | [3] |
| Bile acid-appended triazolyl aryl ketone 6cf | MCF-7 (Breast) | 2.61-18.26 | [3] |
| Bile acid-appended triazolyl aryl ketone 6af | 4T1 (Mouse Mammary) | 2.61-18.26 | [3] |
| Bile acid-appended triazolyl aryl ketone 6bf | 4T1 (Mouse Mammary) | 2.61-18.26 | [3] |
| Bile acid-appended triazolyl aryl ketone 6cf | 4T1 (Mouse Mammary) | 2.61-18.26 | [3] |
Table 2: FXR and TGR5 Receptor Activation by this compound Derivatives (EC50 Values)
| Compound/Modification | Receptor | EC50 (nM) | Reference |
| EDP-305 | FXR | 8 | [4] |
| Obeticholic Acid (OCA) | FXR | 130 | [4] |
| INT-767 | FXR | 30 | [1] |
| INT-767 | TGR5 | 630 | [1] |
| Lithocholic Acid (LCA) | TGR5 | <1000 | [5] |
| Deoxycholic Acid (DCA) | TGR5 | <1000 | [5] |
| Chenodeoxycholic Acid (CDCA) | TGR5 | <1000 | [5] |
| Cholic Acid (CA) | TGR5 | >1000 | [5] |
Experimental Protocols
Synthesis Protocols
Protocol 1: Synthesis of 3α-hydroxy-5α-cholanic acid [6]
This protocol describes a four-step synthesis of the lithocholic acid isomer 3α-hydroxy-5α-cholanic acid from hyodeoxycholic acid.[6]
-
Step 1: 24-Carboxyl Esterification
-
To 10g of hyodeoxycholic acid, add 100mL of methanol (B129727) and cool to 0°C.
-
Slowly add 0.5mL of concentrated sulfuric acid.
-
Stir the mixture at 25°C for 12 hours.
-
Quench the reaction by adding 100mL of saturated sodium bicarbonate solution.
-
Concentrate the mixture under reduced pressure and extract with 150mL of ethyl acetate (B1210297).
-
Wash the organic phase with saturated sodium bicarbonate and brine, then dry over anhydrous sodium sulfate (B86663).
-
Concentrate to yield the methyl ester of hyodeoxycholic acid.
-
-
Step 2: Oxidation of 3α-OH and 6α-OH
-
This step typically involves an oxidizing agent like Jones reagent or pyridinium (B92312) chlorochromate (PCC). Specific conditions from the patent are required for a complete protocol.
-
-
Step 3: Selective Reduction
-
This step would involve a reducing agent that selectively reduces one of the carbonyl groups. The choice of reagent and reaction conditions is crucial for selectivity.
-
-
Step 4: Wolff-Kishner Reduction (Xanthomine Reaction)
-
Take 10g of the product from Step 3 and add 150mL of diethylene glycol and 10mL of 80% hydrazine (B178648) hydrate (B1144303).
-
Add 10g of sodium hydroxide (B78521) and heat to 140°C for 2 hours.
-
Distill off the hydrazine hydrate and then heat to 180°C for 4 hours.
-
Cool the reaction to room temperature and acidify with 1N HCl to pH 2-3.
-
Extract with ethyl acetate, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate under reduced pressure and recrystallize from ethyl acetate to obtain 3α-hydroxy-5α-cholanic acid.[6]
-
Protocol 2: Synthesis of this compound-Amino Acid Conjugates [7]
This protocol describes the conjugation of this compound with an amino acid methyl ester followed by hydrolysis.[7]
-
To a stirred solution of this compound (0.832 mmol), the desired amino acid methyl ester hydrochloride (0.915 mmol), and N-methylmorpholine (NMM, 2.080 mmol) in anhydrous CH2Cl2 (20 mL) under a nitrogen atmosphere, add N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI, 0.857 mmol).[7]
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with water, 1N HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting methyl N-(5β-cholan-24-oyl)-amino acid methyl ester by flash chromatography.[7]
-
To a solution of the purified ester (0.563 mmol) in ethanol (B145695) (15 mL), add a solution of 15% w/v sodium hydroxide (12 mL) and stir at room temperature for 1 hour.[7]
-
Remove the ethanol under reduced pressure and acidify the aqueous solution with concentrated hydrochloric acid until a precipitate forms.[7]
-
Collect the precipitate by filtration, wash with water, and dry to yield the N-(5β-cholan-24-oyl)-amino acid.[7]
Pharmacological Assay Protocols
Protocol 3: MTT Assay for Cytotoxicity
This protocol is for determining the cytotoxic effect of this compound derivatives on cancer cell lines.
-
Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivatives in culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1.5-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 490-590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Protocol 4: FXR Luciferase Reporter Gene Assay [8][9]
This protocol is for measuring the activation of the Farnesoid X Receptor (FXR) by this compound derivatives.[8][9]
-
Day 1: Cell Seeding and Transfection
-
Seed HEK293T or HepG2 cells in a white, opaque 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete culture medium.[8]
-
Incubate overnight at 37°C in a 5% CO2 incubator.[8]
-
On the following day, when cells are approximately 70-80% confluent, prepare a transfection mix for each well containing:
-
Add the transfection mix to each well and incubate for 4-6 hours at 37°C.[8]
-
Replace the transfection medium with fresh complete culture medium.[8]
-
-
Day 2: Compound Treatment
-
Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium.
-
Add the diluted compounds to the transfected cells.
-
Incubate for 22-24 hours at 37°C.[8]
-
-
Day 3: Luciferase Assay
-
Equilibrate the luciferase assay reagents to room temperature.[8]
-
Aspirate the medium from the wells and wash once with PBS.[8]
-
Add 20 µL of 1X passive lysis buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.[8]
-
Following the manufacturer's protocol for the dual-luciferase assay system, add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity.[8]
-
Add 100 µL of Stop & Glo® Reagent to each well and measure the Renilla luciferase activity.[8]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the fold induction relative to the vehicle control. Determine the EC50 value from the dose-response curve.
-
Protocol 5: TGR5 cAMP Assay [10][11]
This protocol is for measuring the activation of TGR5 by this compound derivatives, which typically involves measuring the downstream production of cyclic AMP (cAMP).
-
Seed HEK293T cells transiently transfected with a TGR5 expression vector in a 96-well plate.
-
Incubate the cells for 24 hours to allow for receptor expression.
-
On the day of the assay, replace the culture medium with a stimulation buffer (e.g., HBSS with 0.1% BSA).
-
Prepare serial dilutions of the this compound derivatives in the stimulation buffer.
-
Add the diluted compounds to the cells and incubate for a specified time (e.g., 5-30 minutes) at 37°C.[11]
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP ELISA or HTRF assay kit, following the manufacturer's instructions.
-
Generate a dose-response curve by plotting the cAMP concentration against the log of the compound concentration to determine the EC50 value.
Visualizations
Signaling Pathways
Figure 1: FXR Signaling Pathway Activation.
Figure 2: TGR5 Signaling Pathway Activation.
Experimental Workflows
Figure 3: Synthesis of this compound-Amino Acid Conjugates.
Figure 4: MTT Assay Workflow for Cytotoxicity.
References
- 1. Functional Characterization of the Semisynthetic Bile Acid Derivative INT-767, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN109134577B - Synthetic method of 3 alpha-hydroxy-5 alpha-cholanic acid - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving Cholanic Acid Solubility
Welcome to the technical support center for improving the solubility of cholanic acid in aqueous buffers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and practical guidance for handling this hydrophobic bile acid in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers at neutral pH?
This compound is a hydrophobic steroid molecule with a carboxylic acid group. Its poor aqueous solubility is due to its large, nonpolar steroid nucleus. At neutral or acidic pH, the carboxylic acid group is largely protonated (in its -COOH form), making the molecule even less water-soluble.[1][2] As the pH increases above its pKa (typically between 5 and 6.5 for unconjugated bile acids), the carboxylic acid group deprotonates to form the more soluble carboxylate salt (-COO⁻).[2]
Q2: What is the first step I should take to dissolve this compound in an aqueous buffer?
Directly dissolving this compound powder in an aqueous buffer is often unsuccessful. The recommended approach is to first prepare a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695). This stock solution can then be diluted into your aqueous experimental medium.
Q3: What are the recommended organic solvents for creating a this compound stock solution?
DMSO and ethanol are commonly used organic solvents for dissolving this compound and other hydrophobic molecules.
-
DMSO: Offers high solubility for many non-polar compounds.
-
Ethanol: A good alternative, though solubility may be lower than in DMSO.
When using a stock solution in an organic solvent, it is crucial to keep the final concentration of the organic solvent in your aqueous solution as low as possible (ideally ≤ 0.5%) to avoid solvent-induced artifacts in biological assays.
Q4: How does pH affect the solubility of this compound in aqueous solutions?
The solubility of this compound is highly dependent on pH. As an acidic compound, its solubility increases significantly as the pH of the buffer becomes more alkaline. By raising the pH above its pKa, the carboxylic acid is converted to its more soluble anionic form. For unconjugated bile acids, solubility rises exponentially with increasing pH until the critical micelle concentration (CMC) is reached, at which point solubility becomes practically unlimited.[1]
Q5: Can I use surfactants or cyclodextrins to improve this compound solubility?
Yes, both surfactants and cyclodextrins can be effective.
-
Surfactants: Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate hydrophobic molecules like this compound, increasing their apparent solubility in water.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.
Troubleshooting Guides
Issue 1: My this compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer.
This is a common issue known as "solvent shock," where the rapid change in solvent polarity causes the compound to crash out of solution.
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its solubility limit in the aqueous buffer. Action: Reduce the final concentration of this compound in your experiment. |
| Rapid Dilution | Adding the stock solution too quickly to the buffer can create localized high concentrations, leading to precipitation. Action: Add the stock solution dropwise to the pre-warmed (if appropriate) aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion. |
| Low Final DMSO Concentration | While minimizing DMSO is important, a certain concentration may be necessary to maintain solubility. Action: If your experimental system allows, slightly increasing the final DMSO concentration (while staying within acceptable limits for your assay) may help. |
Issue 2: The this compound solution is cloudy or appears to have a precipitate even after following the dissolution protocol.
| Potential Cause | Recommended Solution |
| Incomplete Dissolution | The compound may not be fully dissolved in the initial stock solution. Action: Ensure the stock solution is completely clear before use. Gentle warming (to 37°C) or brief sonication can aid in dissolving the compound in the organic solvent. |
| Low pH of the Final Buffer | The pH of the aqueous buffer is too low to maintain the solubility of the desired this compound concentration. Action: Increase the pH of the final aqueous buffer. For many applications, a pH of 7.4 or higher is beneficial for unconjugated bile acids. |
| Interaction with Media Components | If using cell culture media, components like salts or proteins can sometimes interact with the compound and reduce its solubility. Action: Test the solubility of this compound in a simpler buffer (like PBS) first to identify if media components are the issue. |
Data Presentation
Table 1: Solubility of Ursodeoxycholic Acid (UDCA) at Various pH Values
| pH | Approximate Solubility (µg/mL) |
| 1.2 | < 1 |
| 4.0 | ~10 |
| 5.5 | ~100 |
| 7.5 | > 1000 |
Data extrapolated from studies on UDCA, a structurally similar unconjugated bile acid.[3][4]
Table 2: Solubility of this compound and Related Bile Acids in Various Solvents
| Compound | Solvent | Approximate Solubility |
| Chenodeoxycholic Acid | DMF | ~30 mg/mL |
| Chenodeoxycholic Acid | DMSO | ~20 mg/mL |
| Chenodeoxycholic Acid | Ethanol | ~20 mg/mL |
| Chenodeoxycholic Acid | DMF:PBS (1:1, pH 7.2) | ~0.5 mg/mL |
| Cholic Acid | Water (25°C) | 0.175 g/L |
| Cholic Acid | Methanol | 50 mg/mL |
| Lithocholic Acid | Water (25°C) | 0.38 mg/L |
Data compiled from various sources for structurally related bile acids.[3][5][6]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube or vial.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied.
-
Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any particulates.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Solubilization of this compound in Aqueous Buffer using pH Adjustment
Objective: To prepare a working solution of this compound in an aqueous buffer by increasing the pH.
Materials:
-
This compound powder
-
Aqueous buffer (e.g., Phosphate-Buffered Saline - PBS)
-
1 M Sodium Hydroxide (NaOH) solution
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Suspension: Add the desired amount of this compound powder to the aqueous buffer to make a suspension.
-
pH Adjustment: While stirring the suspension, slowly add the 1 M NaOH solution dropwise.
-
Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter.
-
Dissolution: Continue adding NaOH until the this compound is fully dissolved and the desired alkaline pH is reached and stable.
-
Final Volume: Adjust the final volume with the buffer if necessary.
-
Sterilization: If required for the application, filter-sterilize the solution using a 0.22 µm filter.
Protocol 3: Improving this compound Solubility with Cyclodextrins (Kneading Method)
Objective: To prepare a this compound-cyclodextrin inclusion complex to enhance aqueous solubility.
Materials:
-
This compound powder
-
β-cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Drying oven
Procedure:
-
Molar Ratio: Determine the desired molar ratio of this compound to cyclodextrin (B1172386) (e.g., 1:1 or 1:2).
-
Paste Formation: Place the weighed cyclodextrin in a mortar and add a small amount of deionized water to form a thick paste.
-
Kneading: Add the weighed this compound to the paste and knead the mixture for a specified time (e.g., 30-60 minutes).
-
Drying: Dry the resulting mixture in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
-
Pulverization: Pulverize the dried complex into a fine powder. This powder can then be dissolved in an aqueous buffer.
Visualizations
Caption: Key factors and their mechanisms for improving this compound solubility.
Caption: A logical workflow for troubleshooting this compound precipitation.
References
- 1. pH-Solubility relations of chenodeoxycholic and ursodeoxycholic acids: physical-chemical basis for dissimilar solution and membrane phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing Dissolution and Oral Bioavailability of Ursodeoxycholic Acid with a Spray-Dried pH-Modified Extended Release Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Lithocholic Acid | C24H40O3 | CID 9903 - PubChem [pubchem.ncbi.nlm.nih.gov]
cholanic acid degradation pathways and storage conditions
Welcome to the Technical Support Center for cholanic acid. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the degradation pathways and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound? A1: Solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] For long-term stability, storage at -20°C is recommended, which can preserve the compound for at least four years.[2] Some suppliers also recommend storage under an inert gas as the compound can be hygroscopic.
Q2: I'm having trouble dissolving this compound. What solvents are recommended? A2: this compound is a solid that does not mix well with water.[3] It is soluble in organic solvents such as chloroform (B151607) and DMSO.[2][4] For in-vivo studies, a common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.[4]
Q3: My this compound solution appears to be degrading. What are the common causes? A3: Degradation can be caused by several factors. The most common include exposure to incompatible materials like strong oxidizing agents (e.g., nitrates, chlorine bleaches), strong acids, and strong bases.[3][5][6] Additionally, exposure to excessive heat, light, and repeated freeze-thaw cycles for solutions can accelerate degradation.[7][8]
Q4: What are the primary pathways for this compound degradation? A4: In biological systems, particularly in the presence of soil and water bacteria, this compound is degraded through complex metabolic pathways.[9][10] Aerobic degradation typically involves the 9,10-seco pathway, which includes the oxidation of the steroid rings and the breakdown of the side chain.[11][12][13]
Q5: What safety precautions should I take when handling this compound powder? A5: When handling solid this compound, it is important to avoid generating dust, as dust clouds can form explosive mixtures with air.[3] Use in a well-ventilated area, and wear personal protective equipment (PPE), including chemical goggles, impervious gloves, and a dust respirator.[3][7][14][15] Always wash hands thoroughly after handling.[3]
Troubleshooting Guides
Issue 1: Unexpected Peaks Appear During Chromatographic Analysis (e.g., HPLC, LC-MS)
-
Possible Cause 1: Improper Storage or Handling.
-
Troubleshooting Step: Review the storage conditions. Was the compound exposed to heat, light, or moisture? Was the container properly sealed?[1][7]
-
Solution: Store this compound at the recommended temperature (see table below) in a tightly closed container, protected from light. For solutions, aliquot to avoid repeated freeze-thaw cycles.[8]
-
-
Possible Cause 2: Reaction with Incompatible Substances.
-
Troubleshooting Step: Check all materials that came into contact with the this compound, including solvents, buffers, and container materials. The compound is reactive with strong oxidizing agents.[3][5][6]
-
Solution: Ensure all reagents and materials are compatible. Avoid contamination with oxidizing agents like nitrates or chlorine bleaches.[3]
-
-
Possible Cause 3: Forced Degradation During Experiment.
-
Troubleshooting Step: Evaluate your experimental conditions. Does the protocol involve high temperatures or extreme pH values?
-
Solution: If degradation is unintentional, adjust the experimental parameters. If it is intentional (as in a forced degradation study), proceed to characterize the new peaks.
-
// Nodes start [label="Unexpected Peaks\nin Analysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_storage [label="Review Storage Conditions\n(Temp, Light, Moisture)", fillcolor="#FBBC05", fontcolor="#202124"]; check_handling [label="Check for Incompatible\nChemicals (e.g., Oxidizers)", fillcolor="#FBBC05", fontcolor="#202124"]; check_protocol [label="Evaluate Experimental\nProtocol (pH, Temp)", fillcolor="#FBBC05", fontcolor="#202124"]; improper_storage [label="Improper Storage\nIdentified", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; contamination [label="Contamination\nIdentified", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; protocol_issue [label="Harsh Conditions\nIdentified", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; resolve_storage [label="Action: Correct Storage\n& Use Fresh Sample", fillcolor="#34A853", fontcolor="#FFFFFF"]; resolve_contamination [label="Action: Use Pure Reagents\n& Inert Materials", fillcolor="#34A853", fontcolor="#FFFFFF"]; resolve_protocol [label="Action: Modify Protocol\n or Characterize Degradants", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_storage; start -> check_handling; start -> check_protocol; check_storage -> improper_storage; check_handling -> contamination; check_protocol -> protocol_issue; improper_storage -> resolve_storage [label="Yes"]; improper_storage -> check_handling [label="No"]; contamination -> resolve_contamination [label="Yes"]; contamination -> check_protocol [label="No"]; protocol_issue -> resolve_protocol [label="Yes"]; } }
Caption: Troubleshooting logic for identifying sources of this compound degradation.
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound and its Derivatives
| Compound | Form | Temperature | Additional Notes | Source |
| 5β-Cholanic acid | Solid | Room Temperature / Cool Place | Keep container tightly closed in a dry, well-ventilated place. | [1] |
| 5β-Cholanic acid | Stock Solution | -20°C or -80°C | Use within 1 month at -20°C or 6 months at -80°C. Aliquot to avoid freeze-thaw cycles. | [8] |
| 5α-Cholanic Acid-3,6-dione | Solid | -20°C | Stable for ≥ 4 years at this temperature. | [2] |
| Cholic Acid | Solid | -20°C | Stable for up to 3 years. | [4] |
| Cholic Acid | In Solvent | -80°C | Stable for up to 1 year. | [4] |
| Deuterated this compound | Solid | Room Temperature | Store in a tightly closed, dry container. Hygroscopic; store under inert gas. |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula (5β-Cholanic acid) | C₂₄H₄₀O₂ | [14][16] |
| Molecular Weight (5β-Cholanic acid) | 360.57 g/mol | [14][16] |
| Melting Point (5β-Cholanic acid) | 163-164 °C | [17] |
| Melting Point (Chenodeoxycholic acid) | 165-167 °C | [18] |
| Melting Point (Cholic acid) | 200-201 °C | |
| Solubility (5β-Cholanic acid) | Poor in water; Soluble in chloroform. | [2][3] |
This compound Degradation Pathway
Bacterial degradation of bile acids like this compound is a multi-phase process. The aerobic pathway, often referred to as the 9,10-seco pathway, is a primary mechanism studied in various bacteria.[11][13] This pathway systematically breaks down the complex steroid structure.
-
Phase 1: Side-Chain Degradation: The process begins with the shortening of the carboxylic acid side chain, often through β-oxidation-like reactions.[12]
-
Phase 2: Steroid Nucleus Modification: The steroid A-ring undergoes initial oxidative modifications.
-
Phase 3: A- and B-Ring Cleavage: A key step is the 9α-hydroxylation, which destabilizes the ring system, leading to the cleavage of the B-ring. This is followed by the cleavage of the A-ring through meta-cleavage and hydrolytic reactions.[11][12]
-
Phase 4: C- and D-Ring Degradation: The remaining C- and D-rings, now in the form of an indanone derivative, are further degraded into central metabolic intermediates that can be used by the bacteria for energy and biomass.[11][13]
// Nodes start [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; phase1 [label="Phase 1:\nSide-Chain Degradation\n(β-Oxidation)", fillcolor="#FBBC05", fontcolor="#202124"]; phase2 [label="Phase 2:\nSteroid Nucleus Modification\n(A-Ring Oxidation)", fillcolor="#FBBC05", fontcolor="#202124"]; phase3 [label="Phase 3: Ring Cleavage\n(9,10-seco Pathway)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; phase4 [label="Phase 4:\nC/D Ring Degradation", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="Central Metabolic\nIntermediates", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> phase1; phase1 -> phase2; phase2 -> phase3; phase3 -> phase4; phase4 -> end; } }
Caption: Overview of the aerobic bacterial degradation pathway for this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is used to intentionally degrade this compound to identify potential degradation products and assess its stability under various stress conditions.[19][20]
1. Preparation of Stock Solution:
-
Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with an appropriate solvent (e.g., methanol (B129727) or a mixture of methanol and water) to create a 1 mg/mL (1000 µg/mL) stock solution.
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 N HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) for a specified period (e.g., 2, 6, 12, 24 hours).
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate under the same conditions as acid hydrolysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature and protect from light.
-
Thermal Degradation: Place the solid this compound powder in a hot air oven at a high temperature (e.g., 105°C) for a set duration. Also, heat the stock solution under reflux.
-
Photolytic Degradation: Expose the solid powder and the stock solution to UV light (e.g., 254 nm) or sunlight for an extended period.
3. Sample Processing and Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base hydrolysis samples (e.g., with 0.1 N NaOH and 1 N HCl, respectively).
-
Dilute all samples with the mobile phase to a final concentration suitable for analysis (e.g., 50-100 µg/mL).
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Analysis of Degradation Products by HPLC
This protocol outlines a general method for separating and quantifying this compound and its degradation products.
1. Instrumentation and Conditions:
-
System: High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector. For structural identification, an LC-MS system is preferred.[21]
-
Column: A reversed-phase C18 column is typically effective.
-
Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water is common. The pH may need to be adjusted (e.g., with formic acid or triethylamine) to achieve optimal separation.[20]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: As this compound lacks a strong chromophore, derivatization may be necessary for UV detection, or a more universal detector like a mass spectrometer (MS) or evaporative light scattering detector (ELSD) should be used.
2. Workflow:
-
Prepare the mobile phase and equilibrate the HPLC system until a stable baseline is achieved.
-
Prepare a blank by injecting the mobile phase or a non-stressed sample matrix.
-
Inject the prepared samples from the forced degradation study.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the area of the main this compound peak.
-
Calculate the percentage of degradation based on the peak areas.
// Nodes prep [label="Prepare this compound\nStock Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stress [label="Apply Stress Condition\n(Acid, Base, Heat, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; process [label="Neutralize and/or\nDilute Sample", fillcolor="#FBBC05", fontcolor="#202124"]; analyze [label="Analyze via HPLC\nor LC-MS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; interpret [label="Identify Degradants &\nAssess Stability", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges prep -> stress; stress -> process; process -> analyze; analyze -> interpret; } }
Caption: Experimental workflow for a this compound stability and degradation study.
References
- 1. bio.vu.nl [bio.vu.nl]
- 2. caymanchem.com [caymanchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Cholic Acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 5. carlroth.com [carlroth.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Degradation of Bile Acids by Soil and Water Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Degradation of Bile Acids by Soil and Water Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. CAS 546-18-9: 5β-Cholanic acid | CymitQuimica [cymitquimica.com]
- 17. Cas 25312-65-6,this compound | lookchem [lookchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijmr.net.in [ijmr.net.in]
Technical Support Center: Troubleshooting Cholanic Acid Precipitation in Cell Culture Media
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered when working with cholanic acid in cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide direct solutions to potential precipitation problems.
Troubleshooting Guide: this compound Precipitation
Issue 1: Immediate Precipitation Upon Addition to Media
-
Question: I dissolved 5β-cholanic acid in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is happening and how can I resolve this?
-
Answer: This is a common phenomenon known as "crashing out," which occurs when a compound that is soluble in an organic solvent is rapidly introduced into an aqueous solution like cell culture media, where it has poor solubility. This compound is a hydrophobic molecule, making it prone to precipitation in aqueous environments.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. |
| Rapid Dilution | Adding a concentrated stock solution directly to a large volume of media causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the this compound solution dropwise while gently swirling the media. |
| Low Media Temperature | The solubility of many compounds, including this compound, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your final this compound solution. |
| High Solvent Concentration | While DMSO is an effective solvent, high final concentrations can be toxic to cells and can also contribute to precipitation dynamics. | Ensure the final DMSO concentration in your cell culture is as low as possible, ideally below 0.5%. Most cell lines can tolerate up to 0.5% DMSO, but it's best to determine the specific tolerance of your cell line.[1][2][3] |
Issue 2: Precipitation After Incubation
-
Question: My cell culture media containing this compound was clear initially, but after a few hours/days in the incubator, I see a cloudy or crystalline precipitate. What could be the cause?
-
Answer: Delayed precipitation can be caused by several factors related to the stability of the compound in the complex environment of the cell culture medium over time.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| pH Shift in Media | Cellular metabolism can cause the pH of the culture medium to become more acidic. This compound, as a carboxylic acid, has pH-dependent solubility. A decrease in pH can lead to its precipitation. | Monitor the pH of your culture medium. If it becomes too acidic, consider changing the medium more frequently or using a different buffering system, while being mindful of the impact on cell health. |
| Interaction with Media Components | Components in the media, such as salts and proteins in serum, can interact with this compound over time, leading to the formation of insoluble complexes. | If using serum-free media, consider whether the absence of proteins that can aid in solubilization is a contributing factor. For all media types, ensure proper mixing and avoid prolonged storage of media containing this compound. |
| Media Evaporation | In long-term experiments, evaporation of water from the culture plates can increase the concentration of all media components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of your incubator. For long-term cultures, use plates with low-evaporation lids or seal the plates with gas-permeable membranes. |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the solubility of the compound. | Minimize the time that culture vessels are outside the incubator. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of 5β-cholanic acid?
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: The optimal concentration will depend on your specific cell line and experimental goals. It is recommended to perform a dose-response experiment, starting with a low concentration (e.g., 1-10 µM) and titrating up to a concentration that elicits the desired biological effect without causing excessive cytotoxicity or precipitation.
Q3: How can I determine the maximum tolerated DMSO concentration for my cells?
A3: You can perform a cell viability assay (e.g., MTT or LDH assay) with a range of DMSO concentrations (e.g., 0.1% to 2%). This will allow you to determine the highest concentration of DMSO that does not significantly affect the viability of your specific cell line.[3]
Q4: Can I filter the media to remove the this compound precipitate?
A4: Filtering is generally not recommended as it will remove the precipitated compound, leading to an unknown and lower final concentration of this compound in your experiment. It is better to address the root cause of the precipitation.
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (estimated) |
| 5β-Cholanic acid | C₂₄H₄₀O₂ | 360.58 | ~4.8-5.0 |
| Cholic acid | C₂₄H₄₀O₅ | 408.57 | 4.98[6] |
Table 2: Solubility of 5β-Cholanic Acid and Related Compounds
| Compound | Solvent | Solubility | Reference |
| 5β-Cholanic acid | DMSO | 100 mg/mL (277.34 mM) | [1][3][4] |
| Lithocholic acid | Ethanol (B145695) | ~20 mg/mL | [5] |
| Lithocholic acid | DMF | ~30 mg/mL | [5] |
| Cholic acid | DMSO | ~0.3 mg/mL | [7] |
| Cholic acid | PBS (pH 7.2) | ~1 mg/mL | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Preparation of a 100 mM Stock Solution in DMSO:
-
Weigh out 36.06 mg of 5β-cholanic acid powder.
-
Add 1 mL of sterile, cell culture-grade DMSO.
-
Vortex or sonicate at room temperature until the powder is completely dissolved. This will give you a 100 mM stock solution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Preparation of a 100 µM Working Solution (Serial Dilution):
-
Pre-warm your complete cell culture medium to 37°C.
-
Step 1 (Intermediate Dilution): Add 2 µL of the 100 mM this compound stock solution to 1998 µL of pre-warmed complete cell culture medium in a sterile tube. This creates a 100-fold dilution, resulting in a 1 mM intermediate solution. Mix thoroughly by gentle inversion.
-
Step 2 (Final Dilution): Add 100 µL of the 1 mM intermediate solution to 900 µL of pre-warmed complete cell culture medium in a new sterile tube. This creates a 10-fold dilution, resulting in a final working concentration of 100 µM. The final DMSO concentration will be 0.1%.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach.
-
-
Treatment with this compound:
-
Prepare a serial dilution of this compound in complete cell culture medium from your working solution (as described in Protocol 1) to achieve the desired final concentrations.
-
Include a vehicle control (media with the same final DMSO concentration as your highest this compound concentration) and a no-treatment control.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan (B1609692) crystals to form.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Signaling Pathways and Visualizations
This compound and other bile acids have been shown to influence several signaling pathways, including the MAPK and NF-κB pathways, which are critical in regulating cellular processes like inflammation, proliferation, and apoptosis.[2][6][8]
Caption: this compound-induced signaling pathway.
Caption: Experimental workflow for cell treatment.
Caption: Troubleshooting decision tree.
References
- 1. 5β-Cholanic acid | 546-18-9 | MOLNOVA [molnova.com]
- 2. mdpi.com [mdpi.com]
- 3. molnova.com [molnova.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Cholic Acid Stimulates MMP-9 in Human Colon Cancer Cells via Activation of MAPK, AP-1, and NF-κB Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Colanic acid - Wikipedia [en.wikipedia.org]
- 8. Primary bile acid activates Egr‑1 expression through the MAPK signaling pathway in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Cholanic Acid Extraction from Fecal Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of cholanic acid and related bile acids from fecal samples.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound from fecal samples, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound. | - Solvent Screening: Test a range of solvents with varying polarities. Methanol (B129727), ethanol, acetonitrile (B52724), and isopropanol (B130326) are commonly used.[1][2] A mixture of solvents, such as methanol:water, can also be effective.[1] - pH Adjustment: The pH of the extraction solvent can influence the solubility of bile acids. Acidifying the solvent (e.g., with 0.1% formic acid) can improve the extraction of acidic compounds like this compound.[1] Conversely, an alkaline extraction (e.g., with 5% ammonium-ethanol or 0.1 N NaOH) may be beneficial for conjugated bile acids and can help break bonds with fecal proteins.[3][4][5] |
| Sample State (Wet vs. Dry): Using dried fecal samples can lead to significantly lower recovery of some bile acids.[3][6][7] | - Use Wet Samples: Whenever possible, use wet (frozen) fecal samples for extraction to maximize recovery.[3][6][7] - Internal Standards for Dry Samples: If using dried samples is unavoidable, spike the sample with a deuterated internal standard before drying to correct for extraction losses.[3][7] | |
| Insufficient Homogenization: Fecal samples are highly heterogeneous, and inadequate homogenization can lead to incomplete extraction. | - Thorough Homogenization: Vortex the sample vigorously for 2-5 minutes after adding the extraction solvent.[1] - Mechanical Disruption: Employ bead beating or sonication (10-15 minutes) to further disrupt the sample matrix and improve extraction efficiency.[1] | |
| High Variability in Results | Inconsistent Sample Aliquoting: Due to the heterogeneity of fecal matter, taking inconsistent aliquots can introduce significant variability. | - Homogenize Before Aliquoting: Thoroughly homogenize the entire fecal sample before taking smaller aliquots for extraction. - Use a Sufficient Sample Size: A minimum of 0.50 g of wet feces is recommended to obtain a representative sample.[8] |
| Matrix Effects: Co-extracted substances from the fecal matrix can interfere with the analytical measurement (e.g., ion suppression in mass spectrometry).[9] | - Sample Cleanup: Incorporate a solid-phase extraction (SPE) step after the initial extraction to remove interfering compounds. C18 cartridges are commonly used for this purpose.[4][5] - Liquid-Liquid Extraction (LLE): An LLE with a non-polar solvent like hexane (B92381) can help remove lipids that may interfere with the analysis.[3] - Method of Standard Addition: To correct for matrix effects in quantitative analysis, consider using the standard addition method combined with an internal standard.[10] | |
| Instrumental Issues (e.g., Column Clogging) | Inadequate Sample Filtration: Particulate matter from the fecal extract can clog HPLC/LC-MS columns. | - Centrifugation: Centrifuge the extract at a high speed (e.g., 12,000 g for 10-15 minutes at 4°C) to pellet solid debris.[1] - Syringe Filtration: Filter the supernatant through a 0.22 µm syringe filter before transferring it to an HPLC vial.[1] |
Frequently Asked Questions (FAQs)
1. What is the best solvent for extracting this compound from fecal samples?
There is no single "best" solvent, as the optimal choice depends on the specific experimental goals and the full range of bile acids being analyzed. However, methanol, ethanol, and acetonitrile are frequently used with good results.[1][2] For a comprehensive extraction of various bile acids, a methyl tert-butyl ether (MTBE) based method (MTBE/methanol/water) has been shown to have high extraction efficiency for multiple compound classes.[8]
2. Should I use wet or freeze-dried (lyophilized) fecal samples?
For optimal recovery, it is highly recommended to use wet (frozen) fecal samples.[3][6][7] Studies have shown that the recovery of some bile acids can be significantly lower from dried feces.[3][6][7] For example, the recovery of cholic acid (CA) and chenodeoxycholic acid (CDCA) from dried feces was found to be 50% of that from wet feces.[3] If you must use dried samples, it is crucial to spike them with an internal standard before the drying process to account for any losses.[3][7]
3. How can I minimize matrix effects in my analysis?
Matrix effects, such as ion suppression in mass spectrometry, are a common challenge with complex samples like feces.[9] To mitigate these effects, consider the following:
-
Solid-Phase Extraction (SPE): A cleanup step using a C18 SPE cartridge can effectively remove many interfering compounds.[4][5]
-
Liquid-Liquid Extraction (LLE): Performing an LLE can help to remove lipids and other non-polar interferences.[3]
-
Internal Standards: The use of stable isotope-labeled internal standards is crucial for accurate quantification as they can help to correct for both extraction efficiency and matrix effects.[10]
-
Standard Addition Method: This method can be used to accurately quantify analytes in a complex matrix by accounting for matrix-induced signal suppression or enhancement.[10]
4. What are the key steps to ensure good reproducibility?
-
Homogenization: Thoroughly homogenize the entire fecal sample before taking aliquots.
-
Consistent Aliquoting: Use a consistent and representative amount of sample for each extraction. A minimum of 0.50 g of wet feces is recommended.[8]
-
Standardized Protocol: Follow a consistent and well-documented extraction protocol for all samples.
-
Internal Standards: Use internal standards to account for variations in extraction efficiency and sample processing.[10]
5. How should I store my fecal samples and extracts?
Fecal samples should be stored at -80°C until analysis.[3] After extraction, the extracts should be stored at -80°C if not analyzed immediately.[3] Avoid multiple freeze-thaw cycles of both samples and extracts, as this can lead to the degradation of some bile acids.[3][7]
Experimental Protocols
Protocol 1: Simple Methanol-Based Extraction for LC-MS Analysis
This protocol is a straightforward method suitable for the general extraction of bile acids.
-
Weigh approximately 0.5 g of wet (frozen) fecal sample into a centrifuge tube.[3]
-
Add 1.0 mL of ice-cold methanol containing an appropriate internal standard.[3]
-
Vortex the mixture for 5 minutes to ensure thorough homogenization.
-
Sonicate the sample for 15 minutes in a sonication bath.[1]
-
Centrifuge the sample at 12,000 g for 15 minutes at 4°C.[1]
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[1]
-
The sample is now ready for LC-MS analysis.
Protocol 2: Alkaline Extraction with Solid-Phase Extraction (SPE) Cleanup for HPLC Analysis
This protocol is more extensive and includes a cleanup step to remove impurities, making it suitable for HPLC analysis.
-
Lyophilize the fecal sample to a constant weight.
-
Weigh 10-20 mg of the dried fecal powder into a glass tube.
-
Incubate at 60°C for 1 hour to hydrolyze esterified bile acids.[4][5]
-
Cool the sample and add 0.1 N NaOH to extract the bile acids from the fecal matrix.[4][5]
-
Centrifuge to pellet the solid material.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the bile acids with methanol.
-
The eluate can then be dried down and reconstituted in a suitable solvent for derivatization (if required) and HPLC analysis.
Data Presentation
Table 1: Comparison of Bile Acid Recovery from Wet vs. Dry Fecal Samples
| Bile Acid | Recovery from Wet Feces (%) | Recovery from Dry Feces (%) | Reference |
| Cholic Acid (CA) | ~100 | ~50 | [3] |
| Chenodeoxycholic Acid (CDCA) | ~100 | ~50 | [3] |
| Glycine Conjugated BAs | ~100 | 0.2 - 23 | [3] |
Table 2: Reported Recovery Ranges for Different Extraction Methods
| Extraction Method | Analyte(s) | Recovery Range (%) | Reference |
| Methanol Extraction (Wet Feces) | Various Bile Acids | 83.58 - 122.41 | [7] |
| 5% Ammonium-Ethanol (Wet Feces) | 58 Bile Acids | 80.05 - 120.83 | [6] |
| MTBE Method (Wet Feces) | Various Metabolites | ≥70 | [8] |
| Isopropanol Extraction (Wet Feces) | Oxo-Bile Acids | >90 | [11] |
Visualizations
Caption: Simple methanol-based extraction workflow.
Caption: Alkaline extraction workflow with SPE cleanup.
Caption: Troubleshooting decision tree for low yield.
References
- 1. researchgate.net [researchgate.net]
- 2. medrxiv.org [medrxiv.org]
- 3. ro.ecu.edu.au [ro.ecu.edu.au]
- 4. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Extraction and quantitative determination of bile acids in feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Towards Standards for Human Fecal Sample Preparation in Targeted and Untargeted LC-HRMS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. An LC-ESI-MS method for the quantitative analysis of bile acids composition in fecal materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of fecal bile acids and metabolites by high resolution mass spectrometry in farm animals and correlation with microbiota - PMC [pmc.ncbi.nlm.nih.gov]
identifying common impurities in commercial cholanic acid
Welcome to the Technical Support Center for commercial cholanic acid. This resource is designed for researchers, scientists, and drug development professionals to help identify common impurities and troubleshoot issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in commercial this compound?
A1: Commercial this compound may contain several types of impurities, primarily arising from the synthetic route or degradation. Based on the analysis of related bile acids, the most common impurities are expected to be:
-
Related Bile Acids: Other bile acids that are structurally similar or are precursors in the synthesis of this compound are common process-related impurities.
-
Stereoisomers: Diastereomers or epimers of this compound can form during synthesis.
-
Unreacted Starting Materials and Intermediates: Residual amounts of materials from the manufacturing process may be present.
-
Degradation Products: this compound can degrade under certain conditions, leading to the formation of various byproducts.
Q2: How can I detect and quantify impurities in my this compound sample?
A2: The most common analytical techniques for identifying and quantifying impurities in this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is often the preferred method for routine purity testing.
Q3: What typical levels of impurities can be expected in commercial this compound?
A3: The level of impurities can vary between suppliers and batches. High-purity this compound for pharmaceutical applications should have a purity of 98% or higher. The concentration of individual impurities is typically low, often in the range of 0.1% to 1%. For precise quantification, it is essential to use validated analytical methods.
Troubleshooting Guides
This section addresses specific issues you might encounter during the analysis of this compound.
Issue 1: Unexpected Peaks in HPLC Chromatogram
-
Possible Cause 1: Contamination
-
Troubleshooting:
-
Ensure all glassware is scrupulously clean.
-
Use HPLC-grade solvents and freshly prepared mobile phases.
-
Run a blank injection (injecting only the solvent used to dissolve the sample) to check for contamination from the solvent or the HPLC system.
-
-
-
Possible Cause 2: Sample Degradation
-
Troubleshooting:
-
Prepare samples fresh before analysis.
-
Avoid exposing the sample to high temperatures or extreme pH conditions.
-
Store this compound and its solutions under appropriate conditions (cool, dry, and dark).
-
-
-
Possible Cause 3: Presence of Unknown Impurities
-
Troubleshooting:
-
If the unexpected peaks are reproducible, they are likely impurities.
-
Use a mass spectrometry (MS) detector coupled with HPLC (LC-MS) to obtain mass information about the unknown peaks, which can help in their identification.
-
If standards for suspected impurities are available, perform co-injection experiments to confirm their identity.
-
-
Issue 2: Poor Peak Shape (Tailing or Fronting) in HPLC
-
Possible Cause 1: Secondary Interactions with the Column
-
Troubleshooting:
-
This compound is an acidic compound, and interactions between its carboxyl group and residual silanol (B1196071) groups on the silica-based column can cause peak tailing[1][2].
-
Adjust the pH of the mobile phase. Lowering the pH (e.g., to 2.5-3.5) with an acid like formic acid or phosphoric acid can suppress the ionization of both the this compound and the silanol groups, reducing tailing[1].
-
Use an end-capped HPLC column, which has fewer free silanol groups.
-
-
-
Possible Cause 2: Column Overload
-
Troubleshooting:
-
Reduce the concentration of the sample being injected.
-
If the peak shape improves at lower concentrations, column overload was the likely issue.
-
-
-
Possible Cause 3: Inappropriate Sample Solvent
-
Troubleshooting:
-
Dissolve the sample in the mobile phase or a solvent that is weaker than the mobile phase.
-
Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.
-
-
Issue 3: Variability in Experimental Results
-
Possible Cause 1: Inconsistent Sample Preparation
-
Troubleshooting:
-
Ensure a consistent and validated protocol for sample preparation.
-
Use calibrated pipettes and balances for accurate measurements.
-
-
-
Possible Cause 2: Instrument Fluctuation
-
Troubleshooting:
-
Perform regular system suitability tests to ensure the analytical instrument is performing correctly.
-
Check for fluctuations in pump pressure, detector response, and column temperature.
-
-
-
Possible Cause 3: Lot-to-Lot Variability of Commercial this compound
-
Troubleshooting:
-
Analyze a new batch of this compound alongside a retained sample of a previous batch to compare impurity profiles.
-
Request a certificate of analysis from the supplier for each new lot.
-
-
Common Impurities and Their Identification
Table 1: Potential Impurities in Commercial this compound
| Impurity Name | Potential Source | Analytical Method for Identification |
| Lithocholic Acid | Synthesis Precursor/Byproduct | HPLC, GC-MS, NMR |
| Chenodeoxycholic Acid | Synthesis Precursor/Byproduct | HPLC, GC-MS, NMR |
| Deoxycholic Acid | Synthesis Precursor/Byproduct | HPLC, GC-MS, NMR |
| Cholic Acid | Synthesis Precursor/Byproduct | HPLC, GC-MS, NMR |
| 3-Oxothis compound | Oxidation Product | HPLC, GC-MS, NMR |
| Apocholic Acid | Dehydration Product | HPLC, GC-MS, NMR |
| This compound Isomers (e.g., allothis compound) | Synthesis Byproduct | HPLC, GC-MS, NMR |
Experimental Protocols
Protocol 1: Analysis of this compound Impurities by HPLC
This protocol is adapted from a validated method for cholic acid and its impurities and is suitable for the analysis of this compound.[3][4]
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV or Refractive Index (RI) detector.
-
-
Chromatographic Conditions:
-
Column: YMC-Pack ODS-AQ (250 mm × 4.6 mm, 5 µm) or equivalent C18 column.[3][4]
-
Mobile Phase: A mixture of acetonitrile (B52724), methanol (B129727), and a dilute aqueous solution of formic acid (pH 2.5) in a ratio of approximately 43:17:40 (v/v/v). The exact ratio may need optimization.[3]
-
Detector: RI detector at 30 °C or UV detector at a low wavelength (e.g., 200-210 nm).[3][4]
-
-
Sample Preparation:
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (solvent) to ensure there is no system contamination.
-
Inject the standard solutions to determine their retention times and to establish a calibration curve for quantification.
-
Inject the this compound sample solution.
-
Identify impurities in the sample by comparing their retention times with those of the standards.
-
Quantify the impurities using the calibration curves or by area normalization, applying relative response factors if necessary.
-
Protocol 2: Analysis of this compound Impurities by GC-MS (with Derivatization)
This protocol outlines a general procedure for the analysis of bile acids by GC-MS, which requires derivatization to increase their volatility.[5][6]
-
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
-
Derivatization Reagents:
-
For methylation of the carboxyl group: TMS diazomethane (B1218177) in hexane.
-
For trimethylsilylation of any hydroxyl groups (if present on impurities): N-trimethylsilylimidazole (TMSI) and trimethylchlorosilane (TMCS) in pyridine.[5]
-
-
Derivatization Procedure:
-
Methylation: In a clean vial, dissolve a known amount of the this compound sample in a mixture of methanol and benzene. Add TMS diazomethane solution and allow the reaction to proceed until the yellow color persists. Evaporate the solvent under a stream of nitrogen.[5]
-
Trimethylsilylation: To the dried methylated sample, add a mixture of TMSI, TMCS, and pyridine. Heat the vial at 60 °C for 10 minutes. The sample is now ready for GC-MS analysis.[5]
-
-
GC-MS Conditions:
-
Column: A low-polarity capillary column such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically 250-280 °C.
-
Oven Temperature Program: A temperature gradient is used, for example, starting at 150 °C, holding for 2 minutes, then ramping up to 300 °C at a rate of 10 °C/min, and holding for 10 minutes. This program should be optimized for the specific instrument and column.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 50-600.
-
-
-
Procedure:
-
Inject the derivatized sample into the GC-MS system.
-
Identify the peaks by comparing their retention times and mass spectra with those of derivatized standards and with mass spectral libraries.
-
Quantify the impurities by using an internal standard and creating calibration curves with derivatized standards.
-
Visualizations
Caption: Workflow for HPLC analysis of this compound impurities.
Caption: Troubleshooting logic for poor HPLC peak shape.
References
Technical Support Center: Resolving Cholanic Acid Isomers with Chiral Chromatography
Welcome to the technical support center for the chiral resolution of cholanic acid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during chromatographic separation experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to separate this compound isomers? A1: this compound and its derivatives, as bile acids, have multiple stereoisomers. These isomers can exhibit different biological activities, metabolic pathways, and toxicological profiles.[1] In drug development and metabolic research, one enantiomer may be therapeutically active while another could be inactive or even cause adverse effects.[1] Therefore, regulatory agencies often require the characterization and quantification of each stereoisomer to ensure the safety and efficacy of a pharmaceutical product.
Q2: What are the primary methods for separating chiral compounds like this compound isomers? A2: The most common and effective method is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[2] CSPs are designed with a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus, separation.[1] Other methods include forming diastereomeric salts that can be separated by conventional chromatography or crystallization, but direct separation on a CSP is often preferred for analytical purposes.[3]
Q3: Which type of Chiral Stationary Phase (CSP) is best for this compound and other steroids? A3: Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are the most widely used and successful for separating steroids and related multi-ring structures.[4][5][6] For analytes with three to five rings, like steroids, γ-cyclodextrin-based columns are often a good starting point.[1] A screening approach using several different polysaccharide and cyclodextrin (B1172386) columns is the most effective strategy to find the optimal stationary phase.[5][7]
Q4: What are the typical mobile phases used for this type of separation? A4: The choice of mobile phase depends on the separation mode.
-
Normal-Phase Mode: Mixtures of alkanes (like n-hexane) with an alcohol modifier (like isopropanol (B130326) or ethanol) are very common.[4]
-
Reversed-Phase Mode: Mixtures of acetonitrile (B52724) or methanol (B129727) with aqueous buffers (e.g., ammonium (B1175870) acetate) are typically used.[1]
-
Polar Organic Mode: This mode uses polar organic solvents like methanol or acetonitrile, often with acidic and basic additives to optimize retention and selectivity.[1]
Q5: Can I use a standard achiral C18 column to separate this compound isomers? A5: Direct separation of enantiomers is not possible on an achiral column like a C18.[8] However, if you first react the this compound isomers with a pure chiral derivatizing agent to form diastereomers, these new compounds can potentially be separated on a high-resolution achiral column.[3][8] For direct analysis without derivatization, a chiral column is mandatory.
Troubleshooting Guide
This section addresses common problems encountered during the chiral HPLC separation of this compound isomers.
Problem 1: No separation or poor resolution between isomer peaks.
-
Q: My this compound isomers are co-eluting or the peaks are barely separated. What should I do?
-
A: This is the most common challenge in chiral method development. The solution involves systematically optimizing several parameters.
-
Inappropriate CSP: The current chiral stationary phase may not have the right selectivity for your specific isomers. Screen a set of columns with different chiral selectors (e.g., cellulose-based, amylose-based, cyclodextrin-based).[6][8]
-
Incorrect Mobile Phase: The mobile phase composition is critical. In normal-phase, vary the percentage of the alcohol modifier. Small changes can have a large impact on selectivity.[9] For acidic compounds like this compound, adding a small amount (e.g., 0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid may be necessary.[4]
-
High Flow Rate: Chiral separations often benefit from slower flow rates (e.g., 0.5 - 1.0 mL/min for a 4.6 mm ID column), as this allows more time for the isomers to interact with the CSP, enhancing resolution.[1][7]
-
Sub-optimal Temperature: Temperature affects the thermodynamics of the interaction. Try decreasing the column temperature, as lower temperatures often increase chiral selectivity.[7]
-
-
Problem 2: Poor peak shape (tailing or fronting).
-
Q: I am seeing asymmetric, tailing peaks for my isomers. What is the cause and how can I fix it?
-
A: Peak tailing can result from several factors, including secondary interactions and column overload.
-
Secondary Interactions: Unwanted interactions between the acidic this compound and the silica (B1680970) support of the CSP can cause tailing. Adding a competitive acidic modifier (e.g., 0.1% TFA) to the mobile phase can mask these active sites and improve peak shape.[4]
-
Column Overload: Injecting too much sample can saturate the stationary phase. Reduce the injection volume or the sample concentration and observe the effect on peak shape.
-
Contamination: The column may be contaminated. Use appropriate column washing procedures as recommended by the manufacturer.[9]
-
-
Problem 3: Irreproducible retention times and poor resolution.
-
Q: My retention times are shifting between injections, and the resolution is inconsistent. How can I improve reproducibility?
-
A: Lack of reproducibility often points to an unequilibrated system or instability in the mobile phase.
-
Insufficient Equilibration: Chiral columns, especially in normal-phase mode, can require long equilibration times when the mobile phase is changed.[10] Ensure the column is equilibrated with at least 20-30 column volumes of the new mobile phase before injecting your sample.
-
Mobile Phase Instability: Prepare fresh mobile phase daily. Volatile components, especially in normal phase (like hexane), can evaporate over time, changing the composition and affecting retention.[8] Trace amounts of water in organic solvents can also drastically alter selectivity in normal-phase separations.[10]
-
Temperature Fluctuations: Use a column thermostat to maintain a constant, controlled temperature. Fluctuations in ambient temperature can cause retention times to drift.[7][8]
-
-
Data Presentation: Starting Conditions for Method Development
The following table summarizes typical starting parameters for screening this compound isomers on common polysaccharide-based chiral columns in normal-phase mode.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| CSP Type | Cellulose-based | Amylose-based | Cellulose-based | Amylose-based |
| Mobile Phase | n-Hexane / Isopropanol | n-Hexane / Isopropanol | n-Hexane / Ethanol (B145695) | n-Hexane / Ethanol |
| Composition | 90 / 10 (v/v) | 90 / 10 (v/v) | 90 / 10 (v/v) | 90 / 10 (v/v) |
| Acidic Additive | 0.1% TFA | 0.1% TFA | 0.1% TFA | 0.1% TFA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C | 25 °C |
| Detection | UV at 200-210 nm | UV at 200-210 nm | UV at 200-210 nm | UV at 200-210 nm |
Note: These are starting points. Optimization will be required by adjusting the alcohol percentage, flow rate, and temperature.[4][11]
Experimental Protocols
Protocol 1: Chiral HPLC Method Development Screening
-
Sample Preparation:
-
Prepare a stock solution of the racemic this compound isomer mixture at approximately 1 mg/mL in a solvent compatible with the mobile phase (e.g., ethanol or isopropanol).
-
Filter the sample through a 0.22 µm syringe filter before transferring to an HPLC vial.[12]
-
-
Column Selection and Installation:
-
Select a set of 2-4 chiral columns for screening. A recommended starting set includes columns with cellulose and amylose-based selectors (e.g., CHIRALCEL® OD-H, CHIRALPAK® AD-H, CHIRALPAK® IA, CHIRALPAK® IB).[5]
-
Install the first column into the HPLC system.
-
-
System Preparation and Equilibration:
-
Prime all solvent lines with the initial screening mobile phase (e.g., 90:10 n-Hexane:Isopropanol with 0.1% TFA).
-
Equilibrate the column with the mobile phase at the starting flow rate (e.g., 1.0 mL/min) for at least 30 minutes or until a stable baseline is achieved.[9]
-
-
Screening Run:
-
Set the column temperature to 25 °C and the UV detector to 205 nm.[11]
-
Inject a small volume (e.g., 5-10 µL) of the prepared sample.
-
Run the analysis for a sufficient time to ensure all components have eluted.
-
Evaluate the chromatogram for any signs of separation.
-
-
Iterative Screening:
-
Repeat steps 3 and 4 for each of the selected mobile phases and columns.
-
Systematically document all results, noting retention times, peak shape, and resolution.
-
-
Optimization:
-
Once a column/mobile phase combination shows promise (i.e., partial separation), proceed with optimization.
-
Mobile Phase: Finely adjust the ratio of hexane (B92381) to alcohol (e.g., in 2% increments).
-
Flow Rate: Decrease the flow rate (e.g., to 0.8 mL/min, then 0.5 mL/min) to see if resolution improves.[1]
-
Temperature: Analyze the sample at different temperatures (e.g., 15 °C, 25 °C, 40 °C) to determine the optimal condition.[7]
-
Visualizations
Experimental Workflow
Caption: Workflow for chiral method development.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chiraltech.com [chiraltech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Prevention of Cholanic Acid Hydroxyl Group Oxidation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving the prevention of cholanic acid hydroxyl group oxidation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the protection of hydroxyl groups in this compound and its derivatives.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of protected product | - Incomplete reaction. - Steric hindrance at the hydroxyl group. - Inappropriate choice of protecting group or reagent. - Degradation of the product during workup or purification. | - Increase reaction time or temperature (monitor for side products). - Use a less sterically hindered protecting group. - Consult literature for protecting groups suitable for the specific hydroxyl position (e.g., 3α, 7α, 12α).[1][2] - Employ milder purification techniques (e.g., column chromatography with a less polar solvent system). |
| Non-selective protection of multiple hydroxyl groups | - Protecting agent is too reactive. - Reaction conditions are too harsh. - The inherent reactivity of the different hydroxyl groups is similar under the chosen conditions. | - Use a more selective protecting agent (e.g., bulky silyl (B83357) ethers for less hindered hydroxyls).[2] - Lower the reaction temperature and use a non-polar solvent. - Employ a stepwise protection strategy, protecting the most reactive hydroxyl group first. The general order of reactivity for hydrolysis of acetate (B1210297) esters is 3α > 17β > 7α, 12α.[2] |
| Oxidation of hydroxyl groups despite protection | - The protecting group is not stable to the reaction conditions of a subsequent step. - Incomplete protection leaving some hydroxyl groups exposed. - Presence of oxidizing agents in reagents or solvents. | - Choose a protecting group that is stable under the planned reaction conditions.[3][4] - Ensure the protection reaction goes to completion using techniques like TLC or LC-MS to monitor progress. - Use freshly distilled solvents and high-purity reagents. Consider degassing solvents to remove dissolved oxygen. |
| Difficulty in removing the protecting group (deprotection) | - The deprotection conditions are not optimal. - The protecting group is too stable. - The substrate is sensitive to the deprotection reagents. | - Screen different deprotection conditions (e.g., varying pH, temperature, or catalyst). - Select a protecting group known for its ease of removal under specific, mild conditions.[3][4] - Use orthogonal protecting groups if multiple protected hydroxyls are present, allowing for selective deprotection.[3] |
| Product degradation during storage | - Slow oxidation by atmospheric oxygen. - Light-induced degradation. - Presence of trace metal ions catalyzing oxidation. | - Store the compound under an inert atmosphere (e.g., argon or nitrogen). - Protect the compound from light by using amber vials or storing it in the dark. - Add a chelating agent like EDTA to sequester metal ions.[5] Consider adding a suitable antioxidant. |
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies to prevent the oxidation of hydroxyl groups on this compound?
A1: The two primary strategies are:
-
Chemical Protection: The hydroxyl groups are temporarily converted into less reactive functional groups (protecting groups) such as esters (e.g., acetate, benzoate) or ethers (e.g., silyl ethers like TBDMS).[1][2][6][7] This prevents them from being oxidized during subsequent chemical transformations.
-
Use of Antioxidants: In situations where the this compound derivative is part of a formulation or in a system prone to oxidation, antioxidants can be added to scavenge reactive oxygen species (ROS).[8][9][10]
Q2: How do I choose the right protecting group for my specific this compound derivative?
A2: The choice of protecting group depends on several factors:
-
Selectivity: The steric and electronic environment of the hydroxyl groups (3α, 7α, 12α) influences their reactivity, allowing for selective protection. For instance, the 3α-hydroxyl group is generally the most reactive and least sterically hindered.[1]
-
Stability: The protecting group must be stable to the conditions of your subsequent reaction steps.[3][4]
-
Ease of Removal: The protecting group should be removable under conditions that do not affect other functional groups in your molecule.[3][4]
-
Orthogonality: If you have multiple hydroxyl groups that need to be deprotected at different stages, you should use orthogonal protecting groups that can be removed selectively under different conditions.[3]
Q3: Can I selectively protect one hydroxyl group in the presence of others in cholic acid?
A3: Yes, selective protection is a well-established strategy. For example, esterification with succinic anhydride (B1165640) can selectively protect the 3α-position of cholic acid.[1] The different steric environments of the 3α, 7α, and 12α hydroxyl groups allow for regioselective reactions.
Q4: What types of antioxidants are effective in preventing this compound oxidation?
A4: While research on specific antioxidants for this compound is limited, principles from cholesterol and lipid oxidation prevention can be applied. Effective antioxidants can be categorized as:
-
Chain-breaking antioxidants: These donate a hydrogen atom to radical species, neutralizing them. Examples include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (B72186) (Vitamin E).[10]
-
Reducing agents: These have a lower reduction potential and are preferentially oxidized. Ascorbic acid (Vitamin C) is a common example.[10]
-
Chelating agents: These bind metal ions that can catalyze oxidation reactions. Citric acid and EDTA are examples.[5][10]
Natural antioxidants like green tea catechins and quercetin (B1663063) have also been shown to be effective in preventing the oxidation of similar sterols.[9]
Q5: What experimental conditions can minimize the oxidation of this compound hydroxyl groups?
A5: To minimize oxidation, consider the following:
-
Inert Atmosphere: Conduct reactions and store materials under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
-
Solvent Purity: Use high-purity, peroxide-free solvents.
-
Temperature Control: Lower temperatures generally slow down oxidation reactions.
-
pH Control: The stability of this compound and its derivatives can be pH-dependent. For instance, electrochemical oxidation of cholic acid was observed to be influenced by pH, with pH 6 showing the most products.[11]
-
Light Protection: Store samples in amber vials or in the dark to prevent photo-oxidation.
Experimental Protocols
Protocol 1: Selective Acetylation of the 3α-Hydroxyl Group of Cholic Acid
This protocol is adapted from procedures described for the selective protection of cholic acid derivatives.[1]
Objective: To selectively protect the 3α-hydroxyl group of cholic acid as an acetate ester.
Materials:
-
Cholic acid
-
Acetic anhydride
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve cholic acid in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a stoichiometric amount of acetic anhydride dropwise to the cooled solution with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (or has reached the desired level of conversion), quench the reaction by adding cold water.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the 3α-acetylated cholic acid.
Protocol 2: General Procedure for Evaluating Antioxidant Efficacy
This protocol provides a general workflow to assess the effectiveness of an antioxidant in preventing the oxidation of a this compound derivative.
Objective: To compare the oxidative stability of a this compound derivative in the presence and absence of an antioxidant.
Materials:
-
This compound derivative
-
Selected antioxidant (e.g., BHT, α-tocopherol)
-
Solvent (e.g., ethanol, or a lipid-based vehicle)
-
Oxidation-inducing agent (optional, e.g., a free radical initiator like AAPH, or exposure to air/light at elevated temperature)
-
Analytical standards of the this compound derivative and its expected oxidation products
-
HPLC or GC-MS system for analysis
Procedure:
-
Prepare stock solutions of the this compound derivative and the antioxidant in the chosen solvent.
-
Prepare test samples containing the this compound derivative at a fixed concentration, with and without the antioxidant at various concentrations.
-
Include a control sample containing only the this compound derivative.
-
Induce oxidation by a chosen method (e.g., incubation at 50 °C with exposure to air for a specified period).
-
At predetermined time points, take aliquots from each sample.
-
Analyze the aliquots by a suitable chromatographic method (e.g., HPLC-UV, LC-MS) to quantify the remaining amount of the this compound derivative and the formation of oxidation products.
-
Compare the degradation rate of the this compound derivative and the formation of oxidation products in the samples with and without the antioxidant.
Data Presentation
Table 1: Comparison of Common Protecting Groups for Hydroxyl Functions
| Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions | Stability |
| Acetyl | Ac | Acetic anhydride, pyridine | K₂CO₃, MeOH; NaOH, H₂O | Stable to acidic conditions, labile to base |
| Benzoyl | Bz | Benzoyl chloride, pyridine | NaOH, H₂O/MeOH | More stable to base than acetyl |
| tert-Butyldimethylsilyl ether | TBDMS/TBS | TBDMS-Cl, imidazole, DMF | TBAF, THF; HF, pyridine | Stable to base, labile to acid and fluoride |
| Trimethylsilyl ether | TMS | TMS-Cl, pyridine | Mild acid (e.g., AcOH in H₂O/THF) | Very labile to acid and base |
Table 2: Efficacy of Antioxidants in Preventing Sterol Oxidation
| Antioxidant | Concentration (ppm) | Substrate | Conditions | % Inhibition of Oxidation |
| α-Tocopherol | 200 | Cholesterol | 180°C, 2h | > BHT |
| Green Tea Catechins | 200 | Cholesterol | 180°C, 2h | > BHT |
| Quercetin | 200 | Cholesterol | 180°C, 2h | > BHT |
| BHT | 200 | Cholesterol | 180°C, 2h | Baseline |
Note: The efficacy is relative to Butylated hydroxytoluene (BHT) as presented in a study on cholesterol oxidation.[9]
Visualizations
Caption: Workflow for chemical synthesis using a protecting group strategy.
Caption: Mechanism of antioxidant protection against oxidation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. Protective Groups [organic-chemistry.org]
- 5. Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 8. Use of Natural Antioxidants in the Inhibition of Cholesterol Oxidation: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidation of cholesterol and beta-sitosterol and prevention by natural antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Matrix Effects in LC-MS Analysis of Cholanic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of cholanic acids.
Troubleshooting Guides & FAQs
Q1: My cholanic acid signal is low and inconsistent across different samples. Could this be a matrix effect?
A1: Yes, low and inconsistent signal intensity, often referred to as ion suppression, is a classic sign of matrix effects. Matrix effects occur when co-eluting endogenous components from the sample (e.g., phospholipids (B1166683), salts, other metabolites) interfere with the ionization of the target analyte in the MS source.[1][2] This can lead to poor accuracy, precision, and sensitivity.[2]
To confirm if you are experiencing matrix effects, you can perform a post-extraction spike experiment.
Q2: How do I perform a post-extraction spike experiment to quantify matrix effects?
A2: A post-extraction spike experiment is a common method to quantitatively assess matrix effects.[3] It involves comparing the signal response of an analyte in a clean solution to its response in an extracted blank matrix.
Here’s a general procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): A standard solution of your this compound prepared in a clean solvent (e.g., methanol (B129727) or mobile phase).
-
Set B (Blank Matrix): A sample of your biological matrix (e.g., plasma, urine) that does not contain the analyte, processed through your entire sample preparation procedure.
-
Set C (Post-Spike Matrix): An aliquot of the final extract from Set B is spiked with the this compound standard to the same final concentration as Set A.
-
-
Analyze all three sets using your LC-MS method.
-
Calculate the Matrix Effect (ME) using the following formula:
ME (%) = (Peak Area of Set C / Peak Area of Set A) x 100
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
Q3: What are the most effective sample preparation techniques to reduce matrix effects for this compound analysis?
A3: The most effective technique often depends on the specific matrix and the required sensitivity. The goal is to remove interfering components, particularly phospholipids, which are a major cause of ion suppression in biological samples.[4] Here are the most common and effective approaches:
-
Solid-Phase Extraction (SPE): This is a highly effective and widely used method for cleaning up complex samples.[5] Various sorbents can be used, with reversed-phase (e.g., C18) and polymeric phases being common for bile acid extraction.[6][7]
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. It can be effective for removing highly polar (like salts) or non-polar (like lipids) interferences.[5][8]
-
Protein Precipitation (PPT): This is a simpler but generally less clean method. While it removes the bulk of proteins, many other matrix components, including phospholipids, remain in the supernatant.[4][8] It is often followed by a further clean-up step like SPE.
-
Phospholipid Removal Plates/Cartridges: These are specialized SPE products designed to selectively remove phospholipids from the sample extract, providing a very clean sample for analysis.[4]
Q4: I am still seeing significant matrix effects even after sample preparation. What other strategies can I employ?
A4: If sample preparation alone is insufficient, consider the following strategies:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust way to compensate for matrix effects.[9] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[9][10] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be normalized.
-
Chromatographic Optimization: Modify your LC method to chromatographically separate your this compound analytes from the regions of ion suppression. You can identify these regions using a post-column infusion experiment.[2] Strategies include adjusting the gradient, changing the mobile phase, or using a different column chemistry.
-
Sample Dilution: A simple approach is to dilute the sample extract.[3] This reduces the concentration of interfering matrix components. However, this is only feasible if the analyte concentration is high enough to remain above the limit of quantification after dilution.
Quantitative Data Summary
The effectiveness of different sample preparation techniques can be compared based on analyte recovery and the reduction of matrix effects. Below is a summary of typical performance for various methods.
| Sample Preparation Method | Analyte Recovery | Phospholipid Removal | Throughput |
| Protein Precipitation (PPT) | Good (often >90%) | Poor (<10%) | High |
| Liquid-Liquid Extraction (LLE) | Variable (60-95%) | Moderate to Good | Moderate |
| Solid-Phase Extraction (SPE) | Good (often >85%) | Good to Excellent | Moderate |
| HybridSPE®-Phospholipid | Excellent (>90%) | Excellent (>99%) | High |
Note: Values are representative and can vary significantly based on the specific protocol, analyte, and matrix.
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for Cholanic Acids from Plasma
This protocol uses a reversed-phase (C18) SPE cartridge to extract cholanic acids from a plasma matrix.
Materials:
-
C18 SPE Cartridges (e.g., 100 mg, 1 mL)
-
Plasma sample
-
Stable Isotope-Labeled Internal Standard (SIL-IS) spiking solution
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
0.1 M Sodium Hydroxide (B78521)
-
Elution Solvent: Methanol
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add the SIL-IS. Dilute the sample with 4 volumes of 0.1 M sodium hydroxide and heat at 64°C for 30 minutes.[6]
-
Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent to dry.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences like salts.
-
Elution: Elute the cholanic acids with 1 mL of methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
Protocol 2: Post-Extraction Spike for Matrix Effect Assessment
Materials:
-
Blank biological matrix (e.g., plasma, urine)
-
This compound analytical standard
-
Reagents for your chosen sample preparation method
-
LC-MS system
Procedure:
-
Prepare Set A (Neat): Prepare a standard solution of the this compound in a clean solvent (e.g., 50:50 methanol:water) at a known concentration (e.g., 100 ng/mL).
-
Prepare Set B (Blank): Take a volume of the blank biological matrix and process it through your entire sample preparation workflow (e.g., the SPE protocol above). Reconstitute the final extract in the same volume of reconstitution solvent as will be used for your samples.
-
Prepare Set C (Post-Spike): Take an aliquot of the final extract from Set B and spike it with the this compound analytical standard to the same final concentration as in Set A.
-
LC-MS Analysis: Analyze multiple replicates (n≥3) of each set under the same LC-MS conditions.
-
Calculation: Calculate the matrix effect as described in Q2.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Caption: A typical sample preparation workflow for this compound analysis.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. A rapid method for the quantitative extraction of bile acids and their conjugates from serum using commercially available reverse-phase octadecylsilane bonded silica cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. waters.com [waters.com]
Technical Support Center: Optimizing Cholanic Acid Esterification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the esterification of cholanic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the esterification of this compound?
A1: The most prevalent methods for this compound esterification involve acid-catalyzed reactions. The Fischer-Speier esterification, which uses an excess of an alcohol (like methanol (B129727) or ethanol) in the presence of a strong acid catalyst (such as sulfuric acid or hydrochloric acid), is a widely adopted approach.[1][2][3] Another common method involves the use of diazomethane (B1218177) or its derivatives, like trimethylsilyldiazomethane (B103560), which offers rapid and high-yield methylation under mild conditions.[4]
Q2: Which catalysts are most effective for this compound esterification?
A2: The choice of catalyst is critical for efficient esterification. Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are commonly used for their high catalytic activity.[1] For milder reaction conditions, solid acid catalysts such as Amberlyst-15, sulfated zirconia, and various clays (B1170129) (montmorillonite-based) can be employed, offering advantages like easier separation and reduced corrosiveness.[5][6][7] For specific applications requiring non-acidic conditions, reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) can be used, although this is more common for molecules with acid-sensitive functional groups.[8]
Q3: What are the typical reaction conditions for achieving high yields?
A3: Optimal reaction conditions are dependent on the chosen method. For Fischer esterification, refluxing a solution of this compound in an excess of the alcohol with a catalytic amount of strong acid is typical. Reaction times can range from a few hours to over 20 hours, with temperatures often at the boiling point of the alcohol.[9][10][11] When using trimethylsilyldiazomethane, the reaction is often carried out at room temperature (around 20°C) and can be completed within a couple of hours.[4]
Q4: How can I monitor the progress of the esterification reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By spotting the reaction mixture on a TLC plate alongside the starting this compound, you can observe the disappearance of the starting material spot and the appearance of a new, less polar spot corresponding to the this compound ester.[4] Gas chromatography (GC) can also be used for more quantitative analysis, especially after derivatization to more volatile esters.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Ester Yield | Insufficient Catalyst Activity: The acid catalyst may be old, hydrated, or used in an insufficient amount. | Use fresh, anhydrous acid catalyst. For solid catalysts, ensure they are properly activated. |
| Presence of Water: Water is a byproduct of esterification and can shift the equilibrium back towards the reactants, especially in Fischer esterification.[3][12] | Use anhydrous solvents and reagents. Consider using a Dean-Stark apparatus to remove water azeotropically during the reaction. | |
| Incomplete Reaction: The reaction time may be too short, or the temperature may be too low. | Increase the reaction time and/or temperature. Monitor the reaction by TLC until the starting material is consumed.[4] | |
| Steric Hindrance: The bulky steroid structure of this compound can sometimes hinder the approach of the alcohol. | Consider using a less sterically hindered alcohol if possible, or a more reactive esterification reagent like an acyl chloride or trimethylsilyldiazomethane.[4] | |
| Formation of Side Products | Dehydration: Strong acid catalysts at high temperatures can cause dehydration of the steroid backbone. | Use a milder catalyst or lower the reaction temperature. Solid acid catalysts can sometimes offer better selectivity.[5] |
| Rearrangement: Acid-catalyzed rearrangements of the steroid nucleus are possible under harsh conditions. | Employ milder reaction conditions. The use of DCC/DMAP or diazomethane-based methods can circumvent the need for strong acids.[4][8] | |
| Difficult Product Purification | Incomplete Neutralization: Residual acid catalyst can complicate extraction and purification. | Thoroughly neutralize the reaction mixture with a weak base like sodium bicarbonate solution after the reaction is complete. |
| Emulsion Formation during Workup: The amphiphilic nature of bile acids can lead to emulsions during aqueous extraction. | Add a saturated brine solution to help break the emulsion. Centrifugation can also be effective. | |
| Co-elution with Starting Material: If the reaction is incomplete, separating the ester from the unreacted acid by chromatography can be challenging. | Ensure the reaction goes to completion. If separation is necessary, optimize the chromatographic conditions (e.g., solvent system, gradient). |
Experimental Protocols
Protocol 1: Fischer Esterification of this compound with Methanol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in an excess of anhydrous methanol (e.g., 20-50 equivalents).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent).
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid. Be cautious as CO₂ evolution will occur.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Washing: Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude methyl cholanate can be further purified by column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 2: Methylation of this compound using Trimethylsilyldiazomethane
-
Reaction Setup: In a well-ventilated fume hood, dissolve this compound (1 equivalent) in a mixture of toluene (B28343) and methanol (e.g., a 2:1 v/v ratio).[4]
-
Reagent Addition: At room temperature (20°C), add a solution of trimethylsilyldiazomethane in hexanes (typically 2.0 M, 1.5 equivalents) dropwise to the stirred solution of this compound.[4]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress by TLC.[4]
-
Quenching: Once the reaction is complete, any excess trimethylsilyldiazomethane can be quenched by the careful addition of a few drops of acetic acid.
-
Concentration: Remove the solvents under reduced pressure to yield the crude methyl cholanate.[4]
-
Purification: The product is often of high purity, but can be further purified by column chromatography if necessary.
Data Presentation
Table 1: Comparison of Common Esterification Methods for this compound
| Method | Catalyst/Reagent | Typical Alcohol | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Fischer-Speier | H₂SO₄ or HCl | Methanol, Ethanol | Reflux | 4 - 24 | 70 - 90 | Low cost of reagents | Harsh conditions, potential side reactions |
| Diazomethane Derivative | Trimethylsilyldiazomethane | Methanol (as co-solvent) | 20 - 25 | 1 - 2 | >95 | High yield, mild conditions, fast | Reagent is toxic and potentially explosive |
| Steglich | DCC/DMAP | Various alcohols | 0 - 25 | 2 - 12 | 80 - 95 | Mild conditions, good for sensitive substrates | Reagent cost, byproduct removal |
Visualizations
Caption: General workflow for the esterification of this compound.
References
- 1. youtube.com [youtube.com]
- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CHOLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 5. digital.csic.es [digital.csic.es]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. US7982062B2 - Process for the preparation of cholanic acids - Google Patents [patents.google.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. scienceready.com.au [scienceready.com.au]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Stability of Cholanic Acid in Different Solvent Systems
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of cholanic acid in various solvent systems. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Troubleshooting Guide: Common Stability-Related Issues
Issue 1: Precipitation or Cloudiness in Solution
-
Question: I dissolved this compound in an organic solvent to create a stock solution and then diluted it into an aqueous buffer for my experiment. My final solution is cloudy. What is happening?
-
Answer: this compound is soluble in organic solvents such as chloroform, alcohol, and acetic acid, but has very limited solubility in water. When a concentrated stock solution in an organic solvent is diluted into an aqueous buffer, the this compound may precipitate due to its low aqueous solubility. The pH of the aqueous solution is also a critical factor; unconjugated bile acids like this compound are insoluble at neutral pH.[1]
Troubleshooting Steps:
-
Increase Organic Co-solvent Percentage: If your experimental protocol allows, try increasing the proportion of the organic solvent in your final working solution.
-
Adjust pH: The solubility of bile acids increases with pH.[1] For aqueous solutions, ensure the pH is sufficiently high to maintain the ionized, more soluble form of the acid.
-
Use a Different Solvent System: Consider using a solvent system known to improve the solubility of bile acids. For instance, cholic acid's solubility in PBS (pH 7.2) is approximately 1 mg/mL.
-
Sonication: Briefly sonicate the solution to aid in the dispersion of the compound. However, be aware that this may create a suspension rather than a true solution, which might not be suitable for all applications.
-
Issue 2: Inconsistent Experimental Results or Loss of Compound Activity
-
Question: My experiments using this compound are yielding inconsistent results, or the compound appears to have lost its activity over time. Could this be a stability issue?
-
Answer: Yes, inconsistent results can be a sign of compound degradation. While solid this compound is generally stable, its stability in solution depends on the solvent, storage temperature, and duration. Degradation can occur, leading to a lower effective concentration of the active compound.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Whenever possible, prepare working solutions fresh from a solid stock before each experiment. It is not recommended to store aqueous solutions of bile acids for more than one day.
-
Proper Stock Solution Storage: Store stock solutions in tightly sealed vials at low temperatures, such as -20°C or -80°C, to minimize degradation. For solutions in DMSO, storage at -20°C is recommended for up to one month, and at -80°C for up to six months for 5β-Cholanic acid.[2]
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and accelerate degradation. Aliquot stock solutions into smaller, single-use volumes.
-
Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen to minimize oxidation.
-
Perform a Forced Degradation Study: To understand the stability of this compound under your specific experimental conditions, consider performing a forced degradation study (see Experimental Protocols section).
-
Frequently Asked Questions (FAQs)
-
Q1: What are the best solvents for dissolving and storing this compound?
-
A1: this compound is soluble in organic solvents like chloroform, alcohol, and acetic acid.[3] For preparing stock solutions, dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are also commonly used. The choice of solvent will depend on the downstream application. For long-term storage of stock solutions, DMSO is a common choice, but solutions should be stored at -20°C or -80°C.[2]
-
-
Q2: How should I store solid this compound?
-
A2: Solid this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[4] For long-term storage, keeping it at room temperature is generally acceptable, though some suppliers of similar compounds recommend storage at -20°C to ensure stability over years.
-
-
Q3: Is this compound sensitive to pH changes in aqueous solutions?
-
A3: Yes, this compound is highly sensitive to pH. As a carboxylic acid, its solubility in aqueous solutions is significantly lower at acidic to neutral pH where it is in its protonated, undissociated form.[1] Solubility increases as the pH becomes more alkaline.
-
-
Q4: Can I expect degradation of this compound under acidic or basic conditions?
-
A4: Yes, this compound is susceptible to degradation under harsh acidic and basic conditions, especially at elevated temperatures. A forced degradation study on the similar compound, cholic acid, showed 6.1% degradation after 5 hours in 0.5 M HCl at 98-100°C.[2] Degradation under alkaline conditions (0.5 M NaOH) was less pronounced under the same conditions.[2]
-
-
Q5: What is the stability of this compound in DMSO at room temperature?
-
A5: While specific data for this compound is limited, general studies on compound stability in DMSO suggest that solutions should not be stored at room temperature for extended periods. One study indicated a working window of only 1 to 2 days at room temperature to keep most compounds dissolved and stable in DMSO. Another study monitoring thousands of compounds in DMSO found that after 3 months at room temperature, the probability of observing the compound was 92%, which dropped to 83% after 6 months.[5] For optimal stability, DMSO stock solutions should be stored frozen.
-
Data on Stability of Related Bile Acids
While specific quantitative stability data for this compound in various solvent systems is not extensively available in public literature, forced degradation studies on structurally similar bile acids provide valuable insights.
Table 1: Summary of Forced Degradation Studies on Cholic Acid and Ursodeoxycholic Acid
| Stress Condition | Compound | Details | % Degradation | Reference |
| Acid Hydrolysis | Cholic Acid | 0.5 M HCl, 98-100°C, 5 h | 6.1% | [2] |
| Ursodeoxycholic Acid | 0.1 N HCl, 60°C, 3 h | Significant | [4] | |
| Alkaline Hydrolysis | Cholic Acid | 0.5 M NaOH, 98-100°C, 5 h | 0.60% - 0.95% | [2] |
| Ursodeoxycholic Acid | 0.1 N NaOH, Room Temp, 1 h | Significant | [4] | |
| Oxidation | Cholic Acid | 3% H₂O₂, 40°C, 24 h | 0.60% - 0.95% | [2] |
| Ursodeoxycholic Acid | 30% H₂O₂, 60°C, 3 h | Significant | [4] | |
| Thermal | Cholic Acid | Solid, 80°C, 14 days | 0.60% - 0.95% | [2] |
| Ursodeoxycholic Acid | Not specified | Significant | [4] | |
| Photodegradation | Cholic Acid | Solid, 4500 ± 500 Lx, 14 days | 0.60% - 0.95% | [2] |
| Ursodeoxycholic Acid | UV light | Stable | [4] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is crucial for developing stability-indicating analytical methods.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent, such as methanol (B129727) or acetonitrile.
-
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M to 1 M HCl. Incubate at 60°C for a predetermined time (e.g., 2, 6, 12, 24 hours). After incubation, cool the solution and neutralize it with an equivalent concentration and volume of NaOH. Dilute with the mobile phase to a suitable concentration for analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M to 1 M NaOH. Incubate at 60°C for a predetermined time. Cool the solution and neutralize it with an equivalent concentration and volume of HCl. Dilute with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light. Dilute with the mobile phase.
-
Thermal Degradation: Place solid this compound powder in a hot air oven at a specified temperature (e.g., 60°C or 80°C) for a set period (e.g., 24, 48 hours). After exposure, dissolve the stressed powder in the organic solvent to prepare a 1 mg/mL solution. Dilute with the mobile phase.
-
Photodegradation: Expose the solid powder or a solution of this compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines, for a defined duration. Prepare a sample for analysis by dissolving and diluting as needed.
-
-
Sample Analysis:
-
Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. An HPLC method with UV or mass spectrometry (MS) detection is typically used. The method should be capable of separating the intact this compound from any degradation products.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation by comparing the peak area of the intact this compound in the stressed sample to that in the control.
-
Identify and characterize any significant degradation products, if possible, using techniques like LC-MS/MS.
-
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Decision tree for troubleshooting common solution issues.
References
- 1. Deoxycholic acid degradation by a Pseudomonas species. Acidic intermediates from the initial part of the catabolic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. benchchem.com [benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in cholanic acid quantification in complex biological matrices
Welcome to the technical support center for cholanic acid quantification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the complex analysis of cholanic acids (more broadly referred to as bile acids) in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in quantifying cholanic acids in biological samples?
A1: The primary challenges in this compound quantification stem from their structural diversity and the complexity of the biological matrices in which they are found. Key difficulties include:
-
Matrix Effects: Endogenous components in samples like plasma, feces, or tissue can interfere with the ionization of target cholanic acids in the mass spectrometer, leading to ion suppression or enhancement and inaccurate quantification.[1][2]
-
Isomer Separation: Many cholanic acids are structural isomers, differing only in the spatial orientation of hydroxyl groups. Separating these isomers is critical for accurate quantification and requires highly optimized chromatographic methods.[2][3]
-
Wide Concentration Range: this compound concentrations can vary significantly, from nanomolar to micromolar levels, demanding analytical methods with a broad dynamic range.[2][4]
-
Sample Preparation: The efficiency of extraction can vary between different cholanic acids and matrices, impacting accuracy and reproducibility.[1][4]
-
Analyte Stability: Cholanic acids can be subject to degradation depending on storage and handling conditions.[1][5]
Q2: What is a good starting point for developing a separation method for this compound isomers?
A2: A common and effective starting point is using a reversed-phase C18 column with a gradient elution. The mobile phase typically consists of an aqueous component with an acidic additive (e.g., 0.1% formic acid or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727).[3][4] A slow, shallow gradient is often necessary to achieve adequate resolution of the various this compound species.[3]
Q3: How critical is the pH of the mobile phase for separating this compound isomers?
A3: The pH of the mobile phase is a critical parameter. Altering the pH can change the ionization state of the carboxylic acid and hydroxyl groups of the cholanic acids, which significantly impacts their retention time and chromatographic separation.[3] Careful optimization of pH is often required to achieve the desired resolution between closely related isomers.
Q4: When should I consider using a stable isotope-labeled internal standard?
A4: It is highly recommended to use a stable isotope-labeled internal standard (SIL-IS) for each this compound being quantified.[1][2] SIL-ISs are structurally identical to the analyte but have a different mass. They co-elute with the analyte and experience similar matrix effects and ionization efficiencies. This allows for accurate correction of variations during sample preparation and analysis, leading to more precise and reliable quantification.[1][6]
Troubleshooting Guides
Poor Chromatographic Resolution
Problem: I am observing poor separation between this compound isomers (e.g., epimers, positional isomers).
| Potential Cause | Recommended Solution |
| Insufficient Stationary Phase Selectivity | Standard C18 columns may not provide enough selectivity. Consider trying a phenyl-hexyl column for different selectivity or experimenting with C18 columns from various manufacturers, as their properties can differ.[3] |
| Suboptimal Mobile Phase Composition | The pH and organic modifier play a crucial role. Adjusting the mobile phase pH can alter the ionization state and improve separation.[3] Experiment with different organic modifiers (acetonitrile vs. methanol) or a combination of them.[3] |
| Inadequate Gradient Profile | A steep gradient may not provide sufficient time for isomer separation. Employ a shallower gradient to enhance resolution. |
| Elevated Column Temperature | Increasing the column temperature can sometimes improve peak shape and resolution. Typical temperatures range from 40 - 60 °C.[3] |
High Variability and Poor Reproducibility
Problem: My quantitative results show high variability between replicate injections or samples.
| Potential Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure all sample preparation steps, including extraction and evaporation, are performed consistently.[1] Use of automated liquid handlers can improve precision.[7] |
| Matrix Effects | Co-eluting matrix components can cause ion suppression or enhancement.[1] Improve sample cleanup using techniques like solid-phase extraction (SPE).[1][5] Optimize chromatography to separate analytes from interfering compounds. |
| Inconsistent Internal Standard Addition | Inaccurate pipetting of the internal standard will lead to variability. Ensure precise and consistent addition to all samples, standards, and quality controls.[1] |
| Sample Stability Issues | Cholanic acids may degrade if not stored properly. It is generally recommended to store samples at -80°C and minimize freeze-thaw cycles.[1] |
Low Signal Intensity
Problem: The signal for my this compound of interest is very low, close to the limit of detection.
| Potential Cause | Recommended Solution |
| Suboptimal Ionization | The choice of ionization source and its parameters are critical. Optimize source parameters such as temperature and voltages.[7] Electrospray ionization (ESI) in negative ion mode is commonly used for cholanic acids.[4][6] |
| Inefficient Extraction | The chosen extraction method may not be optimal for the specific this compound and matrix. Test different extraction solvents or methods (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).[1] |
| Sample Dilution | If the sample was diluted during preparation, the final concentration might be too low. If possible, reduce the dilution factor or inject a larger volume. |
| Mass Spectrometer Settings | Ensure the mass spectrometer is properly tuned and calibrated. Optimize the collision energy and other MS/MS parameters for the specific analyte. |
Experimental Protocols
Protocol 1: Quantification of Cholanic Acids in Human Plasma/Serum
This protocol provides a general methodology for the quantification of a panel of cholanic acids in human plasma or serum using UPLC-MS/MS.
1. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of serum or plasma into a microcentrifuge tube.[8]
-
Add 10 µL of a working solution of stable isotope-labeled internal standards.[8]
-
Add 140 µL of ice-cold methanol or acetonitrile to precipitate proteins.[6][8]
-
Vortex the mixture for 1 minute.[6]
-
Centrifuge at high speed (e.g., 13,000-16,000 x g) for 10 minutes to pellet the precipitated proteins.[6][9]
-
Carefully transfer the supernatant to a new tube or autosampler vial for analysis.[6][8]
2. UPLC-MS/MS Analysis
-
UPLC System: A high-performance UPLC system.
-
Column: A reversed-phase C18 column (e.g., 1.9 µm, 100 x 2.1 mm).[6]
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.[6]
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 9:1 v/v) with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.[3]
-
Column Temperature: 40 - 60 °C.[3]
-
Injection Volume: 1 - 10 µL.
-
MS System: A tandem quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in negative mode.[4][6]
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
3. Data Analysis
-
Integrate the peak areas for each this compound and its corresponding internal standard.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of the analytes in the samples from the calibration curve.
Protocol 2: Quantification of Cholanic Acids in Fecal Samples
This protocol outlines a general procedure for extracting and quantifying cholanic acids from fecal material.
1. Sample Preparation
-
Weigh a portion of the fecal sample (e.g., 20-150 mg).[10]
-
Add the sample to a homogenization tube containing ceramic beads and an extraction solvent (e.g., methanol or ethanol).[10][11]
-
Homogenize the sample using a bead beater.[10]
-
Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 10 minutes.[10]
-
Transfer the supernatant to a new tube.
-
The supernatant can be further purified using solid-phase extraction (SPE) if necessary to remove interfering matrix components.[3]
2. UPLC-MS/MS Analysis
-
The UPLC-MS/MS parameters are generally similar to those used for plasma/serum analysis, but the chromatographic gradient may need to be further optimized to handle the complexity of the fecal matrix.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Bile acid analysis [sciex.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High performance liquid chromatography-tandem mass spectrometry for the determination of bile acid concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. agilent.com [agilent.com]
- 11. An LC-ESI-MS method for the quantitative analysis of bile acids composition in fecal materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity in Cholanic Acid Oxidation
Welcome to the technical support center for cholanic acid oxidation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in achieving regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for achieving regioselective oxidation of this compound derivatives?
A1: The primary methods involve either chemical or enzymatic approaches. Chemical methods often utilize specific oxidizing agents that exhibit inherent selectivity for one of the hydroxyl groups (C-3, C-7, or C-12) under controlled conditions. Common reagents include potassium dichromate, o-iodoxybenzoic acid (IBX), and silver carbonate on Celite.[1][2][3][4] Enzymatic methods, on the other hand, offer very high specificity and involve enzymes like hydroxysteroid dehydrogenases (HSDHs) and cytochrome P450 monooxygenases (CYPs).[5][6]
Q2: How do I choose between a chemical and an enzymatic oxidation method?
A2: The choice depends on several factors:
-
Desired Selectivity: Enzymatic methods generally offer higher regio- and stereoselectivity.[6][7]
-
Scale of Reaction: Chemical methods may be more straightforward to scale up for large-quantity synthesis.
-
Substrate Scope: Some enzymes may have a narrow substrate scope, while chemical reagents can often be applied to a broader range of this compound derivatives.
-
Reaction Conditions: Enzymatic reactions typically run under mild aqueous conditions (e.g., neutral pH, room temperature), whereas chemical oxidations may require harsher conditions, such as strong acids or high temperatures.[5]
-
Downstream Processing: The work-up for enzymatic reactions can sometimes be simpler, although protein removal is a necessary step.
Q3: What is the general order of reactivity for the hydroxyl groups in cholic acid towards oxidation?
A3: The relative reactivity of the hydroxyl groups in cholic acid (a common this compound derivative) can vary depending on the reagent and reaction conditions. However, a general trend observed is that the C-7 hydroxyl group is often the most susceptible to oxidation, followed by the C-3 and then the C-12 hydroxyl groups. This is not a strict rule and can be altered by the choice of oxidant and the use of protecting groups.
Q4: Can I selectively oxidize the C-3 hydroxyl group?
A4: Yes, selective oxidation of the C-3 hydroxyl group is possible. A common method involves using silver carbonate impregnated on Celite in a non-polar solvent like boiling toluene.[2][4][8] This method tends to favor the oxidation of the C-3 position.
Q5: How can I favor oxidation at the C-12 position?
A5: Achieving selective oxidation at the C-12 position is often more challenging due to its lower reactivity compared to the C-3 and C-7 hydroxyls. One strategy involves protecting the more reactive C-3 and C-7 hydroxyl groups before carrying out the oxidation of the C-12 hydroxyl. Another approach involves using specific enzymatic methods that are selective for the C-12 position.[2]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Reagent | Use a fresh batch of the oxidizing agent. For reagents like IBX, ensure it has been stored under appropriate conditions to prevent degradation. For enzymatic reactions, verify the activity of the enzyme preparation. | Increased conversion of the starting material. |
| Insufficient Reagent | Increase the molar equivalents of the oxidizing agent. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. | Drive the reaction to completion. |
| Sub-optimal Reaction Temperature | For chemical oxidations, you may need to increase the temperature. For enzymatic reactions, ensure the temperature is within the optimal range for the specific enzyme. | Improved reaction rate and conversion. |
| Poor Solubility of Substrate | For chemical reactions, choose a solvent in which the this compound derivative is more soluble. For enzymatic reactions, a co-solvent like DMSO may be used, but be mindful of its potential to inhibit enzyme activity. | Enhanced interaction between the substrate and the reagent/enzyme, leading to higher conversion. |
| Incorrect pH (Enzymatic Reactions) | Ensure the pH of the buffer is at the optimum for the specific HSDH or CYP enzyme being used.[5] | Maximized enzyme activity and substrate conversion. |
Issue 2: Poor Regioselectivity (Mixture of Oxidized Products)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Over-oxidation | Reduce the reaction time and/or the amount of oxidizing agent. Monitor the reaction closely using TLC to stop it once the desired product is formed. | Minimized formation of di- or tri-keto products. |
| Non-selective Reagent | Switch to a more selective oxidizing agent. For example, if a strong oxidant like chromium trioxide is giving a mixture, a milder reagent might be more selective. Consider using an enzymatic approach for higher selectivity.[5][6] | Improved yield of the desired regioisomer. |
| Incorrect Reaction Conditions | Optimize the reaction temperature and solvent. Lowering the temperature can sometimes increase selectivity. | Enhanced regioselectivity of the oxidation. |
| Steric Hindrance | The regioselectivity can be influenced by the steric environment of the hydroxyl groups. In some cases, protecting the more reactive hydroxyl groups is the most effective strategy to achieve oxidation at a less reactive site. | Oxidation at the desired position while preventing reaction at other sites. |
Issue 3: Formation of Side Products
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation of Product | Some oxidation products may be unstable under the reaction conditions. Neutralize the reaction mixture promptly during work-up to prevent acid or base-catalyzed degradation. | Increased isolated yield of the desired product. |
| Reaction with other Functional Groups | If the this compound derivative has other sensitive functional groups, they may react with the oxidizing agent. Use a milder, more chemoselective oxidant. | Preservation of other functional groups in the molecule. |
| Epimerization | The stereochemistry at carbon centers adjacent to newly formed keto groups can sometimes be altered. Using milder reaction conditions can help to minimize epimerization. | Retention of the desired stereochemistry in the final product. |
Quantitative Data Summary
The following tables summarize reported yields and regioselectivity for various oxidation methods. Note that yields can be highly dependent on the specific substrate and reaction conditions.
Table 1: Chemical Oxidation Methods
| Oxidizing Agent | Target Position | Substrate | Yield (%) | Regioselectivity | Reference(s) |
| K₂Cr₂O₇ / Acetic Acid | C-7 | Cholic Acid | Good | Selective for C-7 | [1][2] |
| o-Iodoxybenzoic Acid (IBX) | C-7 | Cholic Acid | Not specified | Selective for 7α-hydroxyl | [3] |
| Silver Carbonate on Celite | C-3 | Methyl Cholate (B1235396) | Good | Selective for C-3 | [2][4] |
| Chromium Trioxide / Acetic Acid | C-7 | Ethyl 3α,7α,12α-trihydroxy-5β-cholanate | Good | Selective for C-7 | [2] |
Table 2: Enzymatic Oxidation Methods
| Enzyme | Target Position | Substrate | Conversion (%) | Regioselectivity | Reference(s) |
| 7α-HSDH from Bacteroides fragilis | C-7 | Cholic Acid Sodium Salt | ≥ 99.5 | Highly selective for C-7 | [5] |
| 12α-HSDH | C-12 | Cholic Acid | ≥ 99.5 | Highly selective for C-12 | [9] |
| CYP154C5 from Nocardia farcinica | 16α | Various pregnanes and androstans | High | Exclusive for 16α-hydroxylation | [6][7] |
Experimental Protocols
Protocol 1: Selective Oxidation of the C-7 Hydroxyl Group of Cholic Acid using Potassium Dichromate [1][2]
-
Dissolve Substrate: Dissolve cholic acid in glacial acetic acid.
-
Add Buffer: Add sodium acetate (B1210297) to the solution to act as a buffer.
-
Prepare Oxidant: Prepare an aqueous solution of potassium dichromate.
-
Reaction: Slowly add the potassium dichromate solution to the cholic acid solution while stirring. Maintain the reaction temperature, for example, by using a water bath.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, quench any excess oxidant. This can often be done by adding a reducing agent like sodium bisulfite.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by chromatography.
Protocol 2: Selective Oxidation of the C-3 Hydroxyl Group of Methyl Cholate using Silver Carbonate on Celite [2][4]
-
Prepare Reagent: Prepare the silver carbonate on Celite reagent according to established procedures.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the methyl cholate and the silver carbonate on Celite reagent to toluene.
-
Reflux: Heat the mixture to reflux and maintain it for the required reaction time.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Filtration: After cooling to room temperature, filter the reaction mixture to remove the Celite and silver salts.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the product by crystallization or column chromatography.
Protocol 3: Enzymatic Oxidation of the C-7 Hydroxyl Group of Cholic Acid using 7α-HSDH [5]
-
Buffer Preparation: Prepare a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 8.0).
-
Reaction Mixture: In a reaction vessel, combine the cholic acid sodium salt solution, the cofactor (e.g., NADP+), and the cofactor regeneration system (e.g., methyl acetoacetate (B1235776) and a suitable alcohol dehydrogenase).
-
Enzyme Addition: Initiate the reaction by adding the 7α-HSDH enzyme solution.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 20°C) with gentle agitation.
-
Monitoring: Monitor the formation of the product by HPLC or TLC.
-
Enzyme Deactivation: Once the reaction reaches completion, deactivate the enzymes, for example, by heat treatment or by adding an organic solvent.
-
Extraction and Purification: Acidify the reaction mixture and extract the product with an organic solvent. Purify the product as needed.
Visualizations
Caption: Comparative workflows for chemical and enzymatic oxidation of this compound.
Caption: Troubleshooting logic for this compound oxidation experiments.
References
- 1. Frontiers | Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients [frontiersin.org]
- 2. Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective oxidation of cholic acid and its 7β epimer by using o-iodoxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EP2691516B1 - New process for the selective oxidation of bile acids, their salts or derivatives - Google Patents [patents.google.com]
- 6. CYP154C5 Regioselectivity in Steroid Hydroxylation Explored by Substrate Modifications and Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme-substrate complex structures of CYP154C5 shed light on its mode of highly selective steroid hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A convenient synthesis of 3-keto bile acids by selective oxidation of bile acids with silver carbonate-Celite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KR101948948B1 - New process for the selective oxidation of bile acids, their salts or derivatives - Google Patents [patents.google.com]
Technical Support Center: Wittig Reaction Troubleshooting for Cholanic Acid Derivatives
Welcome to the technical support center for the Wittig reaction, with a special focus on its application to complex and sterically hindered substrates such as cholanic acid derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing very low to no yield in my Wittig reaction with a this compound derivative ketone. What are the likely causes and how can I troubleshoot this?
A1: Low or no yield in a Wittig reaction involving sterically hindered ketones like this compound derivatives is a common issue. The primary culprit is often the high steric hindrance around the carbonyl group, which impedes the approach of the Wittig reagent.[1][2]
Here’s a step-by-step troubleshooting guide:
-
Evaluate Your Ylide:
-
Stabilized Ylides: If you are using a stabilized ylide (e.g., one with an ester or ketone group), it may be too unreactive to react with the hindered ketone.[2][3] Stabilized ylides are generally less reactive and fail to react well with sterically hindered ketones.[2] Consider switching to a more reactive, non-stabilized ylide.
-
Unstabilized Ylides: For introducing simple alkyl groups, unstabilized ylides are more reactive and a better choice.[1] For instance, methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) is often used to install a methylene (B1212753) group even on hindered ketones like camphor.[2]
-
-
Optimize Reaction Conditions:
-
Choice of Base: For generating unstabilized ylides, strong, non-nucleophilic bases such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or sodium hexamethyldisilazide (NaHMDS) are often preferred over organolithium bases like n-butyllithium (n-BuLi). This helps to avoid potential side reactions and complications arising from lithium salts.[4]
-
"Salt-Free" Conditions: The presence of lithium salts can sometimes negatively affect the reaction outcome. Preparing "salt-free" ylides by avoiding lithium-based reagents can sometimes improve yields.[4]
-
Temperature and Reaction Time: Sterically hindered reactions may require more forcing conditions. Consider increasing the reaction temperature and extending the reaction time. Monitor the reaction progress carefully using TLC or LC-MS.
-
-
Consider Alternative Reactions:
-
Horner-Wadsworth-Emmons (HWE) Reaction: This is often the preferred alternative for sterically hindered ketones.[1][2] The phosphonate (B1237965) carbanions used in the HWE reaction are generally more nucleophilic and reactive than Wittig reagents, leading to better yields with challenging substrates.[4] A significant advantage is that the phosphate (B84403) byproduct is water-soluble, simplifying purification.[4]
-
Tebbe Olefination: For the specific introduction of a methylene group (=CH₂), the Tebbe reagent can be very effective, even with highly hindered ketones.[4]
-
Below is a diagram to guide your decision-making process when troubleshooting low yields.
Caption: Troubleshooting workflow for low-yield Wittig reactions.
Q2: I have successfully formed my desired alkene, but I am struggling to separate it from the triphenylphosphine (B44618) oxide (TPPO) byproduct. What purification strategies can I use?
A2: The removal of triphenylphosphine oxide (TPPO) is a very common challenge in Wittig reactions due to its polarity, which can be similar to that of the desired product, leading to co-elution during column chromatography.[5][6]
Here are several effective methods to remove TPPO:
| Method | Principle | Suitability |
| Precipitation with a Non-Polar Solvent | TPPO is often insoluble in highly non-polar solvents like hexanes or pentane. | Products that are soluble in non-polar solvents. |
| Filtration through a Silica (B1680970) Plug | The high polarity of TPPO causes it to strongly adsorb to silica gel, allowing a less polar product to pass through. | Less polar products. This is a rapid alternative to full column chromatography.[5] |
| Precipitation of a TPPO-Metal Salt Complex | TPPO is a Lewis base and forms insoluble complexes with metal salts like ZnCl₂, MgCl₂, or CaBr₂. These complexes can be filtered off.[5][7] | A versatile method, but requires an additional step and reagent. |
Below is a diagram illustrating the decision process for TPPO removal.
Caption: Decision tree for triphenylphosphine oxide (TPPO) removal.
Experimental Protocols
Protocol 1: General Procedure for Wittig Reaction with a Sterically Hindered Ketone using an Unstabilized Ylide
This protocol is a general guideline and may require optimization for your specific this compound derivative.
-
Ylide Generation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add methyltriphenylphosphonium (B96628) bromide (1.2 equivalents).
-
Add anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (KOtBu) (1.1 equivalents) portion-wise.
-
Stir the resulting ylide solution at 0 °C for 1 hour. A color change (often to bright yellow or orange) indicates ylide formation.
-
-
Reaction with the Ketone:
-
In a separate flame-dried flask, dissolve the this compound derivative (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of the ketone to the ylide solution at 0 °C via a cannula or dropping funnel.
-
Allow the reaction mixture to slowly warm to room temperature and then stir overnight. For particularly hindered ketones, gentle heating (e.g., 40-50 °C) may be required.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Purification:
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using one of the methods described in Q2 to remove TPPO, followed by flash column chromatography if necessary.
-
Protocol 2: Purification via Precipitation of TPPO-ZnCl₂ Complex
This protocol is adapted from established methods for removing TPPO.[5]
-
Complex Formation:
-
After the Wittig reaction workup, dissolve the crude reaction mixture in ethanol.
-
Prepare a 1.8 M solution of zinc chloride (ZnCl₂) in warm ethanol.
-
Add the ZnCl₂ solution to the ethanolic solution of the crude product at room temperature.
-
Stir the mixture. A white precipitate of the ZnCl₂(TPPO)₂ adduct should form. Scraping the inside of the flask can help induce precipitation.
-
-
Isolation of the Product:
-
Filter the mixture to remove the precipitated complex.
-
Concentrate the filtrate to remove the ethanol.
-
The remaining residue can be further purified by slurrying with a solvent like acetone (B3395972) to remove any excess zinc chloride, which is insoluble.
-
Further purification by column chromatography may be necessary to isolate the final product.
-
References
Technical Support Center: Managing Cholic Acid Insolubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of cholic acid's insolubility in water-based assays.
Frequently Asked Questions (FAQs)
Q1: Why is cholic acid insoluble in water?
Cholic acid is a primary bile acid with a rigid steroidal structure.[1] While it possesses three hydroxyl groups, which are hydrophilic, the majority of the molecule is a hydrophobic steroid nucleus and an alkyl side chain. This amphipathic nature, with a large nonpolar surface area, leads to its very low solubility in water.[2][3] Its solubility in water is reported to be less than 0.1 mg/mL and approximately 175 mg/L at 20°C.[4][5]
Q2: What is the solubility of cholic acid in common laboratory solvents?
Cholic acid is soluble in various organic solvents and alkaline solutions.[2] Preparing a concentrated stock solution in an appropriate solvent is the first step for its use in aqueous assays. Care must be taken to minimize the final concentration of organic solvents in assays, as they can have physiological effects.[6]
Table 1: Solubility of Cholic Acid in Various Solvents
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | ≥ 81 mg/mL[7] | ~198.25 mM | Sonication is recommended to aid dissolution.[8][9] Use fresh, moisture-free DMSO.[7] |
| Ethanol | ~28 mg/mL[7] | ~68.53 mM | Soluble in ethanol.[10] |
| Dimethylformamide (DMF) | ~1 mg/mL[6] | ~2.45 mM | - |
| 0.1 M NaOH | 33.33 mg/mL[4] | ~81.58 mM | Requires sonication and pH adjustment to ~9. Forms the soluble sodium cholate (B1235396) salt.[4] |
| PBS (pH 7.2) | ~1 mg/mL[6] | ~2.45 mM | Sparingly soluble. Aqueous solutions are not recommended for storage beyond one day.[6] |
Q3: What is the Critical Micelle Concentration (CMC) of cholic acid?
The Critical Micelle Concentration (CMC) is the concentration at which amphipathic molecules, like cholic acid, begin to self-assemble into aggregates called micelles.[11] Above the CMC, the solubility of cholic acid increases significantly. The CMC of cholic acid is approximately 15 mM.[12] Bile acids tend to form smaller micelles and have higher CMC values compared to typical surfactants.[11]
Q4: How should I prepare and store a cholic acid stock solution?
For long-term storage, cholic acid should be stored as a powder at -20°C.[9] Stock solutions should be prepared in a suitable organic solvent like DMSO.[8] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to a year.[7][8] For experiments, prepare fresh dilutions from the stock solution.[8] Aqueous solutions should be prepared fresh and not stored for more than a day.[6]
Troubleshooting Guides
Problem: My cholic acid precipitated when I added it to my aqueous buffer.
Answer: Precipitation upon dilution of a cholic acid stock solution into an aqueous buffer is a common issue. It typically occurs when the final concentration of the organic solvent is too low to maintain solubility, and the cholic acid concentration is above its aqueous solubility limit but below its CMC. The pH of the final solution is also a critical factor, as unconjugated bile acids are poorly soluble at neutral or acidic pH.[13]
Troubleshooting Workflow: Cholic Acid Precipitation
References
- 1. m.chemicalbook.com [m.chemicalbook.com]
- 2. Cholic acid - Wikipedia [en.wikipedia.org]
- 3. Cholic acid micelles--controlling the size of the aqueous cavity by PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Cholic Acid | C24H40O5 | CID 221493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cholic Acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 10. Cholic acid | 81-25-4 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Photoactive bile salts with critical micellar concentration in the micromolar range - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Bile acid solubility and precipitation in vitro and in vivo: the role of conjugation, pH, and Ca2+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Cholanic Acid vs. Deoxycholic Acid: A Comparative Guide to Farnesoid X Receptor (FXR) Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of cholanic acid and deoxycholic acid in their ability to activate the Farnesoid X Receptor (FXR), a critical regulator of bile acid, lipid, and glucose metabolism. This document synthesizes experimental data to highlight the structural and functional differences between these two molecules, offering insights for researchers in metabolic diseases and drug discovery.
Introduction to the Molecules and their Target
This compound is a foundational C24 steroid acid, representing the core hydrocarbon skeleton from which various bile acids are derived. Its structure is characterized by a steroid nucleus and a five-carbon side chain terminating in a carboxyl group.
Deoxycholic Acid (DCA) is a secondary bile acid, meaning it is formed in the intestines through the metabolic action of gut bacteria on primary bile acids.[1] Structurally, it is a dihydroxy derivative of this compound, with hydroxyl groups at the 3α and 12α positions.[2] These hydroxyl groups are critical for its biological activity.
The Farnesoid X Receptor (FXR) is a nuclear receptor highly expressed in the liver and intestine.[3][4] It functions as a sensor for bile acids.[3] Upon activation by a ligand, FXR forms a heterodimer with the Retinoid X Receptor (RXR), binds to specific DNA sequences known as FXR response elements (FXREs), and modulates the transcription of target genes involved in metabolic regulation.[3]
Comparative Analysis of FXR Activation
The potency of various bile acids as FXR activators has been ranked, with chenodeoxycholic acid (CDCA) being the most potent endogenous ligand, followed by deoxycholic acid (DCA), lithocholic acid (LCA), and cholic acid (CA).[2][3]
Below is a summary of the structural and functional comparison between this compound and deoxycholic acid.
| Feature | This compound | Deoxycholic Acid |
| Chemical Structure | C24H40O2 | C24H40O4 |
| Key Structural Features | Core steroid nucleus with a carboxylic acid side chain. Lacks hydroxyl groups on the steroid rings. | Dihydroxy derivative of this compound with hydroxyl groups at the 3α and 12α positions.[2] |
| FXR Agonist Activity | No direct experimental data on FXR activation is readily available in the literature. It serves as the parent scaffold for bile acids. | Known FXR agonist.[3] |
| EC50 (FXR Activation) | Not Reported | ~19.0 µM (in co-activator recruitment assays)[3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the FXR signaling pathway and a typical experimental workflow for assessing FXR activation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Luciferase Reporter Gene Assay for FXR Activation
This assay quantifies the ability of a compound to activate FXR, leading to the expression of a luciferase reporter gene.
a. Materials:
-
Cell Line: Human Embryonic Kidney 293 (HEK293T) or Human Hepatocellular Carcinoma (HepG2) cells.
-
Plasmids:
-
An expression vector for full-length human FXR.
-
A reporter plasmid containing multiple copies of an FXR Response Element (FXRE) upstream of a firefly luciferase gene.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Reagents:
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).
-
Transfection reagent (e.g., Lipofectamine).
-
Test compounds (this compound, Deoxycholic Acid) dissolved in DMSO.
-
Positive control (e.g., GW4064 or CDCA).
-
Dual-Luciferase® Reporter Assay System.
-
Phosphate-Buffered Saline (PBS).
-
-
Equipment:
-
96-well white, opaque-bottom cell culture plates.
-
Luminometer.
-
b. Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compounds (this compound, deoxycholic acid) or the positive control. A vehicle control (DMSO) should also be included.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis: Remove the medium and wash the cells with PBS. Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Luminescence Measurement: Transfer the cell lysate to a white, opaque 96-well assay plate. Add the luciferase assay reagent and measure the firefly luciferase activity using a luminometer. Subsequently, add the Stop & Glo® reagent and measure the Renilla luciferase activity.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold activation relative to the vehicle control. Plot the fold activation against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-activator Recruitment Assay
This assay measures the ligand-dependent interaction between FXR and a co-activator peptide.
a. Materials:
-
Proteins:
-
GST-tagged human FXR ligand-binding domain (LBD).
-
Biotinylated steroid receptor co-activator 1 (SRC-1) peptide.
-
-
Reagents:
-
Assay buffer.
-
Europium-labeled anti-GST antibody (Donor).
-
Streptavidin-conjugated Allophycocyanin (APC) (Acceptor).
-
Test compounds (this compound, Deoxycholic Acid) dissolved in DMSO.
-
Positive control (e.g., CDCA).
-
-
Equipment:
-
384-well low-volume black plates.
-
TR-FRET-compatible plate reader.
-
b. Protocol:
-
Reagent Preparation: Prepare a master mix of the GST-FXR-LBD and the biotin-SRC-1 peptide in the assay buffer.
-
Compound Addition: Add the test compounds at various concentrations to the wells of the 384-well plate.
-
Protein Addition: Dispense the protein master mix into each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow for ligand binding and protein-peptide interaction.
-
Detection Reagent Addition: Add a pre-mixed solution of the Europium-labeled anti-GST antibody and Streptavidin-APC to each well.
-
Final Incubation: Incubate the plate for another period (e.g., 1-4 hours) at room temperature, protected from light.
-
TR-FRET Measurement: Read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the ratio of the acceptor to donor emission signals. Plot this ratio against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Conclusion
Deoxycholic acid is a well-characterized agonist of the Farnesoid X Receptor, playing a significant role in the regulation of metabolic pathways. In contrast, this compound, as the parent steroid acid, appears to have minimal to no direct agonist activity at the FXR, highlighting the critical role of the hydroxyl substituents in mediating this interaction. For researchers investigating FXR modulation, deoxycholic acid serves as a relevant endogenous agonist, while this compound can be considered a negative control or a structural backbone for the synthesis of novel FXR ligands. The provided experimental protocols offer robust methods for quantifying the activity of these and other compounds at the FXR.
References
comparative analysis of cholanic acid profiles in different species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of cholanic acid (more commonly known as bile acid) profiles across different vertebrate species. Understanding these species-specific differences is crucial for research in metabolic diseases, toxicology, and the development of therapeutic agents targeting bile acid signaling pathways. Bile acids, synthesized from cholesterol in the liver, are not only critical for the digestion and absorption of lipids but also act as potent signaling molecules that regulate metabolism and inflammation. Their structure and composition show remarkable diversity throughout vertebrate evolution.
Evolutionary Variation and Data Presentation
The structural diversity of bile acids across vertebrates is a key indicator of their evolutionary adaptation. Biliary bile salts can be broadly categorized into three main types: C27 bile alcohols, C27 bile acids, and C24 bile acids. Early evolving vertebrates, such as fish and amphibians, are dominated by C27 bile alcohols. In contrast, reptiles and early birds primarily feature C27 bile acids, while C24 bile acids are the most common type found in later evolving birds and most mammals.
Table 1: Predominant Bile Salt Classes in Major Vertebrate Groups
| Vertebrate Class | Predominant Bile Salt Type(s) | Representative Examples |
| Fish (Early Evolving) | C27 Bile Alcohols | 5α-cyprinol sulfate |
| Amphibians | C27 Bile Alcohols | 3α,7α,12α,26,27-pentahydroxy-5β-cholestane |
| Reptiles | C27 Bile Acids, 5α C24 Bile Acids | Trihydroxy 5β C27 bile acids (Crocodylians), 5α-cholic acid (Lizards) |
| Birds | C27 Bile Acids, C24 Bile Acids | Chenodeoxycholic acid (CDCA), Taurolithocholic acid (TLCA) |
| Mammals | C24 Bile Acids | Cholic acid (CA), Chenodeoxycholic acid (CDCA) |
Source: Adapted from Hagey et al., 2010.
The specific composition of these bile acids also varies significantly. For instance, a comparative analysis between mammals and poultry revealed that D-glucuronic acid (GLCA) and glycochenodeoxycholic acid (GCDCA) are predominant in mammals, whereas taurolithocholic acid (TLCA) is more prevalent in poultry. Furthermore, pigs show a particularly high content of bile acids like glycohyodeoxycholic acid (GHDCA) and taurodeoxycholic acid (TDCA) compared to other mammals. Mice are notable for having a predominance of taurine-conjugated bile acids, in contrast to the prevalence of glycine-conjugated forms in pigs.
Table 2: Comparative Profile of Major Bile Acids in Selected Species
| Bile Acid | Human | Mouse | Pig | Poultry (Chicken) |
| Primary Bile Acids | ||||
| Cholic Acid (CA) | High | High | High | Present |
| Chenodeoxycholic Acid (CDCA) | High | High | High | High |
| α/β-Muricholic Acid | Low/Absent | High | Low/Absent | Absent |
| Hyocholic Acid | Absent | Absent | High | Absent |
| Secondary Bile Acids | ||||
| Deoxycholic Acid (DCA) | High | High | High | Present |
| Lithocholic Acid (LCA) | High | High | High | High |
| Hyodeoxycholic Acid | Low/Absent | Low/Absent | High | Absent |
| Conjugation Type | ||||
| Glycine Conjugates | Predominant | Low | Predominant | Low |
| Taurine Conjugates | High | Predominant | High | Predominant |
This table represents generalized profiles; concentrations can vary based on diet, gut microbiota, and health status.
Key Signaling Pathways
Bile acids exert their systemic effects primarily through two key receptors: the nuclear farnesoid X receptor (FXR) and the membrane-bound G protein-coupled receptor TGR5 (also known as GPBAR1).
Farnesoid X Receptor (FXR) Signaling
FXR acts as a bile acid sensor, primarily in the liver and intestine, to regulate bile acid homeostasis. When activated by bile acids like chenodeoxycholic acid (CDCA), FXR initiates a negative feedback loop to inhibit bile acid synthesis. In the liver, FXR induces the Small Heterodimer Partner (SHP), which in turn inhibits the transcription of CYP7A1, the rate-limiting enzyme in bile acid synthesis. In the intestine, FXR activation induces the secretion of Fibroblast Growth Factor 19 (FGF19), which travels to the liver to suppress CYP7A1 expression.
Caption: Farnesoid X Receptor (FXR) signaling pathway in the gut-liver axis.
TGR5 Signaling
TGR5 is a G protein-coupled receptor expressed on the cell surface of various cells, including those in the intestine, gallbladder, and certain immune cells. It is potently activated by secondary bile acids, such as lithocholic acid (LCA). Upon activation, TGR5 stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This signaling cascade has diverse metabolic benefits, including the stimulation of glucagon-like peptide-1 (GLP-1) secretion from intestinal L-cells, which enhances insulin (B600854) secretion and improves glucose tolerance.
Caption: TGR5 signaling pathway leading to downstream metabolic effects.
Experimental Protocols
The accurate profiling of cholanic acids requires robust and validated analytical methods. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of individual bile acids in complex biological matrices.
Generalized Protocol for LC-MS/MS Analysis of Bile Acids
-
Sample Collection & Preparation:
-
Biological samples (e.g., serum, plasma, bile, liver tissue, feces) are collected and stored at -80°C.
-
For solid tissues, homogenization is performed in a suitable solvent (e.g., methanol).
-
An internal standard mixture, containing isotopically labeled versions of the bile acids of interest, is added to each sample to correct for extraction inefficiency and matrix effects.
-
-
Extraction:
-
Bile acids are extracted from the prepared samples. Solid-Phase Extraction (SPE) is commonly used for cleanup and concentration.
-
Alternatively, a simple protein precipitation with a cold organic solvent (e.g., acetonitrile) followed by centrifugation can be employed for plasma or serum samples.
-
-
Chromatographic Separation:
-
The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Separation is typically achieved on a C18 reversed-phase column.
-
A gradient elution using two mobile phases (e.g., A: water with 0.1% formic acid; B: acetonitrile/methanol with 0.1% formic acid) is used to separate the different bile acid species based on their polarity.
-
-
Mass Spectrometry Detection & Quantification:
-
The eluent from the chromatography system is introduced into a tandem mass spectrometer, typically using electrospray ionization (ESI) in negative ion mode.
-
The instrument is operated in Multiple Reaction Monitoring (MRM) mode. For each bile acid, a specific precursor ion and one or more product ions are monitored. This provides high specificity and sensitivity.
-
The concentration of each bile acid is determined by calculating the peak area ratio of the endogenous analyte to its corresponding isotopically labeled internal standard and comparing it to a calibration curve prepared with known standards.
-
Cholanic Acid as a Biomarker for Metabolic Diseases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rising prevalence of metabolic diseases, including metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes (T2D), necessitates the discovery and validation of novel biomarkers for early diagnosis, risk stratification, and monitoring of therapeutic interventions. Bile acids, traditionally known for their role in digestion, have emerged as key signaling molecules in metabolic regulation, making them promising biomarker candidates. This guide provides a comparative analysis of cholanic acid and its derivatives against established biomarkers for metabolic diseases, supported by experimental data and detailed methodologies.
This compound: An Emerging Metabolic Regulator
This compound is a foundational bile acid from which various primary and secondary bile acids are synthesized in the liver.[1][2] Alterations in the bile acid pool, including changes in the concentrations of this compound derivatives, have been associated with metabolic dysfunction.[3][4][5] Bile acids exert their metabolic effects primarily through the activation of the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 1 (TGR5).[6][7][8][9][10] Activation of these receptors influences glucose homeostasis, lipid metabolism, and energy expenditure.[6][7][8][9]
Comparison with Established Biomarkers
While this compound and other bile acids show promise, their validation as standalone biomarkers is ongoing. The following tables compare the available data on total bile acids (as a proxy for the bile acid pool) with established biomarkers for metabolic syndrome, NAFLD, and T2D.
Table 1: Comparison of Biomarkers for Metabolic Syndrome
| Biomarker | Typical Levels in Metabolic Syndrome | Typical Levels in Healthy Controls | Performance Characteristics (AUC) |
| Total Bile Acids (TBA) | Altered concentrations; specific changes in different obesity phenotypes[11] | Generally lower than in T2D patients[11] | Data for specific diagnostic accuracy is emerging |
| Adiponectin | Lower levels (e.g., 4.85 ± 1.8 µg/mL in metabolically unhealthy obese)[10] | Higher levels (e.g., 6.7 ± 2.8 µg/mL in metabolically healthy obese)[10] | 0.73 (for predicting Metabolic Syndrome)[10] |
| Leptin | Higher levels (e.g., 34.1 ± 13.9 ng/mL in metabolically unhealthy obese)[10] | Lower levels (e.g., 20.3 ± 11.2 ng/mL in metabolically healthy obese)[10] | 0.66 (for predicting Metabolic Syndrome)[10] |
Table 2: Comparison of Biomarkers for Non-Alcoholic Fatty Liver Disease (NAFLD)
| Biomarker | Typical Levels in NAFLD | Typical Levels in Healthy Controls | Performance Characteristics (Sensitivity/Specificity) |
| Total Bile Acids (TBA) | Significantly elevated levels of certain conjugated bile acids (GCA, TCA, TCDCA)[12] | Lower levels of specific bile acids compared to NAFLD patients[12] | GCA (AUC 0.754, 70.7%/71.2%), TCA (AUC 0.770, 72.4%/71.2%), TCDCA (AUC 0.782, 81.0%/65.2%)[12] |
| C-Reactive Protein (CRP) | Significantly higher (e.g., 6.27 ± 1.80 mg/dL)[6] | Lower levels (e.g., 3.94 ± 2.16 mg/dL)[6] | 73% / 68% (for CRP > 3 mg/L)[8] |
| Alanine Aminotransferase (ALT) | Elevated, but can be normal in some NAFLD patients | Within normal reference range | Sensitivity and specificity vary with cutoff values[13] |
Table 3: Comparison of Biomarkers for Type 2 Diabetes (T2D)
| Biomarker | Typical Levels in T2D | Typical Levels in Healthy Controls | Performance Characteristics (Diagnostic Cut-off) |
| Total Bile Acids (TBA) | Lower total BA levels compared to healthy individuals[11] | Higher total BA levels compared to T2D patients[11] | Specific diagnostic performance is under investigation |
| Hemoglobin A1c (HbA1c) | ≥6.5% (48 mmol/mol) for diagnosis[1][14] | <5.7% (39 mmol/mol) | Sensitivity: ~49-51%, Specificity: ~96-98%[15] |
| Fasting Plasma Glucose (FPG) | ≥126 mg/dL (7.0 mmol/L) for diagnosis[16] | <100 mg/dL (5.6 mmol/L) | Sensitivity: ~49%, Specificity: ~98%[15] |
Signaling Pathways and Experimental Workflows
The metabolic effects of this compound and its derivatives are mediated through complex signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a typical experimental workflow for biomarker validation.
Experimental Protocols
Quantification of this compound Derivatives by LC-MS/MS
This protocol provides a general framework for the analysis of this compound and its derivatives in human serum or plasma.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of serum or plasma in a microcentrifuge tube, add 10 µL of an internal standard working solution (containing deuterated bile acid standards).
-
Add 140 µL of ice-cold methanol (B129727) to precipitate proteins.[17]
-
Vortex the mixture for 3 minutes and then centrifuge at 20,000 x g for 10 minutes at 4°C.[17]
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.[17]
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in LC-MS grade water.[18]
-
Mobile Phase B: Acetonitrile/methanol (70:30, v/v).[18]
-
Flow Rate: 0.4 mL/min.[18]
-
Gradient: A gradient elution is typically used to separate the various bile acids. An example gradient: 0-0.5 min (5% B), 0.5-1 min (5-20% B), 1-3.5 min (20-25% B), 3.5-3.8 min (25-99% B), 3.8-5 min (99% B), 5-5.1 min (99-5% B), 5.1-6 min (5% B).[18]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.[18]
-
Ionization: Electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each bile acid.
3. Data Analysis
-
Peak areas of the endogenous bile acids and their corresponding internal standards are integrated.
-
A calibration curve is generated using standards of known concentrations.
-
The concentration of each bile acid in the samples is calculated from the calibration curve.
Quantification of Total Bile Acids (TBA) by ELISA
This protocol outlines a general procedure for a competitive ELISA for total bile acids.
1. Reagent and Sample Preparation
-
Prepare all reagents, standards, and samples according to the kit manufacturer's instructions.
-
Serum or plasma samples may require dilution.
2. Assay Procedure
-
Add a specific volume of standards and samples to the wells of the microplate pre-coated with a TBA antibody.
-
Add a fixed amount of HRP-conjugated TBA to each well. This will compete with the TBA in the sample for binding to the antibody.
-
Incubate the plate for a specified time at a specific temperature (e.g., 60 minutes at 37°C).
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the TMB substrate solution to each well and incubate in the dark. A color change will develop, with the intensity being inversely proportional to the amount of TBA in the sample.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance of each well at 450 nm using a microplate reader.[19]
3. Calculation of Results
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of TBA in the samples by interpolating their absorbance values on the standard curve.
Conclusion
This compound and the broader family of bile acids represent a promising area of research for the development of novel biomarkers for metabolic diseases. Their central role in metabolic signaling pathways provides a strong rationale for their investigation. However, while alterations in the bile acid profile are consistently observed in metabolic disorders, the validation of specific bile acids, such as this compound, as standalone biomarkers with robust diagnostic and prognostic performance is still in its early stages. Further large-scale clinical studies are required to directly compare the performance of this compound and other bile acids against established biomarkers to fully elucidate their clinical utility. The detailed experimental protocols provided in this guide offer a starting point for researchers to contribute to this important area of investigation.
References
- 1. What is HbA1c? | Blood Test | Target Levels | Diabetes UK [diabetes.org.uk]
- 2. Adiponectin Levels Differentiate Metabolically Healthy vs Unhealthy Among Obese and Nonobese White Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adiponectin Levels and Longitudinal Changes in Metabolic Syndrome: The Healthy Twin Study | Semantic Scholar [semanticscholar.org]
- 5. Adiponectin, Leptin, and Fatty Acids in the Maintenance of Metabolic Homeostasis Through Adipose Tissue Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Serum C-Reactive Protein (CRP) Level Between Non-Alcoholic Fatty Liver Disease (NAFLD) Cases and Healthy Adults: A Cross-sectional Analytical Study. | Journal of Medicine [banglajol.info]
- 7. Serum procalcitonin and CRP levels in non-alcoholic fatty liver disease: a case control study | springermedizin.de [springermedizin.de]
- 8. Serum procalcitonin and CRP levels in non-alcoholic fatty liver disease: a case control study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Adiponectin: An Indicator for Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Noninvasive biomarkers for the diagnosis of steatohepatitis and advanced fibrosis in NAFLD [ouci.dntb.gov.ua]
- 13. Biomarkers in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HbA1c as a Diagnostic Test for Diabetes Mellitus – Reviewing the Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of diagnostic accuracy for diabetes diagnosis: A systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. old.diabetes.or.kr [old.diabetes.or.kr]
- 17. assaygenie.com [assaygenie.com]
- 18. Analytical validation of a LC-MS/MS based in vitro diagnostic kit for the quantification of L-tyrosine and taurocholic acid for liver fibrosis diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High-Normal HbA1c Is a Strong Predictor of Type 2 Diabetes [diabetesincontrol.com]
A Researcher's Guide to Bile Acid Immunoassays: Understanding Cholanic Acid Cross-Reactivity
For researchers, scientists, and drug development professionals, the accurate measurement of specific bile acids is critical for studying metabolic diseases, liver function, and drug-induced cholestasis. Immunoassays, such as ELISA and RIA, are common methods for bile acid quantification due to their high throughput and sensitivity. However, a significant challenge with these assays is antibody cross-reactivity among the structurally similar family of bile acids. This guide provides an objective comparison of immunoassay performance, focusing on the cross-reactivity of cholanic acid, the foundational backbone structure of all bile acids.
The Challenge of Specificity in Bile Acid Immunoassays
Bile acids are a diverse family of steroids synthesized from cholesterol in the liver.[1] They differ primarily in the number and position of hydroxyl groups and their conjugation with amino acids like glycine (B1666218) or taurine.[1] this compound is the parent C24 steroid structure from which all major bile acids are derived. Due to this shared core structure, antibodies developed for a specific bile acid may bind to other, non-target bile acids, a phenomenon known as cross-reactivity. This can lead to inaccurate quantification and misinterpretation of experimental results.[1]
An ideal immunoassay would exhibit 100% reactivity with its target analyte and 0% cross-reactivity with all other related molecules. While achieving zero cross-reactivity is challenging, understanding the specificity profile of an assay is essential for data validation.
Quantitative Comparison of Cross-Reactivity
Quantitative data on the cross-reactivity of this compound itself is not extensively reported in commercially available assay kits or literature, as most assays are designed to detect the more biologically prevalent hydroxylated and conjugated bile acids. However, by examining the cross-reactivity profiles for major primary and secondary bile acids, we can infer the high specificity required to distinguish between closely related structures.
The following table summarizes the reported cross-reactivity of several bile acids in a representative monoclonal antibody-based immunoassay. Note that high specificity is demonstrated by low cross-reactivity percentages for non-target acids.
| Compound | Antibody: MAb 1G2C9 (% Cross-Reactivity) [2] | Antibody: MAb 3F9F10 (% Cross-Reactivity) [2] |
| Cholic Acid (CA) | 100 | 100 |
| Deoxycholic Acid (DCA) | 70 | 1.8 |
| Chenodeoxycholic Acid (CDCA) | 47.6 | 1.3 |
| Hyodeoxycholic Acid (HDCA) | 5.0 | 0.9 |
| Ursodeoxycholic Acid (UDCA) | Not Reported | < 0.1 |
| Lithocholic Acid (LCA) | Not Reported | < 0.1 |
| This compound | Not Reported | Not Reported |
Data is synthesized from a study developing an indirect competitive ELISA for the detection of total bile acids.[2] The percentages were calculated at 50% displacement.
Experimental Protocols
Principle of Competitive Immunoassay for Bile Acid Detection
Competitive enzyme-linked immunosorbent assays (ELISAs) are frequently used to quantify small molecules like bile acids.[3][4] The principle relies on the competition between the bile acid in the sample (unlabeled antigen) and a known amount of enzyme-labeled or plate-coated bile acid (labeled antigen) for a limited number of specific antibody binding sites.[5] The concentration of the bile acid in the sample is inversely proportional to the measured signal; a high concentration of sample bile acid results in less binding of the labeled antigen and thus a weaker signal.[4]
General Protocol for Competitive Bile Acid ELISA
This protocol describes a typical workflow for a competitive ELISA where microtiter plates are pre-coated with a specific bile acid antigen.
-
Sample Preparation: Serum, plasma, or tissue homogenate samples are diluted as required with the provided assay buffer.
-
Standard Curve Preparation: A series of standards with known bile acid concentrations are prepared by serial dilution to generate a standard curve.
-
Competitive Reaction: The prepared samples and standards are added to the wells of the microtiter plate. A specific primary antibody, conjugated to an enzyme like horseradish peroxidase (HRP), is then added to each well.
-
Incubation: The plate is incubated for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C or room temperature). During this time, the free bile acid in the sample and the coated bile acid on the plate compete for binding to the antibody.[5]
-
Washing: The plate is washed multiple times with a wash buffer to remove any unbound antibodies and reagents.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added to each well. The enzyme on the bound antibody catalyzes a reaction that produces a colored product.[4]
-
Signal Measurement: The reaction is stopped after a short incubation period by adding a stop solution. The absorbance (optical density) is then read using a microplate spectrophotometer at a specific wavelength (e.g., 450 nm).[6]
-
Data Analysis: The concentration of bile acid in the samples is determined by interpolating their absorbance values against the standard curve.
Visualizations
The following diagrams illustrate the experimental workflow of a competitive ELISA and the biological signaling pathway central to bile acid research.
Caption: General workflow for a competitive ELISA.
References
- 1. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 2. Detection of total bile acids in biological samples using an indirect competitive ELISA based on four monoclonal antibodies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 5. microbenotes.com [microbenotes.com]
- 6. cellbiolabs.com [cellbiolabs.com]
A Comparative Analysis of the Cytotoxic Effects of Lithocholic Acid and Cholic Acid
An Objective Guide for Researchers in Drug Development and Life Sciences
This guide provides a detailed comparison of the cytotoxic properties of two distinct bile acids: the secondary bile acid, lithocholic acid (LCA), and the primary bile acid, cholic acid (CA). While both are derived from the same cholanic acid backbone, their differing structures result in significantly different biological activities. This analysis is based on experimental data from in vitro and in vivo studies, offering insights into their mechanisms of action and potential therapeutic implications.
Overview of Cytotoxicity
The cytotoxicity of bile acids is strongly correlated with their hydrophobicity. Lithocholic acid, a monohydroxylated secondary bile acid, is one of the most hydrophobic and cytotoxic bile acids[1]. In contrast, cholic acid, a trihydroxylated primary bile acid, is significantly less hydrophobic and generally considered non-toxic or minimally cytotoxic at physiological concentrations[2][3][4].
Lithocholic Acid (LCA): LCA is a potent inducer of cell death in various cell types, particularly cancer cells. It has been shown to selectively kill neuroblastoma, prostate, breast, and glioma cancer cells while sparing normal, non-transformed cells[5][6][7][8][9]. Its cytotoxic effects are dose- and time-dependent and can manifest as both apoptosis (programmed cell death) and necrosis (uncontrolled cell death)[5][10].
Cholic Acid (CA): Studies have demonstrated that cholic acid is substantially less toxic to hepatocytes and colon cancer cells compared to more hydrophobic secondary bile acids like deoxycholic acid (DCA) and LCA[2][3][4]. However, at higher concentrations or under specific conditions, CA can exhibit cellular effects, such as promoting the invasion of colon cancer cells by inducing the expression of matrix metalloproteinase-9 (MMP-9) through the generation of reactive oxygen species (ROS)[11][12][13].
Quantitative Comparison of Cytotoxicity
The following table summarizes quantitative data from various studies, highlighting the differences in the cytotoxic potency of LCA and CA. IC50 values represent the concentration of the acid required to inhibit cell viability by 50%.
| Bile Acid | Cell Type | Assay | Cytotoxic Effect | Reference |
| Lithocholic Acid | Human Fibroblasts | Mitochondrial Dehydrogenase Activity | Significant decrease (18-34% of control) at 1-20 µM after 1 hour. | [14] |
| Nephroblastoma & Sarcoma cells | RealTime-Glo MT Cell Viability | Dose- and time-dependent toxicity observed at concentrations >50 µM. | [10] | |
| LNCaP & PC-3 Prostate Cancer | Apoptosis Assay | Most potent inducer of apoptosis compared to other bile acids. | [8] | |
| Breast Cancer Cells (MCF-7, MDA-MB-231) | MTT Assay | Anti-proliferative and pro-apoptotic effects observed. | [15] | |
| Cholic Acid | Rat Hepatocytes | Neutral Red Uptake & Formazan (B1609692) Formation | Low toxicity; much weaker than chenodeoxycholic acid and deoxycholic acid. | [4] |
| Colon Cancer Cell Lines | Not specified | Non-toxic over the concentration range studied. | [3] | |
| Rat Hepatocytes (in vitro) | LDH Release | Progressive, time-dependent cell lysis at 1 mM (less potent than DCA). | [2] |
Experimental Protocols
Several standard assays are employed to evaluate the cytotoxicity of bile acids. The methodologies for three key experiments are detailed below.
a) MTT Cell Viability Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria[1][16].
-
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells[1][16][17].
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the bile acid (e.g., LCA or CA) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment media and add a fresh medium containing MTT solution (typically 0.5 mg/mL). Incubate for 2-4 hours at 37°C to allow formazan crystal formation.
-
Solubilization: Discard the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals[18].
-
Measurement: Quantify the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage relative to untreated control cells.
-
b) Lactate (B86563) Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane[16].
-
Principle: An increase in LDH activity in the culture supernatant is proportional to the number of lysed or damaged cells.
-
Protocol:
-
Cell Seeding and Treatment: Prepare and treat cells with bile acids in a 96-well plate as described for the MTT assay.
-
Sample Collection: After the incubation period, collect a sample of the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate and NAD+. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.
-
Measurement: The formation of NADH is measured colorimetrically or fluorometrically. The amount of LDH released is calculated by comparing the absorbance/fluorescence of treated samples to that of untreated controls and a maximum LDH release control (cells lysed with a detergent).
-
c) Caspase Activity Assay (Apoptosis Detection)
This assay measures the activity of caspases, which are key proteases that execute the apoptotic program.
-
Principle: The assay uses a luminogenic or fluorogenic substrate specific for caspases (e.g., caspase-3/7). When the substrate is cleaved by active caspases in apoptotic cells, it releases a signal (light or fluorescence) that can be quantified[10].
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate (for luminescence) and treat with bile acids.
-
Reagent Addition: After treatment, add the Caspase-Glo® 3/7 Reagent directly to the wells. This reagent contains the caspase substrate and a cell-lysis buffer.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and the caspase reaction to occur.
-
Measurement: Measure the resulting luminescence using a luminometer. An increase in the luminescent signal indicates an increase in caspase-3/7 activity and apoptosis.
-
Signaling Pathways in Bile Acid-Induced Cytotoxicity
The mechanisms by which LCA and CA affect cells are distinct, reflecting their different cytotoxic potentials.
Lithocholic Acid (LCA): LCA is a multi-modal cytotoxic agent that activates several cell death pathways. Its high hydrophobicity allows it to disrupt cellular membranes, leading to mitochondrial dysfunction, endoplasmic reticulum (ER) stress, and the generation of ROS[5][15]. LCA has been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis[5][6][8].
-
Intrinsic Pathway: LCA can cause the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c. This event triggers the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3[6][8]. This process is also modulated by Bcl-2 family proteins, with LCA causing downregulation of anti-apoptotic Bcl-2 and cleavage of pro-apoptotic Bax[5][8].
-
Extrinsic Pathway: LCA can also induce the activation of initiator caspase-8, a key component of the death receptor pathway[6][8].
-
ER Stress: LCA is known to induce ER stress, which can also lead to apoptosis through pathways involving the activation of caspases[5].
Cholic Acid (CA): The signaling pathways activated by cholic acid are generally not associated with direct, potent cytotoxicity but rather with cellular stress responses and the promotion of a pro-cancerous phenotype in colon cells[12].
-
ROS Generation: CA treatment can increase the production of ROS through the activation of enzymes like NADPH oxidase[11][12][13].
-
MAPK Pathway Activation: This increase in ROS acts as an upstream signal, leading to the phosphorylation and activation of Mitogen-Activated Protein Kinases (MAPKs), including ERK1/2, JNK, and p38[11][12][13].
-
Transcription Factor Activation: The activation of these MAPK pathways subsequently leads to the activation of transcription factors such as AP-1 and NF-κB[11][12][13].
-
Gene Expression: These transcription factors then drive the expression of genes like MMP-9, which promotes the degradation of the extracellular matrix and enhances cancer cell invasion[11][12].
Conclusion
The cytotoxic profiles of lithocholic acid and cholic acid are markedly different. LCA is a potent and selective cytotoxic agent, particularly against cancer cells, inducing apoptosis through multiple well-defined signaling pathways involving mitochondria, death receptors, and ER stress. This has positioned LCA as a compound of interest for potential chemotherapeutic applications. In stark contrast, cholic acid is largely non-cytotoxic and is considered one of the least toxic bile acids. The cellular effects it does induce are primarily linked to the promotion of pro-invasive signaling cascades in cancer cells rather than direct cell killing. This comparative guide underscores the critical role that bile acid structure, particularly the degree of hydroxylation and resulting hydrophobicity, plays in determining biological and cytotoxic activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative hepatotoxicity of cholic acid, deoxycholic acid and lithocholic acid in the rat: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity of bile acids to colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of bile acids on cell viability and DNA synthesis by rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lithocholic acid induces endoplasmic reticulum stress, autophagy and mitochondrial dysfunction in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lithocholic bile acid selectively kills neuroblastoma cells, while sparing normal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Bile acids induce apoptosis selectively in androgen-dependent and -independent prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lithocholic acid - Wikipedia [en.wikipedia.org]
- 10. Lithocholic bile acid induces apoptosis in human nephroblastoma cells: a non-selective treatment option - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Cholic Acid Stimulates MMP-9 in Human Colon Cancer Cells via Activation of MAPK, AP-1, and NF-κB Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cholic Acid Stimulates MMP-9 in Human Colon Cancer Cells via Activation of MAPK, AP-1, and NF-κB Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Extrahepatic deposition and cytotoxicity of lithocholic acid: studies in two hamster models of hepatic failure and in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. What are the commonly used methods for measuring cytotoxicity? | AAT Bioquest [aatbio.com]
- 17. broadpharm.com [broadpharm.com]
- 18. youtube.com [youtube.com]
LC-MS versus GC-MS for Sensitive Detection of Cholanic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals requiring the sensitive and accurate quantification of cholanic acid, the choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) is a critical decision. Both techniques offer high sensitivity and selectivity, but they differ significantly in sample preparation, analytical workflow, and overall performance characteristics. This guide provides an objective comparison of LC-MS and GC-MS for the sensitive detection of this compound, supported by experimental data and detailed methodologies.
Executive Summary
LC-MS has emerged as the predominant method for bile acid analysis, including this compound, primarily due to its simpler sample preparation, which does not require derivatization, and its high throughput capabilities.[1] It is particularly well-suited for the analysis of a broad range of bile acids, including conjugated and non-volatile species.[2] In contrast, GC-MS is a robust and well-established technique that often provides superior chromatographic resolution, which can be advantageous for separating structurally similar isomers.[3] However, the requirement for chemical derivatization to increase the volatility of bile acids like this compound adds complexity and time to the sample preparation process.[3][4]
Quantitative Performance Comparison
The selection of an analytical technique often hinges on its quantitative performance. The following table summarizes key performance metrics for LC-MS and GC-MS in the context of bile acid analysis. It is important to note that direct comparative data for this compound is limited; therefore, data for closely related bile acids are presented to provide a representative comparison.
| Performance Parameter | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 5 ng/mL (for a panel of 15 bile acids)[5] | ~0.23 µg/mL (for cholic acid)[4] |
| Limit of Quantitation (LOQ) | 5 ng/mL (for a panel of 15 bile acids)[5] | 0.04–0.42 µmol/L (for a panel of 26 organic acids)[6] |
| Linearity (R²) | >0.99[5] | ≥0.995[3] |
| Recovery (%) | 85 - 115%[5] | 82.97 - 114.96%[6] |
| Analysis Time per Sample | ~7 - 15 minutes[5] | ~20 - 30 minutes (excluding derivatization) |
| Sample Preparation | Simple (e.g., Protein Precipitation)[5] | Complex (Derivatization required)[3][4] |
| Throughput | High | Lower |
Experimental Workflows
The analytical workflows for LC-MS and GC-MS differ significantly, primarily in the sample preparation stage.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Bile Acid by GC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. benchchem.com [benchchem.com]
- 5. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
structural comparison of 5α-cholanic acid and 5β-cholanic acid
For Researchers, Scientists, and Drug Development Professionals
Cholanic acids are foundational C24 steroid molecules, derived from cholesterol, that serve as the backbone for various bile acids. The stereochemistry at the C-5 position of the steroid's A/B ring junction gives rise to two distinct isomers: 5α-cholanic acid (allocholanic acid) and 5β-cholanic acid. This seemingly subtle difference in the orientation of a single hydrogen atom results in profound changes to the molecule's three-dimensional structure, which in turn dictates its physicochemical properties and biological functions. This guide provides an objective, data-driven comparison of these two isomers to aid in research and development.
Structural Analysis: The A/B Ring Fusion
The defining structural difference between 5α- and 5β-cholanic acid is the stereochemical configuration at the junction of the A and B rings of the steroid nucleus.
-
5α-Cholanic Acid: The hydrogen atom at the C-5 position is oriented on the opposite side (alpha, or α-configuration) of the C-19 methyl group. This results in a trans fusion of the A and B rings. Consequently, the 5α isomer has a relatively flat, planar structure.
-
5β-Cholanic Acid: The hydrogen atom at the C-5 position is on the same side (beta, or β-configuration) as the C-19 methyl group. This forces a cis fusion of the A and B rings, giving the molecule a distinctively bent or "L" shape.
This fundamental difference in molecular geometry is the primary determinant of the varying properties and biological activities observed between the two isomers.
Physicochemical Properties
The structural differences manifest in distinct physicochemical characteristics. The following table summarizes key quantitative data for both isomers.
| Property | 5α-Cholanic Acid | 5β-Cholanic Acid |
| Synonym | Allothis compound | Ursothis compound |
| CAS Number | 468-98-4[1] | 546-18-9[2][3] |
| Molecular Formula | C₂₄H₄₀O₂[1] | C₂₄H₄₀O₂[2] |
| Molecular Weight | 360.6 g/mol [1] | 360.57 g/mol [3] |
| Appearance | Solid | White to off-white powder[2] |
| Melting Point | 170 °C[1] | Not Available |
| Optical Rotation [α]D | +20.2°[1] | Not Available |
| Solubility | Not specified | Soluble in organic solvents; limited solubility in water.[2] |
Experimental Data and Protocols
Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional atomic arrangement of a molecule, unambiguously confirming the cis or trans fusion of the A/B rings and the overall molecular conformation. Studies on derivatives such as 3,7-dioxo-5β-cholanic acid have detailed the molecular structure and hydrogen bonding patterns.[4]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals (ideally 30-300 microns in size) free of defects are grown from a supersaturated solution.[5] This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. The key is to allow crystals to form slowly to ensure a well-ordered lattice.[6]
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a thin glass fiber or loop, which is then attached to a goniometer head.[7]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibration.[8] It is then irradiated with a monochromatic X-ray beam (e.g., from a Mo or Cu source) and rotated through a series of angles.[5][7]
-
Diffraction Pattern Analysis: A detector records the intensity and position of the diffracted X-rays, creating a unique diffraction pattern.[5] This pattern is processed to determine the unit cell dimensions and the electron density map of the molecule.
-
Structure Refinement: The electron density map is used to build and refine a 3D model of the molecule, providing precise atomic coordinates, bond lengths, and bond angles.[9]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve a precise amount of the this compound sample (e.g., 5-20 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube.[10] For biological samples or aqueous solutions, pH adjustment (e.g., to ~7.4) may be necessary, as chemical shifts can be pH-dependent.[11][14]
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) for organic solvents or TSP for aqueous solutions, to calibrate the chemical shift scale to 0.0 ppm.[10]
-
Data Acquisition: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Acquire a standard one-dimensional (1D) ¹H spectrum. Subsequently, acquire a 1D ¹³C spectrum.
-
2D NMR Experiments (for structural assignment): To resolve signal overlap and confirm structural connectivity, perform two-dimensional (2D) NMR experiments.[11][13] Key experiments include:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over two to three bonds, revealing longer-range connectivity.
-
-
Data Processing: Process the acquired data (Fourier transformation, phasing, and baseline correction) using appropriate software to generate the final spectra for analysis and chemical shift assignment.
Biological Activity and Signaling
The distinct shapes of 5α- and 5β-cholanic acids lead to differential interactions with biological receptors.
-
TGR5 Activation: The G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5, is a key regulator of metabolism and inflammation.[15] Experimental evidence shows that bile acids with a 5β (cis-fused) configuration are generally more potent agonists of TGR5 than their 5α (trans-fused) counterparts. The bent shape of the 5β isomer is thought to fit more effectively into the receptor's binding pocket. TGR5 activation typically leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[16][17][18]
-
γ-Secretase Modulation: 5β-Cholanic acid has been identified as a potent modulator of γ-secretase, an enzyme complex implicated in Alzheimer's disease, highlighting its potential in neuroscience research.[2]
-
Drug Delivery: The hydrophobic and rigid structure of 5β-cholanic acid makes it a useful modifier for polymer-based nanocarriers in drug delivery systems, where it can improve stability and cell penetration.[19]
Conclusion
The structural comparison of 5α- and 5β-cholanic acid serves as a classic example of how stereoisomerism governs molecular function. The trans (5α) and cis (5β) fusion of the A/B rings results in planar and bent geometries, respectively. This fundamental structural divergence impacts their physicochemical properties and, most critically, their biological activity. The superior ability of the 5β isomer to activate key receptors like TGR5 underscores the importance of three-dimensional molecular shape in designing targeted therapeutics for metabolic and inflammatory diseases.
References
- 1. 5α- this compound | Steraloids Inc. [steraloids.com]
- 2. CAS 546-18-9: 5β-Cholanic acid | CymitQuimica [cymitquimica.com]
- 3. Ursothis compound | C24H40O2 | CID 92803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (-)-3,7-Dioxo-5beta-cholanic acid: dual hydrogen-bonding modes in a diketonic bile-acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. X-ray crystal structure of a designed rigidified imaging scaffold in the ligand-free conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hackert.cm.utexas.edu [hackert.cm.utexas.edu]
- 10. Visualization of Bile Homeostasis Using 1H-NMR Spectroscopy as a Route for Assessing Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Single-Step analysis of individual conjugated bile acids in human bile using 1H NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 13. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 14. Chemical Shift Variations in Common Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Emerging Roles of Bile Acids and TGR5 in the Central Nervous System: Molecular Functions and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]
- 19. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Biological Activities of Cholanic Acid and Chenodeoxycholic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of cholanic acid and chenodeoxycholic acid (CDCA), focusing on their molecular interactions and cellular effects. While both are bile acids sharing a fundamental steroid structure, their differing hydroxylation patterns result in vastly different biological functions. This document synthesizes available experimental data to highlight these differences, offering insights for researchers in metabolic diseases, pharmacology, and drug development.
Overview of Key Differences
Chenodeoxycholic acid, a primary dihydroxy bile acid, is a well-characterized, biologically active signaling molecule. In contrast, this compound, the parent C24 bile acid lacking any hydroxyl groups on its steroid nucleus, is generally considered to be biologically inert. The presence of hydroxyl groups on CDCA, particularly at the 3α and 7α positions, is critical for its ability to bind to and activate nuclear receptors, most notably the Farnesoid X Receptor (FXR). This interaction initiates a cascade of downstream signaling events that regulate lipid, glucose, and bile acid homeostasis. This compound, lacking these key structural features, does not exhibit significant activity as an FXR ligand.
Comparative Biological Activity
The primary mechanism through which chenodeoxycholic acid exerts its biological effects is the activation of the Farnesoid X Receptor (FXR).[1] This nuclear receptor plays a pivotal role in regulating the expression of genes involved in bile acid synthesis and transport, lipid metabolism, and glucose homeostasis. The structure-activity relationship of bile acids in relation to FXR activation has been extensively studied, revealing that the presence and orientation of hydroxyl groups on the steroid nucleus are critical for receptor binding and activation.[1] Specifically, the 3α- and 7α-hydroxyl groups of CDCA are key for its potent agonistic activity.[1][2]
In contrast, this compound, which lacks any hydroxyl groups, is not considered a significant FXR agonist. While direct comparative studies on the FXR activation potential of this compound versus CDCA are scarce in the literature, the established structure-activity relationships for FXR ligands strongly suggest that this compound would have minimal to no activity.[1] The absence of these hydroxyl groups prevents the necessary interactions within the ligand-binding pocket of the FXR.
Some derivatives of this compound have been investigated for other biological activities, such as antimicrobial properties.[3][4][5] However, these activities are often attributed to chemical modifications of the this compound backbone rather than the inherent activity of the parent molecule.
Quantitative Data Summary
The following table summarizes the available quantitative data for the biological activities of chenodeoxycholic acid. Due to a lack of available data, a similar summary for this compound cannot be provided.
| Biological Activity | Chenodeoxycholic Acid (CDCA) | This compound | Reference |
| FXR Activation (EC50) | Potent Agonist | Inactive/Very Weak Agonist | [1] |
| Cytotoxicity (IC50 in HT-29 cells) | > 100 µM | Data Not Available | [6] |
| Antimicrobial Activity | Concentration-dependent inhibition of M. tuberculosis | Derivatives show some activity | [3][7] |
Signaling Pathways
Chenodeoxycholic Acid: Farnesoid X Receptor (FXR) Signaling
Chenodeoxycholic acid is a potent endogenous ligand for the Farnesoid X Receptor (FXR). Upon binding, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and translocates to the nucleus. This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. Key downstream effects include the inhibition of bile acid synthesis and the regulation of lipid and glucose metabolism.
Experimental Protocols
To empirically determine and compare the biological activities of this compound and chenodeoxycholic acid, the following experimental protocols are recommended.
Farnesoid X Receptor (FXR) Activation Assay (Luciferase Reporter Assay)
This assay quantitatively measures the ability of a compound to activate FXR, resulting in the expression of a reporter gene (e.g., luciferase).
Materials:
-
Human hepatocellular carcinoma cells (e.g., HepG2)
-
Cell culture medium and supplements
-
Plasmid encoding human FXR
-
Reporter plasmid containing a luciferase gene under the control of an FXR-responsive promoter
-
Transfection reagent
-
This compound and chenodeoxycholic acid (test compounds)
-
Positive control (e.g., a known synthetic FXR agonist like GW4064)
-
Vehicle control (e.g., DMSO)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture: Culture HepG2 cells in appropriate media until they reach the desired confluency for transfection.
-
Transfection: Co-transfect the cells with the FXR expression plasmid and the FXR-responsive luciferase reporter plasmid using a suitable transfection reagent.
-
Treatment: After an appropriate incubation period post-transfection, treat the cells with various concentrations of this compound, chenodeoxycholic acid, the positive control, and the vehicle control.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the compound concentration to generate dose-response curves and calculate EC50 values.
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Human colon adenocarcinoma cells (e.g., HT-29) or other relevant cell line
-
Cell culture medium and supplements
-
This compound and chenodeoxycholic acid (test compounds)
-
Vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound, chenodeoxycholic acid, or the vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot cell viability against compound concentration to determine the IC50 value.
Conclusion
The biological activities of chenodeoxycholic acid and this compound are markedly different, a direct consequence of their structural variations. Chenodeoxycholic acid is a potent signaling molecule, primarily acting as an agonist for the Farnesoid X Receptor, thereby playing a crucial role in metabolic regulation. This compound, lacking the key hydroxyl groups necessary for receptor interaction, is largely considered biologically inactive in this context. For researchers investigating bile acid signaling and its therapeutic potential, understanding these fundamental structure-activity relationships is paramount. The experimental protocols provided herein offer a framework for the direct, quantitative comparison of these and other bile acids, facilitating further exploration in this field.
References
- 1. Structure-activity relationship of bile acids and bile acid analogs in regard to FXR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bile acid derivatives as ligands of the farnesoid X receptor. Synthesis, evaluation, and structure-activity relationship of a series of body and side chain modified analogues of chenodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of stereoisomers of cholanic acids’ derivatives compared to cholic acid. | Annals of Mechnikov's Institute [journals.uran.ua]
- 4. Studies on the antibacterial properties of the bile acids and some compounds derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of cholanic acids’ stereoisomers compared to cholic acid on the test cultures of microorganisms | Annals of Mechnikov's Institute [journals.uran.ua]
- 6. A new method for the determination of the cytotoxicity of bile acids and aqueous phase of stool: the effect of calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of physiological concentrations of bile acids on in vitro growth of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of cholanic acid metabolism in healthy vs. diseased states
This guide provides a detailed comparison of cholanic acid metabolism in healthy individuals versus those with various pathological conditions. It is intended for researchers, scientists, and drug development professionals, offering objective analysis supported by experimental data to illuminate the role of bile acids as both metabolic regulators and disease biomarkers.
Overview of this compound Metabolism in a Healthy State
Bile acids, with a this compound backbone, are amphipathic steroid molecules synthesized from cholesterol in the liver.[1] They are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins.[2] Beyond digestion, they function as critical signaling molecules that regulate lipid, glucose, and energy metabolism by activating nuclear receptors like the Farnesoid X Receptor (FXR) and G protein-coupled receptors like TGR5.[2][3]
In healthy individuals, the process begins in hepatocytes with two main synthetic pathways:
-
The Classical (or Neutral) Pathway: This is the primary pathway, accounting for about 90% of total bile acid production.[4] It is initiated by the rate-limiting enzyme cholesterol 7α-hydroxylase (CYP7A1), which converts cholesterol to 7α-hydroxycholesterol.[4] Subsequent steps lead to the synthesis of the two primary bile acids: cholic acid (CA) and chenodeoxycholic acid (CDCA).[4][5]
-
The Alternative (or Acidic) Pathway: This pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) and primarily yields CDCA.[5]
These primary bile acids are then conjugated, typically with the amino acids glycine (B1666218) or taurine, to increase their water solubility. They are secreted into the bile and stored in the gallbladder. Upon food intake, they are released into the small intestine. In the gut, intestinal bacteria metabolize a portion of these primary bile acids into secondary bile acids, primarily deoxycholic acid (DCA) from cholic acid, and lithocholic acid (LCA) from chenodeoxycholic acid.[5][6] Approximately 95% of all bile acids are efficiently reabsorbed in the terminal ileum and colon, returning to the liver via the portal circulation in a process known as enterohepatic circulation.[6][7]
Comparative Analysis of this compound Metabolism in Diseased States
Alterations in the synthesis, transport, and gut microbial metabolism of cholanic acids are hallmarks of various diseases, particularly those affecting the liver and metabolic systems. These changes create distinct bile acid profiles that can serve as valuable biomarkers.
Quantitative Comparison of Serum Bile Acid Profiles
The following tables summarize typical changes in serum bile acid concentrations in several disease states compared to healthy controls.
Table 1: Cholestatic Liver Diseases
| Bile Acid Species | Healthy Controls | Primary Biliary Cholangitis (PBC) | Primary Sclerosing Cholangitis (PSC) |
|---|---|---|---|
| Total Bile Acids (TBA) | Normal | Markedly Increased[8] | Markedly Increased[8] |
| Primary Bile Acids | |||
| Cholic Acid (CA) | Normal | Increased[8] | Increased[8] |
| Chenodeoxycholic Acid (CDCA) | Normal | Increased[8] | Increased[8] |
| Secondary Bile Acids | |||
| Deoxycholic Acid (DCA) | Normal | Decreased[8] | Not Significantly Different[8] |
| Lithocholic Acid (LCA) | Normal | Decreased[8] | Increased[8] |
| Conjugation |
| Glycine/Taurine Conjugates | Normal | Increased[8] | Increased[8] |
-
Analysis: In cholestatic diseases like PBC and PSC, impaired bile flow leads to a significant accumulation of primary and conjugated bile acids in the liver and systemic circulation.[8] The differing profiles of secondary bile acids, such as decreased DCA in PBC versus normal or increased levels in other conditions, may reflect distinct patterns of gut microbial dysbiosis.[8]
Table 2: Metabolic and Other Liver Diseases
| Bile Acid Species | Healthy Controls | Metabolic-Associated Fatty Liver Disease (MAFLD/NASH) | Alcoholic Liver Disease (ALD) | Acute Viral Hepatitis |
|---|---|---|---|---|
| Total Bile Acids (TBA) | Normal | No difference to slight increase[9] | Higher than other groups[9] | Greatest Increase[10] |
| Primary to Secondary BA Ratio | Normal | Increased[9] | Decreased[9] | Increased |
| 12α-OH to non-12α-OH BA Ratio | Normal | Highest[9] | Normal | - |
| Taurine-Conjugated BAs | Normal | Normal | Highest[9] | Increased |
| Cholylglycine (CG) | 54.67±68.66 ng/100ml[10] | Moderately Increased | Moderately Increased | 3013.68±2580.61 ng/dl[10] |
| Sulfolithocholylglycine (SLCG) | 16.61±12.84 ng/100ml[10] | Moderately Increased | Moderately Increased | 282.26±170.05 ng/dl[10] |
-
Analysis: Metabolic disorders present a more complex picture. While total bile acid levels may not be significantly elevated in early-stage MAFLD, the composition is altered, often showing a higher ratio of primary to secondary bile acids.[9] In contrast, ALD and acute viral hepatitis are associated with substantial elevations in total bile acids, indicating significant hepatocellular dysfunction.[9][10]
Key Signaling Pathways: Farnesoid X Receptor (FXR)
FXR is a nuclear receptor highly expressed in the liver and intestine that acts as a primary sensor for bile acids, with CDCA being its most potent natural ligand.[2] Its activation is central to the negative feedback regulation of bile acid synthesis.
-
In the Liver: Activated FXR inhibits the expression of CYP7A1, the rate-limiting enzyme in the classical synthesis pathway, thus reducing bile acid production.
-
In the Ileum: FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19), which travels to the liver and further suppresses CYP7A1 expression.[8]
In diseased states, particularly cholestasis, this signaling pathway is dysregulated, contributing to the toxic accumulation of bile acids.
Experimental Protocols
Accurate quantification of this compound species is essential for research and diagnostics. The gold-standard method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][11]
Protocol: Bile Acid Extraction and Analysis from Serum
This protocol details a common procedure for preparing serum samples for LC-MS/MS analysis.[1][12]
1. Materials and Reagents:
-
Serum Samples (stored at -80°C)
-
Internal Standard (IS) Solution (e.g., deuterated bile acids like Taurocholic Acid-d4)[1]
-
Precipitating Agent: Cold Acetonitrile (B52724) (ACN) or Methanol (LC-MS grade)[1][12]
-
Refrigerated microcentrifuge
-
Nitrogen evaporator or vacuum concentrator
2. Sample Preparation Procedure:
-
Thawing: Thaw serum samples on ice and vortex briefly to ensure homogeneity.[1]
-
Aliquoting: Pipette 100 µL of serum into a 1.5 mL microcentrifuge tube.[1]
-
Internal Standard Spiking: Add a known concentration of the internal standard solution (e.g., 20 µL) to each sample. Vortex briefly.[1] This standard corrects for variations in extraction efficiency and instrument response.
-
Protein Precipitation: Add 200-400 µL of cold acetonitrile (a 2:1 or 4:1 solvent-to-serum ratio is common) to each tube.[1][12] Vortex vigorously for at least 1 minute to denature and precipitate proteins.[12]
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 13,000-16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[1][12]
-
Supernatant Transfer: Carefully transfer the clear supernatant, which contains the bile acids, to a new tube, avoiding disturbance of the protein pellet.[1]
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 35-40°C.[1] This step concentrates the sample.
-
Reconstitution: Reconstitute the dried residue in a suitable mobile phase (e.g., 100 µL of 90% methanol) for LC-MS/MS analysis.[13] Vortex and sonicate to ensure complete dissolution.[13]
3. LC-MS/MS Analysis:
-
Chromatography: Use a UHPLC system to separate the different bile acid species.
-
Ionization: Employ electrospray ionization (ESI) in negative ion mode, which is optimal for detecting bile acids.[8]
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This highly specific technique involves selecting a precursor ion (the specific bile acid) and detecting a unique product ion after fragmentation, minimizing interference.[8]
-
Quantification: Determine the concentration of each bile acid by comparing its peak area to the peak area of its corresponding internal standard.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Bile Acid Signaling in Metabolic Disease and Drug Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile acid metabolism and signaling in cholestasis, inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Potential of Bile Acids as Biomarkers for Metabolic Disorders [mdpi.com]
- 6. Comprehensive Characterization of Bile Acids in Human Biological Samples and Effect of 4-Week Strawberry Intake on Bile Acid Composition in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Profiles of Serum Bile Acids in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 13. benchchem.com [benchchem.com]
Obeticholic Acid vs. 5β-Cholanic Acid in Hepatocellular Carcinoma: A Comparative Guide to Tumor Suppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the experimental data on the efficacy of obeticholic acid (OCA) and 5β-cholanic acid in the suppression of hepatocellular carcinoma (HCC). The information is intended to support research and development efforts in the field of liver cancer therapeutics.
Overview and Mechanism of Action
Obeticholic acid (OCA), a potent farnesoid X receptor (FXR) agonist, and 5β-cholanic acid, a Takeda G protein-coupled receptor 5 (TGR5) antagonist, are two bile acid derivatives with distinct mechanisms that have been investigated for their potential in HCC therapy.
Obeticholic Acid (OCA): A synthetic analog of the primary bile acid chenodeoxycholic acid (CDCA), OCA is a powerful activator of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[1] FXR is a key regulator of bile acid, lipid, and glucose metabolism.[2] In the context of HCC, activation of FXR by OCA has been shown to suppress tumor proliferation and metastasis through various signaling pathways. One of the key mechanisms involves the inhibition of the IL-6/STAT3 signaling pathway, which is a critical player in many cancers.[3] OCA has been observed to decrease the phosphorylation of STAT3 and upregulate the suppressor of cytokine signaling 3 (SOCS3), a feedback inhibitor of STAT3.[3] Furthermore, OCA can modulate the tumor microenvironment. It has been shown to upregulate the secretion of CXCL16 from liver sinusoidal endothelial cells (LSECs), which in turn promotes the recruitment and activation of CXCR6+ natural killer T (NKT) cells, leading to an anti-tumor immune response.[4][5]
5β-Cholanic Acid: This compound acts as an antagonist to the Takeda G protein-coupled receptor 5 (TGR5), a membrane receptor for secondary bile acids.[4] While primary bile acids acting through FXR can have anti-tumor effects, secondary bile acids, which are metabolites produced by gut microbiota, can promote HCC progression by binding to TGR5.[4] This binding can reduce the expression of CXCL16 in LSECs, thereby hindering the anti-tumor NKT cell response.[4] Therefore, 5β-cholanic acid's role in HCC suppression is primarily conceptualized as a blocker of these pro-tumorigenic signals originating from secondary bile acids, making it a candidate for combination therapy.[4]
Comparative In Vivo Efficacy in an Orthotopic HCC Mouse Model
A key study by Gou et al. (2022) provides a direct comparison of OCA and 5β-cholanic acid, both as monotherapies and in combination, in an orthotopic H22 liver cancer mouse model.[4][5]
| Treatment Group | Mean Tumor Weight (g) | Mean Liver Weight (g) |
| Vehicle (Control) | ~0.8 | ~2.0 |
| Obeticholic Acid (OCA) | ~0.5 | ~1.7 |
| 5β-Cholanic Acid | ~0.6 | ~1.8 |
| OCA + 5β-Cholanic Acid | ~0.2 | ~1.4 |
Data are approximated from graphical representations in Gou et al., 2022.[4][5]
The combination of OCA and 5β-cholanic acid demonstrated the most significant tumor-suppressive effect, leading to the lowest tumor and liver weights compared to either monotherapy or the vehicle control.[4][5] This suggests a synergistic or complementary action of the two compounds.
Signaling Pathways and Experimental Workflow
Signaling Pathways
The distinct mechanisms of OCA and 5β-cholanic acid are depicted in the following signaling pathway diagrams.
Experimental Workflow
The workflow for the comparative in vivo study is illustrated below.
Detailed Experimental Protocols
Orthotopic HCC Mouse Model
This protocol is based on the methodology described by Gou et al. (2022).[3]
-
Cell Culture: Murine H22 hepatocellular carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Animal Model: Male BALB/c mice (6-8 weeks old) are used.
-
Orthotopic Inoculation:
-
Mice are anesthetized, and a small incision is made to expose the liver.
-
A suspension of H22 cells (e.g., 2 x 10^6 cells in 50 µL of PBS) is injected into the left lobe of the liver.
-
The incision is closed with sutures.
-
-
Treatment:
-
Three days post-inoculation, mice are randomly assigned to treatment groups.
-
Obeticholic acid and/or 5β-cholanic acid are administered by oral gavage every two days. A typical dose is 10 mg/kg for each compound. The vehicle control group receives the solvent (e.g., 0.5% carboxymethylcellulose sodium).
-
-
Endpoint and Analysis:
-
On day 17 post-inoculation, mice are euthanized.
-
Tumors and livers are excised and weighed.
-
Tumor tissue can be processed for histological analysis or flow cytometry to analyze the immune cell infiltrate.
-
Cell Viability Assay (MTT Assay)
-
Cell Seeding: HCC cell lines (e.g., HepG2, Huh7) are seeded in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of obeticholic acid or 5β-cholanic acid. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Apoptosis Assay (TUNEL Assay)
-
Cell Culture and Treatment: HCC cells are grown on coverslips in a 6-well plate and treated with the desired concentrations of obeticholic acid or 5β-cholanic acid for a specified time.
-
Fixation and Permeabilization:
-
Cells are washed with PBS and fixed with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
After washing with PBS, cells are permeabilized with 0.1% Triton X-100 in PBS for 2-5 minutes on ice.
-
-
TUNEL Staining:
-
The TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) is prepared according to the manufacturer's instructions (e.g., In Situ Cell Death Detection Kit, Roche).
-
The mixture is added to the coverslips and incubated for 1 hour at 37°C in a humidified chamber, protected from light.
-
-
Counterstaining and Mounting:
-
Coverslips are washed with PBS.
-
Nuclei are counterstained with DAPI.
-
Coverslips are mounted onto microscope slides.
-
-
Imaging: Apoptotic cells (displaying green fluorescence from the incorporated dUTP) and total cells (blue fluorescence from DAPI) are visualized and quantified using a fluorescence microscope.
Conclusion
The available experimental data suggests that both obeticholic acid and 5β-cholanic acid have potential roles in the suppression of hepatocellular carcinoma, albeit through different mechanisms. OCA demonstrates direct anti-proliferative and pro-apoptotic effects on HCC cells and modulates the tumor immune microenvironment through FXR activation. The role of 5β-cholanic acid appears to be more indirect, by antagonizing the pro-tumorigenic signals mediated by secondary bile acids through TGR5.
The in vivo data strongly indicates that a combination therapy of OCA and a TGR5 antagonist like 5β-cholanic acid may be a more effective strategy than monotherapy for HCC treatment. This approach simultaneously leverages the anti-tumor effects of FXR activation by OCA while blocking the counteracting pro-tumorigenic pathways that can be activated by secondary bile acids.
Further research is warranted to fully elucidate the standalone therapeutic potential of 5β-cholanic acid and to optimize the combinatorial strategy with OCA for the treatment of hepatocellular carcinoma.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Cytotoxic Activity of Bile on HepG2 and CCRF-CEM Cell Lines: An in Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Obeticholic acid and 5β-cholanic acid 3 exhibit anti-tumor effects on liver cancer through CXCL16/CXCR6 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Obeticholic acid and 5β-cholanic acid 3 exhibit anti-tumor effects on liver cancer through CXCL16/CXCR6 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Obeticholic acid and 5β-cholanic acid 3 exhibit anti-tumor effects on liver cancer through CXCL16/CXCR6 pathway [frontiersin.org]
A Comparative Analysis of the Detergent Properties of Hydrophilic and Hydrophobic Bile Acids: Ursodeoxycholic Acid vs. Cholanic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the detergent and physiological properties of the hydrophilic bile acid, ursodeoxycholic acid (UDCA), and a representative hydrophobic bile acid, lithocholic acid (LCA). Due to the limited available data on the parent hydrophobic bile acid, cholanic acid, LCA is used as a more extensively studied surrogate. This comparison is supported by experimental data on their physicochemical characteristics and their roles in biological signaling pathways.
Quantitative Comparison of Detergent Properties
The detergent properties of bile acids are crucial for their physiological functions, including lipid digestion and cholesterol homeostasis. These properties are primarily defined by the critical micelle concentration (CMC) and the micelle aggregation number. The CMC is the concentration at which bile acid monomers begin to self-assemble into micelles, and the aggregation number refers to the average number of monomers per micelle.
| Property | Ursodeoxycholic Acid (UDCA) | Chenodeoxycholic Acid (CDCA) | Lithocholic Acid (LCA) |
| Structure | Dihydroxy Bile Acid | Dihydroxy Bile Acid | Monohydroxy Bile Acid |
| Hydrophilicity | High | Moderate | Low |
| Critical Micelle Concentration (CMC) | 6.4 mM[1] | 3.6 mM[1] | 2-3 mM |
| Average Aggregation Number | 2.5[2] | Slightly higher than UDCA[1] | Data not readily available |
| Cholesterol Solubilization | Lower capacity[1][3] | Higher capacity[1][3] | High, but can be toxic |
Key Observations:
-
Hydrophobicity and CMC: As the hydrophobicity of the bile acid increases (from UDCA to LCA), the critical micelle concentration decreases. This indicates that more hydrophobic bile acids form micelles at lower concentrations.
-
Aggregation Number: UDCA, being more hydrophilic, forms smaller micelles with a low aggregation number.[2] In contrast, the more hydrophobic chenodeoxycholic acid (CDCA) has a slightly larger aggregation number.[1]
-
Solubilization Capacity: Despite its lower tendency to form micelles, the more hydrophobic CDCA is a more effective solubilizer of cholesterol than UDCA.[1][3] This highlights the complex relationship between micelle formation and solubilization efficiency.
Experimental Protocols
Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy
This method utilizes a fluorescent probe, such as pyrene (B120774), which exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic core of micelles.
Materials:
-
Bile acid of interest (UDCA, LCA, etc.)
-
Pyrene stock solution in a volatile organic solvent (e.g., acetone)
-
Phosphate-buffered saline (PBS) or other appropriate buffer
-
Spectrofluorometer
Procedure:
-
Prepare a series of aqueous solutions of the bile acid at various concentrations, bracketing the expected CMC.
-
To each solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range.
-
Allow the organic solvent to evaporate completely.
-
Incubate the solutions to allow for equilibration and micelle formation.
-
Measure the fluorescence emission spectrum of each sample. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is sensitive to the polarity of the microenvironment.
-
Plot the I1/I3 ratio as a function of the bile acid concentration.
-
The CMC is determined as the concentration at which a sharp decrease in the I1/I3 ratio is observed, indicating the partitioning of pyrene into the nonpolar micellar core.
Determination of Micelle Aggregation Number by Static Light Scattering
Static light scattering (SLS) is a technique used to determine the weight-averaged molecular weight of macromolecules and aggregates in solution, from which the aggregation number can be calculated.
Materials:
-
Bile acid solution above its CMC
-
Light scattering instrument with a laser source
-
Clarified and filtered buffer
Procedure:
-
Prepare a series of bile acid solutions at concentrations above the CMC in a filtered, dust-free buffer.
-
Clarify the solutions by filtration or centrifugation to remove any dust or large aggregates.
-
Measure the intensity of the scattered light from each solution at a fixed angle (commonly 90°).
-
The intensity of the scattered light is related to the molecular weight of the micelles by the Debye equation.
-
Plot the reciprocal of the excess scattered intensity against the concentration of the bile acid.
-
The weight-averaged molecular weight of the micelles can be determined from the intercept of the Debye plot.
-
The aggregation number is then calculated by dividing the molecular weight of the micelle by the molecular weight of a single bile acid monomer.
Bile Acid Signaling Pathways
Bile acids are not only detergents but also important signaling molecules that activate nuclear receptors, such as the Farnesoid X Receptor (FXR), to regulate gene expression involved in lipid and glucose metabolism.
Caption: Farnesoid X Receptor (FXR) signaling pathway activated by bile acids.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for comparing the detergent properties of different bile acids.
Caption: Workflow for comparing bile acid detergent properties.
References
- 1. Physical-chemical properties of chenodeoxycholic acid and ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Micelle formation of sodium deoxycholate and sodium ursodeoxycholate (part 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effects of cholic, chenodeoxycholic, and ursodeoxycholic acids on micellar solubilization and intestinal absorption of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Effects of Cholanic Acid: In Vitro vs. In Vivo Correlation
For Researchers, Scientists, and Drug Development Professionals
Cholanic acid, a foundational structure of bile acids, and its derivatives are emerging as significant modulators of metabolic processes. Understanding the translation of their effects from controlled in vitro systems to complex in vivo environments is crucial for therapeutic development. This guide provides a comprehensive comparison of the metabolic effects of this compound derivatives observed in laboratory cell and microbial studies versus whole-organism animal models, supported by experimental data and detailed protocols.
I. Modulation of Bile Acid Metabolism
A key metabolic role of this compound derivatives is their influence on the transformation of primary bile acids into secondary bile acids by the gut microbiota. This has direct implications for bile acid signaling and overall metabolic homeostasis.
Quantitative Data Summary
A study by Pellegrini et al. provides direct comparative data on the effects of a this compound derivative, 3α,12α-dihydroxy-5β-cholan-24-N-methylamine, on cholic acid metabolism.
| Parameter | In Vitro Effect | In Vivo Effect |
| Test System | Incubation of [¹⁴C]cholic acid with human fecal bacteria | Chronic administration to rats (60 µ g/day for 15 days) |
| Compound | 3α,12α-dihydroxy-5β-cholan-24-N-methylamine (10 µg/mL) | 3α,12α-dihydroxy-5β-cholan-24-N-methylamine |
| Primary Endpoint | Inhibition of [¹⁴C]cholic acid biotransformation to deoxycholic acid | Ratio of taurocholic acid (primary) to taurodeoxycholic acid (secondary) in bile |
| Result | High inhibitory activity (quantitative data on percentage inhibition not specified in the abstract) | Increased ratio of primary to secondary bile acids |
| Reference | Pellegrini et al., 1987[1] | Pellegrini et al., 1987[1] |
Experimental Protocols
In Vitro Assay for Cholic Acid Biotransformation [1]
-
Objective: To assess the ability of this compound derivatives to inhibit the conversion of primary to secondary bile acids by intestinal bacteria.
-
Methodology:
-
Radiolabeled [¹⁴C]cholic acid was used as a substrate.
-
The substrate was incubated with a suspension of human stools to provide the necessary gut microbiota.
-
Incubations were performed under both aerobic and anaerobic conditions.
-
The test compound, 3α,12α-dihydroxy-5β-cholan-24-N-methylamine, was added at a concentration of 10 µg/mL.
-
The biotransformation of cholic acid into deoxycholic acid and other metabolites was monitored using TLC-radiochromatography.
-
In Vivo Assessment of Bile Acid Profile in Rats [1]
-
Objective: To determine the in vivo effect of a this compound derivative on the composition of bile acids.
-
Methodology:
-
The test compound, 3α,12α-dihydroxy-5β-cholan-24-N-methylamine, was administered chronically to rats.
-
The dosage was 60 µ g/day for a period of 15 days.
-
Following the treatment period, bile was collected from the animals.
-
The relative amounts of taurocholic acid (a primary bile acid) and taurodeoxycholic acid (a secondary bile acid) were quantified to determine their ratio.
-
Visualizing the Experimental Workflow
References
A Comparative Guide to Assessing the Purity of Synthetic Cholanic Acid Against a Reference Standard
For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic active pharmaceutical ingredients (APIs) is a critical step in guaranteeing the safety and efficacy of therapeutic candidates. This guide provides an objective comparison of synthetic cholanic acid against a reference standard, supported by experimental data and detailed protocols for purity assessment.
Data Presentation: Purity and Impurity Profile
The purity of a synthetic batch of this compound is determined by comparing its chromatographic profile to that of a certified reference standard. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis. The tables below summarize representative quantitative data for a this compound reference standard and a typical high-purity synthetic sample.
Table 1: Comparison of Physical and Chemical Properties
| Property | This compound Reference Standard | Synthetic this compound (Typical) |
| Appearance | White to off-white solid | White to off-white solid |
| Molecular Formula | C₂₄H₄₀O₂ | C₂₄H₄₀O₂ |
| Molecular Weight | 360.57 g/mol | 360.57 g/mol |
| Melting Point | 163-164 °C | 162-165 °C |
Table 2: Chromatographic Purity and Impurity Profile by HPLC-UV
| Analyte | Reference Standard | Synthetic this compound (Typical Batch) | Acceptance Criteria |
| Purity (Area %) | ≥ 99.5% | 99.7% | ≥ 98.0% |
| Individual Impurity (Area %) | Report results | Impurity A: 0.15% | ≤ 0.2% |
| Impurity B: 0.10% | |||
| Total Impurities (Area %) | ≤ 0.5% | 0.3% | ≤ 1.0% |
Note: Impurities in synthetic this compound are often other bile acids or stereoisomers that are byproducts of the synthesis process.
Experimental Protocols
A detailed methodology is crucial for the accurate and reproducible assessment of this compound purity.
High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Assessment
This protocol outlines a reverse-phase HPLC method with UV detection for the quantification of this compound and its impurities.
1. Instrumentation and Materials:
-
HPLC system with a UV detector, pump, autosampler, and column oven.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
This compound reference standard.
-
Synthetic this compound sample.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (analytical grade).
-
Ultrapure water.
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile, methanol, and a dilute formic acid solution (pH 2.5)[1].
-
Flow Rate: 1.0 mL/min[1].
-
Column Temperature: 30 °C[1].
-
UV Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Preparation of Solutions:
-
Reference Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the synthetic this compound sample in the same manner as the reference standard solution.
-
Blank Solution: Use the mobile phase as a blank.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank solution to ensure no interfering peaks are present.
-
Inject the reference standard solution to determine the retention time and peak area of this compound.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard.
-
Identify any other peaks as impurities.
-
Calculate the purity of the synthetic this compound using the area normalization method, where the peak area of this compound is expressed as a percentage of the total peak area.
Visualizations
Experimental Workflow for Purity Assessment
The following diagram illustrates the logical workflow for assessing the purity of synthetic this compound.
Conceptual Diagram of Impurity Profiling
This diagram illustrates the relationship between the synthetic process and the potential impurities that may arise, which are then identified through analytical techniques.
References
Unraveling the Cellular Response: A Comparative Transcriptomic Guide to Cholanic Acid Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced cellular impact of different cholanic acid isomers is critical. These structurally similar molecules can elicit vastly different transcriptomic responses, influencing key signaling pathways implicated in health and disease. This guide provides a comparative overview of the transcriptomic effects of various this compound isomers on cultured cells, supported by experimental data and detailed protocols to aid in the design and interpretation of future research.
This compound and its derivatives, collectively known as bile acids, are not merely digestive surfactants but also potent signaling molecules that regulate a wide array of cellular processes. Subtle variations in their stereochemistry can dramatically alter their interaction with nuclear receptors and other cellular sensors, leading to distinct downstream gene expression profiles. This guide synthesizes available transcriptomic data to illuminate these isomer-specific effects.
Comparative Analysis of Gene Expression Changes
The following tables summarize the quantitative impact of different this compound isomers on gene and microRNA expression in human cells, based on available transcriptomic studies. It is important to note that the data presented here are compiled from different studies and, while efforts have been made to select comparable experimental systems, direct comparisons should be made with caution due to variations in cell types, concentrations, and treatment durations.
| This compound Isomer | Cell Type | Treatment Conditions | No. of Differentially Expressed Genes (DEGs) | No. of Differentially Expressed microRNAs | Key Affected Gene Clusters | Reference |
| Chenodeoxycholic Acid (CDCA) | Primary Human Hepatocytes | 50µmol/l for 24 or 48h | 2304 (1566 up, 738 down) | 81 (29 up, 52 down) | Bile Acid & Lipid Homeostasis (FGF/FGFR, APO, FABP), Drug Metabolism (CYP, UGT, SULT) | [1] |
| Ursodeoxycholic Acid (UDCA) | Colon Cancer Cells | Not specified | Not specified | Not specified | Inhibition of Cox-2 expression via Ras, p38, and C/EBPβ pathways | [2] |
| Deoxycholic Acid (DCA) | Colon Cancer Cells | 5 and 50 µM | Not specified | Not specified | Activation of β-catenin signaling (uPAR, cyclin D1), EGFR-MAPK activation | [3][4] |
| Lithocholic Acid (LCA) | Not specified in transcriptomic context | Not specified | Not specified | Not specified | Known to be the most toxic of the common bile acids |
In-Depth Look: Chenodeoxycholic Acid (CDCA)
A pivotal study on primary human hepatocytes treated with 50µmol/l of CDCA for 24 and 48 hours revealed a significant impact on the transcriptome and microRNAome.[1] A total of 2,304 genes were differentially expressed, with 1,566 being upregulated and 738 downregulated.[1] Concurrently, 81 microRNAs showed altered expression, with 29 upregulated and 52 downregulated.[1]
The differentially expressed genes were significantly enriched in pathways related to:
-
Bile Acid and Lipid Homeostasis: This included members of the FGF/FGFR, apolipoprotein (APO), and fatty acid-binding protein (FABP) families.
-
Drug Metabolism: Key enzymes from the Cytochrome P450 (CYP), UDP-glucuronosyltransferase (UGT), and sulfotransferase (SULT) families were modulated.
Furthermore, the study identified a correlation between the expression of specific microRNAs (e.g., miR-34a, -505, -885, -1260, and -552) and gene clusters involved in the regulation of bile acid, lipid, and drug homeostasis.[1]
Contrasting Isomers: UDCA and DCA
While comprehensive transcriptomic datasets for direct comparison are limited, existing research highlights the divergent effects of other key this compound isomers.
Ursodeoxycholic Acid (UDCA): In contrast to the pro-inflammatory and pro-proliferative effects of some other bile acids, UDCA is known for its cytoprotective properties. In the context of colon cancer, dietary UDCA has been shown to suppress the expression of cyclooxygenase-2 (Cox-2), a key enzyme in inflammation and carcinogenesis.[2] This suppression is mediated through the inhibition of the Ras, p38, and CCAAT/enhancer-binding protein (C/EBPβ) signaling pathways.[2]
Deoxycholic Acid (DCA): A secondary bile acid produced by gut microbiota, DCA is often associated with the promotion of colorectal cancer. Studies have shown that DCA can activate the β-catenin signaling pathway, a critical pathway in development and cancer, leading to increased expression of its target genes, including urokinase-type plasminogen activator receptor (uPAR) and cyclin D1, which are involved in cell proliferation and invasion.[3] Additionally, DCA has been demonstrated to mediate the non-canonical activation of the EGFR-MAPK signaling pathway, a key regulator of cell growth and survival.[4]
Signaling Pathways and Experimental Workflows
To visualize the complex interplay of these this compound isomers with cellular signaling, the following diagrams have been generated using the DOT language.
Experimental Protocols
A standardized protocol is crucial for obtaining reliable and comparable transcriptomic data. Below is a generalized methodology for cell treatment and RNA sequencing, based on common practices in the field.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., primary human hepatocytes, HepG2, or colon cancer cell lines) at a predetermined density in appropriate culture vessels and media. Allow cells to adhere and reach a desired confluency (typically 70-80%).
-
Isomer Preparation: Prepare stock solutions of the desired this compound isomers (e.g., CDCA, UDCA, DCA) in a suitable solvent (e.g., DMSO). Further dilute the stock solutions in culture media to achieve the final working concentrations.
-
Treatment: Remove the existing culture medium from the cells and replace it with the media containing the specific this compound isomer or vehicle control (e.g., DMSO-containing media).
-
Incubation: Incubate the treated cells for the desired duration (e.g., 24, 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
RNA Isolation and Sequencing
-
Cell Lysis and RNA Extraction: Following treatment, wash the cells with phosphate-buffered saline (PBS) and then lyse them directly in the culture dish using a suitable lysis buffer (e.g., from a commercial RNA extraction kit). Isolate total RNA according to the manufacturer's protocol, including a DNase treatment step to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Ensure high-quality RNA with appropriate RIN (RNA Integrity Number) values (typically > 8) is used for library preparation.
-
Library Preparation: Prepare RNA sequencing libraries from the total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This process typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq or HiSeq).
-
Data Analysis: Process the raw sequencing reads to remove adapters and low-quality bases. Align the cleaned reads to a reference genome. Quantify gene expression levels and perform differential expression analysis to identify genes that are significantly up- or downregulated in response to each this compound isomer treatment compared to the vehicle control. Perform pathway and gene ontology enrichment analysis to identify the biological processes and signaling pathways affected by each isomer.
This guide provides a foundational understanding of the comparative transcriptomic effects of different this compound isomers. As more comprehensive and directly comparative datasets become available, a more detailed and nuanced picture will emerge, further aiding in the development of targeted therapeutic strategies.
References
- 1. zora.uzh.ch [zora.uzh.ch]
- 2. Ursodeoxycholic acid suppresses Cox-2 expression in colon cancer: roles of Ras, p38, and CCAAT/enhancer-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deoxycholic acid activates beta-catenin signaling pathway and increases colon cell cancer growth and invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deoxycholic acid mediates non-canonical EGFR-MAPK activation through the induction of calcium signaling in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Cholanic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like cholanic acid are paramount to ensuring laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory considerations.
This compound, a steroid acid, is utilized in various research applications. While its immediate toxicity profile may vary depending on the specific derivative, it is prudent to handle all forms as potentially hazardous waste. Adherence to established disposal protocols minimizes risks to personnel and the environment.
Immediate Safety and Handling Considerations
Before initiating any disposal procedure, consult the Safety Data Sheet (SDS) specific to the this compound product in use. The SDS provides comprehensive information on hazards, handling, and emergency procedures.
Personal Protective Equipment (PPE) is mandatory when handling this compound waste. This includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The disposal of this compound should follow a systematic process of identification, segregation, and collection for proper off-site treatment.
-
Waste Identification and Classification:
-
Waste Segregation:
-
Collect solid this compound waste in a designated, properly labeled hazardous waste container.
-
Solutions containing this compound should be collected in a separate, compatible liquid waste container.
-
Avoid mixing this compound, an organic acid, with bases, oxidizing agents, or other incompatible chemicals to prevent hazardous reactions.[3]
-
-
Container Management:
-
Storage in a Satellite Accumulation Area (SAA):
-
Arranging for Disposal:
-
Once the waste container is full or has been in accumulation for the maximum allowable time per institutional and regulatory guidelines, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][5]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Note on Neutralization: While some weak organic acids may be neutralized for disposal, this is generally not recommended for this compound without a specific, validated protocol and approval from your institution's EHS department.[5] Improper neutralization can generate heat or other hazards.
Quantitative Data Summary
Currently, there is no publicly available, standardized quantitative data, such as specific concentration limits for sewer disposal or detailed parameters for neutralization specific to this compound. Disposal regulations are primarily performance-based, requiring classification as hazardous waste and management through a licensed disposal facility.
| Parameter | Guideline |
| Waste Classification | Hazardous Waste.[1][2] |
| Disposal Method | Collection by a licensed hazardous waste disposal service for incineration or landfilling in a permitted facility.[2] |
| Sewer Disposal | Not recommended. Prohibited for hazardous waste.[5] |
| Neutralization | Not recommended without a specific, validated protocol and institutional approval.[5] |
| Container Labeling | Must include "Hazardous Waste," the full chemical name, and the accumulation start date.[3] |
| Storage | In a designated Satellite Accumulation Area, in a closed, compatible container, segregated from incompatible materials.[3][4] |
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not typically published in scientific literature as they are considered part of standard laboratory hazardous waste management procedures, which are governed by institutional and regulatory frameworks. The protocol provided in this guide is a synthesis of general best practices for chemical waste disposal.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious research environment. Always prioritize safety and consult your institution's specific guidelines.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Cholanic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Cholanic acid, including detailed operational and disposal plans to minimize risk and ensure compliance.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical. While some safety data sheets (SDS) for related compounds may not classify them as hazardous, others indicate risks of skin, eye, and respiratory irritation.[1][2][3] Therefore, a cautious approach is recommended. The following table summarizes the necessary PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn over goggles if there is a risk of splashing. | Protects against dust particles and splashes that can cause serious eye irritation.[2][3] |
| Skin Protection | Wear nitrile or butyl rubber gloves. A lab coat is required. Ensure gloves are inspected before use and replaced if signs of degradation are present. | Prevents skin contact, which can cause irritation.[2][3] |
| Respiratory Protection | Handle this compound in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if dust is generated, a NIOSH-approved respirator for dusts should be used. | Minimizes the inhalation of dust, which may cause respiratory tract irritation.[2][3][4] |
| Protective Clothing | Wear a lab coat and closed-toe shoes. | Protects skin and personal clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring the integrity of your research.
1. Preparation:
-
Engineering Controls: Always handle solid this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[5] Ensure that an eyewash station and safety shower are readily accessible.[5]
-
Review Safety Data Sheet (SDS): Before beginning work, thoroughly review the SDS for this compound.
-
Assemble PPE: Put on all required PPE as outlined in the table above.
2. Handling:
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[4][6]
-
Portioning: If transferring the solid, use a spatula or other appropriate tool within the fume hood.
-
Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.
-
Good Laboratory Practices: Do not eat, drink, or smoke in the laboratory.[4] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][4]
3. Storage:
-
Container: Keep the container tightly sealed.[2]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Collect all solid this compound waste and any materials contaminated with it (e.g., gloves, weigh boats, filter paper) in a designated, clearly labeled, and sealed hazardous waste container.
-
The container must be compatible with the chemical and marked as "Hazardous Waste: this compound".[7]
2. Liquid Waste:
-
Solutions of this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste.
-
Do not dispose of this compound solutions down the drain.[8] Concentrated acids should be collected for disposal.[8]
3. Professional Disposal:
-
All waste containing this compound must be disposed of through a licensed professional waste disposal service.[2][7]
-
The primary recommended method for the disposal of solid chemical waste is high-temperature incineration.[7]
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
